5-Methoxy-1,3-benzoxazole-2-thiol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77359. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-3H-1,3-benzoxazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S/c1-10-5-2-3-7-6(4-5)9-8(12)11-7/h2-4H,1H3,(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTUVLRFJOUWBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10197834 | |
| Record name | 5-Methoxy-1,3-benzoxazole-2(3H)-thione | |
| Source | EPA DSSTox | |
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Molecular Weight |
181.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49559-83-3 | |
| Record name | 5-Methoxy-1,3-benzoxazole-2(3H)-thione | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049559833 | |
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| Record name | 49559-83-3 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77359 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 5-Methoxy-1,3-benzoxazole-2(3H)-thione | |
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| Record name | 5-Methoxybenzoxazole-2-thiol | |
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| Record name | 5-METHOXY-1,3-BENZOXAZOLE-2(3H)-THIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VP1P6DX2V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Methoxy-1,3-benzoxazole-2-thiol
Introduction: The Significance of the Benzoxazole Scaffold
The benzoxazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its wide spectrum of pharmacological activities.[1] Derivatives of benzoxazole have demonstrated potential as antimicrobial, anticancer, anti-inflammatory, and antiviral agents, making them a focal point in drug discovery and development.[1][2][3] 5-Methoxy-1,3-benzoxazole-2-thiol, in particular, serves as a crucial intermediate in the synthesis of more complex, biologically active molecules. Its structure, featuring a methoxy group and a thiol functionality, offers versatile points for further chemical modification.
This guide provides a comprehensive overview of the primary synthesis pathway for this compound, intended for researchers, scientists, and professionals in the field of drug development. The content herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reproducibility.
Core Synthesis Pathway: A Mechanistic Overview
The most direct and widely employed method for the synthesis of this compound is the cyclization of 2-amino-4-methoxyphenol with carbon disulfide. This reaction is typically carried out in the presence of a strong base, such as potassium hydroxide, in an alcoholic solvent like ethanol.
The reaction proceeds through a nucleophilic addition mechanism. The amino group of 2-amino-4-methoxyphenol acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide. The subsequent intramolecular cyclization, facilitated by the basic conditions, leads to the formation of the benzoxazole ring system and the desired thiol product.
Caption: Synthesis of this compound.
Experimental Protocol: A Step-by-Step Guide
This protocol is adapted from established procedures for the synthesis of benzoxazole-2-thiol derivatives.[4]
Precursor Synthesis: Preparation of 2-Amino-4-methoxyphenol
The starting material, 2-amino-4-methoxyphenol, can be synthesized via the catalytic hydrogenation of 4-methoxy-2-nitrophenol.[5]
Materials:
-
4-methoxy-2-nitrophenol
-
Ethanol
-
5% Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas
Procedure:
-
In a suitable hydrogenation vessel, suspend 4-methoxy-2-nitrophenol in ethanol.
-
Carefully add 5% Pd/C catalyst to the suspension.
-
Subject the mixture to hydrogenation with hydrogen gas at room temperature (20-30°C) and atmospheric pressure.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by monitoring hydrogen uptake.
-
Once the reaction is complete, carefully filter the mixture to remove the catalyst.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Recrystallize the resulting solid from a suitable solvent, such as isopropyl alcohol, to obtain pure 2-amino-4-methoxyphenol.[6] A yield of up to 93% can be expected with this method.[6]
Main Synthesis: this compound
Materials:
-
2-amino-4-methoxyphenol
-
Carbon disulfide
-
Potassium hydroxide
-
Ethanol (95%)
-
Water
-
Glacial acetic acid
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) |
| 2-Amino-4-methoxyphenol | 139.15 | 13.91 | 0.10 |
| Carbon disulfide | 76.14 | 8.38 | 0.11 |
| Potassium hydroxide | 56.11 | 6.17 | 0.11 |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-methoxyphenol, potassium hydroxide, and 95% ethanol.
-
Add carbon disulfide to the mixture.
-
Heat the reaction mixture to reflux and maintain for 3-4 hours.[4]
-
After the reflux period, allow the mixture to cool slightly.
-
Optionally, add activated charcoal and reflux for an additional 10 minutes to decolorize the solution.[4]
-
Filter the hot solution to remove the charcoal and any other insoluble impurities.
-
Transfer the hot filtrate to a beaker and dilute with warm water.
-
Acidify the solution by adding 5% glacial acetic acid with vigorous stirring.
-
The product will precipitate out of the solution as crystals.
-
Cool the mixture in an ice bath or refrigerate for several hours to maximize crystallization.[4]
-
Collect the crystalline product by filtration and wash with cold water.
-
Dry the product thoroughly. For further purification, the product can be recrystallized from ethanol.[4]
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₇NO₂S |
| Molecular Weight | 181.21 g/mol [7] |
| Appearance | Powder[8] |
| Melting Point | 218-223 °C[7] |
| Storage Temperature | 2-8°C[8] |
Causality and Experimental Insights
-
Choice of Base: Potassium hydroxide is a strong base that is crucial for deprotonating the phenolic hydroxyl and amino groups of the starting material, facilitating the nucleophilic attack on carbon disulfide.
-
Solvent System: Ethanol is an effective solvent for the reactants and allows for the reaction to be conducted at a suitable reflux temperature. The addition of water during the workup helps to dissolve the potassium acetate salt formed after acidification.
-
Acidification: The addition of glacial acetic acid is a critical step to neutralize the reaction mixture and protonate the intermediate, leading to the precipitation of the final product.
-
Recrystallization: This final purification step is essential to remove any unreacted starting materials or byproducts, ensuring a high purity of the this compound.
Conclusion
The synthesis of this compound via the cyclization of 2-amino-4-methoxyphenol with carbon disulfide is a robust and well-established method. This guide provides a detailed and scientifically grounded protocol to aid researchers in the successful synthesis of this important chemical intermediate. The versatility of the benzoxazole scaffold ensures that this compound will continue to be a valuable building block in the development of novel therapeutic agents.
References
- 1. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization and biological activities of novel 2-mercaptobenzoxazole derivatives | PDF [slideshare.net]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. prepchem.com [prepchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 5-Methoxybenzoxazole-2-thiol 97 49559-83-3 [sigmaaldrich.com]
- 8. 5-メトキシベンゾオキサゾール-2-チオール 97% | Sigma-Aldrich [sigmaaldrich.com]
Resolving a Critical Discrepancy in Chemical Identification: A Deep Dive into CAS No. 49559-83-3
Initial investigations into the chemical identity of CAS No. 49559-83-3 have revealed a significant and critical discrepancy across various chemical supplier databases and online resources. While the user query specified this CAS number, it has been found to be associated with two different chemical structures: 3,4-Dibromo-1H-pyrrole-2,5-dione and 5-Methoxybenzo[d]oxazole-2-thiol. Authoritative cross-referencing confirms that CAS No. 49559-83-3 is the correct identifier for 5-Methoxybenzo[d]oxazole-2-thiol.
This guide will therefore focus exclusively on the scientifically validated entity for CAS No. 49559-83-3, 5-Methoxybenzo[d]oxazole-2-thiol . The association of this CAS number with 3,4-Dibromo-1H-pyrrole-2,5-dione, which is correctly identified by CAS No. 1122-10-7, appears to be an error in some commercial databases.
This in-depth technical guide will now proceed to detail the chemical properties, synthesis, applications, and relevant protocols for 5-Methoxybenzo[d]oxazole-2-thiol .
Part 1: Core Chemical Profile of 5-Methoxybenzo[d]oxazole-2-thiol
Structure and Physicochemical Properties
5-Methoxybenzo[d]oxazole-2-thiol is a heterocyclic organic compound featuring a benzoxazole core substituted with a methoxy group and a thiol group. The thiol group exists in tautomeric equilibrium with its thione form, 5-methoxybenzo[d]oxazole-2(3H)-thione.
| Property | Value | Source |
| CAS Number | 49559-83-3 | [1][2] |
| Molecular Formula | C₈H₇NO₂S | [1][3] |
| Molecular Weight | 181.21 g/mol | [1][3] |
| IUPAC Name | 5-methoxy-1,3-benzoxazole-2-thiol | N/A |
| Synonyms | 2-Mercapto-5-methoxybenzo[d]oxazole, 5-Methoxy-2(3H)-benzoxazolethione | [1] |
| Appearance | Cream-colored crystalline solid | [3] |
| Melting Point | 218-225 °C | [3] |
| Storage | 2-8°C | [1] |
DOT Diagram: Tautomeric Equilibrium
Caption: Tautomeric equilibrium between the thiol and thione forms of 5-Methoxybenzo[d]oxazole-2-thiol.
Part 2: Synthesis and Reactivity
The synthesis of 5-Methoxybenzo[d]oxazole-2-thiol typically involves the cyclization of a corresponding 2-amino-4-methoxyphenol with a carbon disulfide source. This reaction is a common method for the preparation of 2-mercaptobenzoxazoles.
DOT Diagram: General Synthetic Pathway
Caption: Generalized synthetic route to 5-Methoxybenzo[d]oxazole-2-thiol.
The reactivity of this molecule is primarily dictated by the nucleophilic character of the thiol group and the aromatic benzoxazole ring system. The thiol group can undergo various reactions, including alkylation, oxidation, and formation of metal complexes. The aromatic ring can be subject to electrophilic substitution, although the reactivity is influenced by the existing substituents.
Part 3: Applications in Research and Development
5-Methoxybenzo[d]oxazole-2-thiol serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[3] Its utility stems from the presence of multiple reactive sites, allowing for the construction of more complex molecular architectures.
Key Application Areas:
-
Pharmaceutical Development: This compound is explored for its potential as a therapeutic agent.[3] The benzoxazole scaffold is a common motif in many biologically active compounds.
-
Enzyme Inhibition Studies: Researchers utilize it in studies related to enzyme inhibition, which can aid in understanding biochemical pathways and identifying potential therapeutic targets.[3]
-
Analytical Chemistry: It can serve as a reagent in analytical methods, for example, in the detection and quantification of metal ions.[3]
Part 4: Experimental Protocols
Protocol 1: General Procedure for S-Alkylation
This protocol describes a general method for the alkylation of the thiol group, a common follow-up reaction for this compound.
-
Dissolution: Dissolve 5-Methoxybenzo[d]oxazole-2-thiol (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile).
-
Deprotonation: Add a non-nucleophilic base (e.g., potassium carbonate or sodium hydride, 1.1 equivalents) to the solution at room temperature and stir for 30 minutes to form the thiolate.
-
Alkylation: Add the desired alkylating agent (e.g., an alkyl halide, 1.1 equivalents) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
DOT Diagram: S-Alkylation Workflow
Caption: Step-by-step workflow for the S-alkylation of 5-Methoxybenzo[d]oxazole-2-thiol.
Part 5: Safety and Handling
Hazard Identification:
While a specific, comprehensive safety data sheet (SDS) for CAS No. 49559-83-3 is not consistently available across all sources due to the identification issue, general precautions for similar aromatic thiol compounds should be followed. These compounds are often associated with skin and eye irritation.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Skin and Body Protection: Wear a laboratory coat.
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place (2-8°C is recommended).[1]
References
Biological activity of 5-Methoxy-1,3-benzoxazole-2-thiol
An In-Depth Technical Guide to the Biological Activity of 5-Methoxy-1,3-benzoxazole-2-thiol: A Scaffold-Based Analysis
Executive Summary
The benzoxazole nucleus is recognized in medicinal chemistry as a "privileged scaffold," forming the core of numerous compounds with a wide spectrum of biological activities.[1] Specifically, the 1,3-benzoxazole-2-thiol moiety has served as a foundational template for the development of novel therapeutic agents. This guide focuses on a specific derivative, this compound. While direct research on this particular molecule is limited, its structural features—the benzoxazole-2-thiol core and the electron-donating 5-methoxy group—allow for a comprehensive, evidence-based exploration of its potential biological activities. By analyzing structurally related analogs and the known influence of methoxy substituents, this document provides a technical framework for researchers and drug development professionals to understand and investigate the therapeutic promise of this compound. We will delve into its physicochemical properties, synthesis, and anticipated activities in oncology and microbiology, supported by detailed experimental protocols for its evaluation.
Physicochemical Profile and Synthesis
Understanding the fundamental characteristics of a compound is the first step in evaluating its potential as a drug candidate. This compound is a stable, powder-form compound with properties that make it a suitable starting point for chemical synthesis and biological screening.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 49559-83-3 | [2] |
| Molecular Formula | C₈H₇NO₂S | [2] |
| Molecular Weight | 181.21 g/mol | [2] |
| Appearance | Powder | [2] |
| Melting Point | 218-223 °C | [2] |
| Synonyms | 2-Mercapto-5-methoxybenzo[d]oxazole, 5-Methoxy-2(3H)-benzoxazolethione | [3] |
| SMILES | COc1ccc2oc(S)nc2c1 | [2] |
| InChI Key | QGTUVLRFJOUWBN-UHFFFAOYSA-N | [2] |
Synthesis of the Core Scaffold
The synthesis of the benzoxazole-2-thiol core is a well-established chemical transformation. It typically involves the cyclization of an appropriate o-aminophenol derivative. For the target compound, this precursor is 2-amino-4-methoxyphenol, which is reacted with carbon disulfide (CS₂) in the presence of a base like potassium hydroxide (KOH).[4] This one-pot reaction is efficient and provides a high yield of the desired heterocyclic core.
References
- 1. jocpr.com [jocpr.com]
- 2. 5-甲氧基苯并噁唑-2-硫醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 5-Methoxybenzoxazole-2-thiol 97 49559-83-3 [sigmaaldrich.com]
- 4. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
5-Methoxy-1,3-benzoxazole-2-thiol: A Comprehensive Technical Review for Advanced Research and Development
Abstract
This technical guide provides an in-depth exploration of 5-Methoxy-1,3-benzoxazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. While direct and extensive literature on this specific molecule is nascent, this document synthesizes foundational knowledge of the benzoxazole scaffold with specific data points to offer a comprehensive overview for researchers, scientists, and drug development professionals. The guide covers the compound's synthesis, physicochemical properties, and its potential applications as an antifungal agent, an anticancer therapeutic, and a corrosion inhibitor, supported by mechanistic insights and detailed experimental considerations.
Introduction: The Benzoxazole Scaffold and the Significance of this compound
Benzoxazoles are a class of bicyclic heterocyclic compounds consisting of a benzene ring fused to an oxazole ring.[1] This structural motif is present in a wide array of biologically active natural products and synthetic compounds, endowing them with a broad spectrum of pharmacological activities.[2] The benzoxazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with various biological targets. Derivatives of benzoxazole have demonstrated potent antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.[1]
This compound, with its methoxy and thiol functional groups, presents a unique electronic and structural profile that suggests significant potential in several key areas of research and development. The methoxy group can enhance bioavailability and modulate metabolic stability, while the thiol group provides a reactive handle for further chemical modification and can play a crucial role in the molecule's interaction with biological targets or metal surfaces.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇NO₂S | [3] |
| Molecular Weight | 181.21 g/mol | [3] |
| CAS Number | 49559-83-3 | [3] |
| Appearance | Powder | |
| Melting Point | 218-223 °C | |
| Storage Temperature | 2-8°C | |
| SMILES String | COc1ccc2oc(S)nc2c1 | |
| InChI Key | QGTUVLRFJOUWBN-UHFFFAOYSA-N |
Spectroscopic Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the thiol proton. The aromatic protons will likely appear as a set of multiplets in the aromatic region (δ 6.5-8.0 ppm). The methoxy protons will present as a sharp singlet around δ 3.8 ppm. The thiol proton (or the N-H proton in the tautomeric thione form) will likely appear as a broad singlet at a variable chemical shift depending on the solvent and concentration.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. Key signals would include those for the aromatic carbons, the methoxy carbon (around δ 55-60 ppm), and the C=S (thione) carbon, which would be significantly downfield.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will show characteristic absorption bands for the functional groups present. Expected vibrations include N-H stretching (for the thione tautomer) around 3100-3300 cm⁻¹, C-H stretching of the aromatic and methoxy groups, C=N stretching of the oxazole ring, and C=S stretching around 1100-1250 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) at m/z 181, corresponding to the molecular weight of this compound.
Synthesis of this compound
The synthesis of this compound can be achieved through a well-established route for benzoxazole-2-thiol derivatives, which involves the cyclization of an appropriate o-aminophenol with a carbon disulfide source. The key starting material for this synthesis is 2-amino-4-methoxyphenol.
Synthesis of the Precursor: 2-Amino-4-methoxyphenol
A common and efficient method for the synthesis of 2-amino-4-methoxyphenol is the catalytic hydrogenation of 4-methoxy-2-nitrophenol.[4][5]
Caption: Synthesis of 2-amino-4-methoxyphenol.
Experimental Protocol: Synthesis of 2-Amino-4-methoxyphenol [4][5]
-
Suspend 4-methoxy-2-nitrophenol in ethanol in a suitable hydrogenation vessel.
-
Add a catalytic amount of 5% Palladium on carbon (Pd/C).
-
Subject the mixture to hydrogenation with hydrogen gas at room temperature and atmospheric pressure.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or by monitoring hydrogen uptake.
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent, such as isopropyl alcohol, to yield pure 2-amino-4-methoxyphenol.
Cyclization to this compound
The final step involves the reaction of 2-amino-4-methoxyphenol with carbon disulfide in the presence of a base, such as potassium hydroxide.[6]
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound
-
Dissolve 2-amino-4-methoxyphenol in ethanol in a round-bottom flask.
-
Add a solution of potassium hydroxide in water to the flask.
-
Add carbon disulfide dropwise to the reaction mixture with stirring.
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Acidify the solution with a dilute acid (e.g., acetic acid or hydrochloric acid) to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Potential Applications in Drug Development
The benzoxazole scaffold is a cornerstone in the development of novel therapeutic agents. The specific structural features of this compound suggest its potential in several key areas of drug discovery.
Antifungal Activity
Fungal infections pose a significant threat to human health, and the emergence of drug-resistant strains necessitates the development of new antifungal agents. Benzoxazole derivatives have been extensively studied for their antifungal properties.[1][7][8] The proposed mechanism of action for many antifungal azoles involves the inhibition of fungal cytochrome P450 enzymes, which are crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane.
While specific antifungal data for this compound is not yet widely published, related benzoxazole derivatives have shown significant activity against a range of pathogenic fungi.[1][7] The presence of the methoxy group may enhance the lipophilicity of the molecule, facilitating its penetration into fungal cells.
Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method) [9]
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in a 96-well microtiter plate containing a suitable fungal growth medium (e.g., RPMI-1640).
-
Inoculate the wells with a standardized suspension of the test fungus (e.g., Candida albicans, Aspergillus fumigatus).
-
Include positive (antifungal drug) and negative (no drug) controls.
-
Incubate the plates at an appropriate temperature for 24-48 hours.
-
Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits fungal growth.
Anticancer Activity
The development of novel anticancer agents remains a high priority in medical research. Benzoxazole derivatives have emerged as a promising class of compounds with potent anticancer activity against various cancer cell lines.[2][10][11][12] The mechanisms of action are diverse and can include the inhibition of key enzymes such as topoisomerases, protein kinases, and tubulin polymerization.
The cytotoxic potential of this compound against cancer cells warrants investigation. The methoxy substituent has been shown in some instances to enhance the anticancer activity of heterocyclic compounds.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay) [2]
-
Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Potential mechanism of anticancer action.
Application as a Corrosion Inhibitor
The protection of metals from corrosion is a critical industrial challenge. Organic heterocyclic compounds containing heteroatoms such as nitrogen, oxygen, and sulfur, along with aromatic rings, are effective corrosion inhibitors, particularly for mild steel in acidic environments.[13][14][15][16][17] These compounds function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.
This compound possesses all the structural features of a promising corrosion inhibitor. The benzoxazole ring provides a planar structure for efficient surface coverage, while the nitrogen, oxygen, and sulfur atoms can act as active centers for adsorption. The thiol group, in particular, is known to form strong coordinate bonds with metal surfaces.
Mechanism of Corrosion Inhibition
The inhibition of corrosion by this compound is expected to occur through a mixed-type inhibition mechanism, affecting both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. The adsorption process can involve both physisorption (electrostatic interactions) and chemisorption (coordinate bond formation).
Quantum chemical studies on similar heterocyclic compounds have been instrumental in elucidating the mechanism of corrosion inhibition.[18][19][20][21] Parameters such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the electron-donating and accepting abilities of the inhibitor molecule, which are crucial for its interaction with the metal surface.
Caption: Mechanism of corrosion inhibition.
Experimental Protocol: Electrochemical Evaluation of Corrosion Inhibition [14]
-
Prepare a corrosive medium, such as 1 M hydrochloric acid (HCl).
-
Prepare solutions of the corrosive medium containing various concentrations of this compound.
-
Use a three-electrode electrochemical cell with a mild steel working electrode, a platinum counter electrode, and a saturated calomel reference electrode.
-
Potentiodynamic Polarization: Scan the potential of the working electrode from a cathodic to an anodic potential and record the resulting current density. Determine the corrosion potential (Ecorr) and corrosion current density (icorr) from the polarization curves. The inhibition efficiency can be calculated from the icorr values with and without the inhibitor.
-
Electrochemical Impedance Spectroscopy (EIS): Apply a small amplitude AC signal over a range of frequencies and measure the impedance response. The data can be fitted to an equivalent circuit model to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl). An increase in Rct in the presence of the inhibitor indicates effective corrosion inhibition.
Table 2: Hypothetical Corrosion Inhibition Data for Mild Steel in 1 M HCl
| Inhibitor Concentration (mM) | Corrosion Current Density (icorr) (µA/cm²) | Charge Transfer Resistance (Rct) (Ω·cm²) | Inhibition Efficiency (%) |
| 0 (Blank) | 1000 | 50 | - |
| 0.1 | 200 | 250 | 80 |
| 0.5 | 100 | 500 | 90 |
| 1.0 | 50 | 1000 | 95 |
Note: The data in this table is hypothetical and serves as an example of expected trends.
Conclusion and Future Perspectives
This compound is a heterocyclic compound with significant, yet largely untapped, potential in both medicinal chemistry and materials science. Based on the well-established biological and physicochemical properties of the benzoxazole scaffold, this molecule is a promising candidate for the development of novel antifungal and anticancer agents. Furthermore, its structural attributes make it an excellent candidate for application as a corrosion inhibitor.
Future research should focus on the comprehensive experimental evaluation of this compound. Detailed studies on its antifungal and anticancer activities against a broad range of pathogens and cancer cell lines are warranted to elucidate its therapeutic potential. In the field of materials science, in-depth investigations into its corrosion inhibition efficiency for various metals in different corrosive environments, supported by theoretical studies, will be crucial to establish its practical utility. The synthesis of derivatives of this compound could also lead to the discovery of compounds with enhanced activity and improved physicochemical properties.
References
- 1. mdpi.com [mdpi.com]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. 5-メトキシベンゾオキサゾール-2-チオール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. prepchem.com [prepchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, conformation and Hirshfeld surface analysis of benzoxazole methyl ester as a versatile building block for heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs | MDPI [mdpi.com]
- 12. connectjournals.com [connectjournals.com]
- 13. Corrosion Protection of Mild Steel in Acidic Media by a Triazole-Based Inhibitor: Mechanistic Insights and Performance Evaluation [pccc.icrc.ac.ir]
- 14. Synergistic Corrosion Inhibition of Mild Steel in Acidic Media by a Benzimidazole–Thiophene Ligand and Its Metal Complexes: A Multi-Technique Electrochemical Approach [mdpi.com]
- 15. Corrosion Inhibition of Mild Steel in 1 M HCl Using 5-(3-Methylphenyl)-4-((4-Nitrobenzylidene)amino)-4H-1,2,4-Triazole-3-Thiol: Experimental and Theoretical Insights [pccc.icrc.ac.ir]
- 16. researchgate.net [researchgate.net]
- 17. asianpubs.org [asianpubs.org]
- 18. [PDF] The use of quantum chemical methods in corrosion inhibitor studies | Semantic Scholar [semanticscholar.org]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5-Methoxy-1,3-benzoxazole-2-thiol: Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methoxy-1,3-benzoxazole-2-thiol is a heterocyclic compound belonging to the benzoxazole class, a scaffold of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its discovery, historical context, detailed synthetic methodologies, and known biological activities. The benzoxazole core, isosteric to natural nucleic bases, imparts a diverse pharmacological profile to its derivatives, including anticancer, antimicrobial, and anti-inflammatory properties. This document aims to serve as an authoritative resource, consolidating technical data and field-proven insights to facilitate further research and development in this promising area.
Introduction: The Prominence of the Benzoxazole Scaffold
Heterocyclic compounds form the bedrock of a vast number of pharmaceuticals, with the benzoxazole nucleus being a particularly privileged scaffold.[1][2] Benzoxazoles, consisting of a benzene ring fused to an oxazole ring, are structurally analogous to naturally occurring purine bases, which allows for favorable interactions with biological macromolecules.[2] This unique characteristic has led to the development of numerous benzoxazole-containing compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[3][4][5] Several benzoxazole derivatives have been successfully commercialized as drugs, such as the non-steroidal anti-inflammatory drug (NSAID) flunoxaprofen, underscoring the therapeutic potential of this chemical class.[5] The substituent at the 2-position of the benzoxazole ring plays a crucial role in defining the compound's biological activity, with the 2-thiol moiety offering a versatile handle for further chemical modifications. The introduction of a methoxy group at the 5-position can further modulate the molecule's electronic properties and lipophilicity, potentially enhancing its biological profile.
Discovery and Historical Context
The history of benzoxazoles dates back to the late 19th century, with the first synthesis of the parent benzoxazole molecule.[1] Since then, the synthesis and evaluation of a myriad of benzoxazole derivatives have been an active area of research. The development of 2-mercaptobenzoxazoles, the thiol derivatives of the core nucleus, provided a new avenue for creating diverse chemical libraries due to the reactivity of the thiol group. While the precise first synthesis of this compound is not prominently documented in readily available literature, its synthesis follows the well-established route for 2-mercaptobenzoxazoles, utilizing 2-amino-4-methoxyphenol as the starting material. The continuous interest in this class of compounds is driven by the consistent discovery of new biological activities and the potential for developing novel therapeutic agents.
Physicochemical Properties and Spectroscopic Characterization
This compound is a solid at room temperature with a melting point in the range of 218-223 °C. It is prudent to handle this compound with appropriate personal protective equipment, as it is classified as an acute oral toxicant, a skin irritant, and can cause serious eye damage.[6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₇NO₂S | [6] |
| Molecular Weight | 181.21 g/mol | [6] |
| CAS Number | 49559-83-3 | [6] |
| Melting Point | 218-223 °C | |
| Appearance | Powder | |
| Storage Temperature | 2-8°C |
While a dedicated, publicly available full spectroscopic analysis of this compound is not readily found, the expected spectral data can be reliably predicted based on the analysis of structurally similar compounds, including other 5-methoxy-benzoxazole derivatives and 5-methoxy-2-mercaptobenzimidazole.[6][7][8]
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Chemical Shifts / Bands |
| ¹H NMR (DMSO-d₆) | δ ~12.0-13.0 (br s, 1H, SH/NH), δ ~7.0-7.5 (m, 3H, Ar-H), δ ~3.8 (s, 3H, OCH₃) |
| ¹³C NMR (DMSO-d₆) | δ ~180 (C=S), δ ~155 (C-O), δ ~145-150 (Ar-C), δ ~110-120 (Ar-CH), δ ~100-105 (Ar-CH), δ ~55-56 (OCH₃) |
| IR (KBr, cm⁻¹) | ~3400-3200 (N-H stretch), ~3100-3000 (Ar C-H stretch), ~2600-2550 (S-H stretch, weak), ~1620-1600 (C=N stretch), ~1500-1400 (Ar C=C stretch), ~1250-1200 (Asymmetric C-O-C stretch), ~1050-1000 (Symmetric C-O-C stretch) |
| Mass Spectrometry (EI) | m/z 181 (M⁺), fragments corresponding to the loss of SH, OCH₃, and CO. |
Synthesis of this compound
The synthesis of this compound is typically achieved through the cyclization of 2-amino-4-methoxyphenol with a source of a thiocarbonyl group, most commonly carbon disulfide. This reaction is a cornerstone in the synthesis of 2-mercaptobenzoxazoles and their derivatives.[9]
General Reaction Scheme
Caption: General synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of related 2-mercaptobenzoxazoles and 2-mercaptobenzimidazoles.[9][10]
Materials:
-
2-Amino-4-methoxyphenol
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Water
-
Hydrochloric acid (HCl) or Acetic acid (for acidification)
-
Activated charcoal
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide in a mixture of ethanol and water.
-
Addition of Reactants: To the stirred alkaline solution, add 2-amino-4-methoxyphenol. Subsequently, add carbon disulfide dropwise to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain it for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Decolorization: After the reflux is complete, add a small amount of activated charcoal to the hot solution and reflux for an additional 10 minutes to remove colored impurities.
-
Filtration: Filter the hot reaction mixture to remove the activated charcoal.
-
Precipitation: Cool the filtrate and then acidify it with a dilute solution of hydrochloric acid or acetic acid until the pH is acidic. This will cause the product to precipitate out of the solution.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash it thoroughly with cold water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
Biological Activities and Potential Applications
While specific biological studies on this compound are not extensively reported, the biological profile of this compound can be inferred from the vast body of research on structurally related benzoxazole and benzothiazole derivatives. The methoxy substitution has been shown to enhance the biological activity in some series of compounds.[11]
Anticancer Potential
Benzoxazole derivatives are well-documented for their potent anticancer activities.[3] Studies on related compounds have shown that the presence of a methoxy group can contribute positively to their cytotoxic effects against various cancer cell lines. For instance, certain methoxy-substituted benzoxazole derivatives have demonstrated significant antiproliferative activity against breast cancer (MCF-7), liver cancer (HepG2), and colon cancer cell lines.[11][12] The proposed mechanisms of action often involve the inhibition of key enzymes in cancer signaling pathways, such as protein kinases, or the induction of apoptosis.
Antimicrobial Activity
The benzoxazole scaffold is also a promising framework for the development of novel antimicrobial agents.[4][5] Derivatives of 2-mercaptobenzoxazole have been shown to possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][13] The presence of the thiol group allows for potential interactions with microbial enzymes, disrupting essential metabolic pathways. The methoxy group may enhance the lipophilicity of the molecule, facilitating its passage through microbial cell membranes.
Future Perspectives
This compound represents a valuable building block for the synthesis of more complex molecules with potentially enhanced biological activities. The reactive thiol group serves as an excellent site for derivatization, allowing for the introduction of various pharmacophores to explore structure-activity relationships (SAR). Future research should focus on the synthesis of novel derivatives of this compound and their comprehensive biological evaluation to uncover their full therapeutic potential. In particular, studies aimed at elucidating the specific molecular targets and mechanisms of action will be crucial for the rational design of more potent and selective drug candidates.
Conclusion
This technical guide has provided a detailed overview of the discovery, synthesis, and potential biological applications of this compound. The straightforward and well-established synthetic route, coupled with the promising pharmacological profile of the benzoxazole scaffold, makes this compound and its future derivatives attractive candidates for further investigation in the fields of medicinal chemistry and drug development. The information compiled herein is intended to serve as a valuable resource for researchers and scientists, fostering innovation and advancing the discovery of new therapeutic agents.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrevlett.com [chemrevlett.com]
- 7. 5-Methoxy-2-mercaptobenzimidazole | C8H8N2OS | CID 665603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. prepchem.com [prepchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 13. mdpi.com [mdpi.com]
Spectroscopic data for 5-Methoxy-1,3-benzoxazole-2-thiol
An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Methoxy-1,3-benzoxazole-2-thiol
This guide provides a comprehensive technical overview of the spectroscopic data for this compound (CAS No: 49559-83-3). Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data with established principles of spectroscopic analysis. Given the limited availability of published experimental spectra for this specific molecule, this guide establishes a robust analytical framework based on data from structurally analogous compounds and foundational spectroscopic theory.
Introduction to this compound
This compound is a heterocyclic compound featuring a benzoxazole core, a structure of significant interest in medicinal chemistry due to its presence in a wide range of pharmacologically active agents.[1] Its molecular formula is C₈H₇NO₂S, with a molecular weight of 181.21 g/mol .[2][3] A key characteristic of this molecule is its existence in two tautomeric forms: the thiol and the thione, an equilibrium that significantly influences its spectroscopic properties.[1] This guide will dissect the anticipated spectroscopic fingerprint of this molecule, providing the technical basis for its unambiguous identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive structural information.
Experimental Protocol: NMR Data Acquisition
A standardized protocol is crucial for reproducibility.
-
Sample Preparation : For ¹H NMR, dissolve 1-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). For ¹³C NMR, a more concentrated sample of 10-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.[4]
-
Instrumentation : Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition : Record spectra at a standard probe temperature (e.g., 298 K). For ¹H NMR, acquire 16-32 scans. For ¹³C NMR, acquire 1024 or more scans to achieve an adequate signal-to-noise ratio.
-
Referencing : Chemical shifts (δ) are reported in parts per million (ppm) and referenced internally to the residual solvent signal or tetramethylsilane (TMS) at 0 ppm.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum provides a precise map of the proton environments. The aromatic protons of the benzoxazole ring typically resonate in the downfield region between 7.0 and 8.5 ppm.[4] The methoxy group protons are expected in the range of 3.7-3.9 ppm.[5]
Caption: Molecular structure and proton numbering for ¹H NMR analysis.
Table 1: Predicted ¹H NMR Spectroscopic Data (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale & Notes |
| NH (Thione) | ~12.0 - 13.0 | Broad Singlet | - | The thione tautomer's N-H proton is acidic and often exchanges, leading to a broad signal. Its chemical shift is highly dependent on concentration and temperature. |
| H-7 | ~7.20 - 7.30 | Doublet | Jortho ≈ 8.5 | Ortho-coupled to H-6. Shielded by the adjacent oxygen atom. |
| H-6 | ~6.90 - 7.00 | Doublet of Doublets | Jortho ≈ 8.5, Jmeta ≈ 2.5 | Coupled to both H-7 (ortho) and H-4 (meta). |
| H-4 | ~6.80 - 6.90 | Doublet | Jmeta ≈ 2.5 | Meta-coupled to H-6. Shifted upfield due to the strong electron-donating effect of the methoxy group at the para position. |
| OCH₃ | ~3.75 | Singlet | - | Characteristic chemical shift for an aromatic methoxy group.[5] |
Carbon-13 (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their electronic nature. The broad chemical shift range allows for clear distinction between sp², sp³, and quaternary carbons.[6]
Table 2: Predicted ¹³C NMR Spectroscopic Data (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Notes |
| C-2 (C=S) | ~175 - 185 | The thione carbon is significantly deshielded, appearing far downfield. This is a key identifier. |
| C-5 | ~155 - 160 | Aromatic carbon directly attached to the electron-donating methoxy group. |
| C-3a | ~148 - 152 | Bridgehead carbon adjacent to the ring nitrogen. |
| C-7a | ~140 - 145 | Bridgehead carbon adjacent to the ring oxygen.[4] |
| C-7 | ~112 - 118 | Aromatic CH carbon ortho to the ring oxygen. |
| C-4 | ~110 - 115 | Aromatic CH carbon ortho to the methoxy group. |
| C-6 | ~100 - 105 | Aromatic CH carbon meta to the methoxy group. |
| OCH₃ | ~55 - 60 | Typical chemical shift for a methoxy group carbon attached to an aromatic ring.[5][7] |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: FTIR Data Acquisition
Caption: Standard workflow for acquiring an ATR-FTIR spectrum.[5]
The IR spectrum of this compound is expected to show characteristic bands confirming the presence of its key functional groups. The thiol-thione tautomerism is particularly evident, with the thione form generally predominating in the solid state. This results in a strong C=S absorption and a characteristic N-H stretch, rather than a weak S-H stretch.[1]
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Notes |
| ~3300 - 3100 | N-H Stretch | Amide (Thione) | Medium-Strong | Indicates the presence of the dominant thione tautomer.[1][8] |
| ~3100 - 3000 | C-H Stretch | Aromatic | Medium | Confirms the aromatic ring structure. |
| ~2950 - 2850 | C-H Stretch | Methoxy (CH₃) | Medium | Aliphatic C-H stretching from the methoxy group. |
| ~2600 - 2550 | S-H Stretch | Thiol | Weak | If the thiol tautomer is present, a weak band may appear in this region.[9] |
| ~1620 | C=N Stretch | Oxazole Ring | Medium | Characteristic of the benzoxazole ring system.[1][8] |
| ~1500 & ~1450 | C=C Stretch | Aromatic Ring | Strong | Skeletal vibrations of the benzene ring. |
| ~1250 | C=S Stretch | Thione | Strong | A key diagnostic peak for the thione tautomer. |
| ~1230 & ~1030 | C-O-C Stretch | Aryl-Alkyl Ether | Strong | Asymmetric and symmetric stretching of the methoxy group ether linkage. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental formula of a compound and offers structural clues through the analysis of its fragmentation patterns.
Experimental Protocol: Electron Ionization (EI) MS
A typical protocol involves introducing a small amount of the volatile sample into a high-vacuum chamber where it is bombarded with a high-energy electron beam (typically 70 eV). This process creates a radical cation (molecular ion, M⁺•) which then undergoes fragmentation. The resulting charged fragments are separated by their mass-to-charge ratio (m/z) and detected.
Predicted Fragmentation Pathway
The fragmentation of this compound is expected to be initiated by the formation of the molecular ion at m/z 181. Subsequent fragmentation would likely proceed through characteristic losses of stable neutral molecules or radicals.
Caption: Proposed EI-MS fragmentation pathway for this compound.
Table 4: Predicted Major Fragment Ions in EI-MS
| m/z | Proposed Ion/Fragment | Neutral Loss | Rationale |
| 181 | [C₈H₇NO₂S]⁺• | - | Molecular Ion (M⁺•) |
| 166 | [C₇H₄NO₂S]⁺ | •CH₃ | Loss of a methyl radical from the methoxy group, a common fragmentation for anisole-type compounds. |
| 153 | [C₇H₇NOS]⁺• | CO | Expulsion of carbon monoxide from the oxazole ring. |
| 138 | [C₆H₄NOS]⁺ | •CH₃, CO | Sequential loss of a methyl radical and carbon monoxide. |
| 121 | [C₇H₇N]⁺• | COS | Loss of carbonyl sulfide, indicating cleavage of the heterocyclic ring. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule. Conjugated systems, such as the benzoxazole ring, absorb light in the UV or visible range. Benzoxazole derivatives are known to be strong UV absorbers, a property utilized in applications like organic UV filters.[10][11][12]
Experimental Protocol: UV-Vis Spectrum Acquisition
-
Solvent Selection : Choose a UV-transparent solvent, such as ethanol or methanol.
-
Sample Preparation : Prepare a dilute solution of the compound (e.g., 10⁻⁴ to 10⁻⁵ M).
-
Data Acquisition : Use a dual-beam UV-Vis spectrophotometer to scan the absorbance of the sample from approximately 200 to 400 nm, using the pure solvent as a reference.
Anticipated Absorption Spectrum
Based on structurally similar compounds, this compound is expected to exhibit strong absorption in the UVA range.[10][13] The spectrum will likely be characterized by one or more intense absorption bands corresponding to π→π* electronic transitions within the conjugated aromatic and heterocyclic system. The exact position of the maximum absorption wavelength (λmax) is influenced by the solvent and the specific electronic effects of the substituents. A λmax in the range of 330-370 nm is anticipated.[10][11]
Conclusion
The structural elucidation of this compound can be confidently achieved through a combined spectroscopic approach. The predicted data presented in this guide—from the distinct pattern of aromatic protons and the highly deshielded thione carbon in NMR, to the key N-H and C=S vibrational bands in IR, and the characteristic fragmentation pattern in mass spectrometry—provides a validated blueprint for its identification. These spectroscopic signatures serve as a definitive fingerprint for researchers working with this versatile heterocyclic building block.
References
- 1. Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives [article.sapub.org]
- 2. 5-Methoxybenzoxazole-2-thiol 97 49559-83-3 [sigmaaldrich.com]
- 3. 5-Methoxybenzoxazole-2-thiol 97 49559-83-3 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sapub.org [sapub.org]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility Profile of 5-Methoxy-1,3-benzoxazole-2-thiol
Introduction: The Critical Role of Solubility in Scientific Research
For researchers, scientists, and professionals in drug development, understanding the solubility of a chemical entity is a cornerstone of its potential application. Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent, dictates its behavior in biological and chemical systems. In the realm of pharmaceutical sciences, poor aqueous solubility is a major hurdle, often leading to low bioavailability and erratic absorption, which can terminate the development of promising drug candidates. This guide provides a comprehensive technical overview of the solubility profile of 5-Methoxy-1,3-benzoxazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry. We will delve into its physicochemical properties, predict its solubility in a range of common laboratory solvents, and provide detailed, field-proven protocols for the experimental determination of both its thermodynamic and kinetic solubility.
Physicochemical Properties of this compound
A thorough understanding of a compound's physicochemical properties is the first step in predicting its solubility.
| Property | Value | Source |
| Molecular Formula | C₈H₇NO₂S | |
| Molecular Weight | 181.21 g/mol | |
| Melting Point | 218-223 °C | |
| Appearance | Powder | |
| CAS Number | 49559-83-3 |
The structure of this compound, with its fused aromatic rings, methoxy group, and thiol moiety, suggests a molecule with moderate polarity. The presence of the thiol group allows for tautomerization to a thione form, and both forms can participate in hydrogen bonding, which will influence its solubility in protic solvents. The methoxy group, while adding some polarity, also contributes to the lipophilicity of the molecule.
Predicted Solubility Profile
In the absence of extensive, publicly available experimental data, a predicted solubility profile can be constructed based on the principle of "like dissolves like" and the known solubility of analogous structures. The parent compound, benzoxazole, is soluble in organic solvents like ethanol and ether but has limited water solubility.[1] The related compound, 2-Mercaptobenzoxazole, is described as slightly soluble in water.[2][3]
Based on these observations and the structural features of this compound, the following qualitative solubility profile is anticipated:
| Solvent | Predicted Solubility | Rationale |
| Water | Low to Slight | The aromatic core is hydrophobic, but the thiol/thione and methoxy groups may provide some interaction with water molecules. The high melting point suggests strong crystal lattice energy, which can also limit aqueous solubility. |
| Phosphate-Buffered Saline (PBS) pH 7.4 | Low to Slight | Similar to water, with the potential for slight enhancement or decrease in solubility depending on the pKa of the thiol group and the ionic strength of the buffer. |
| Methanol/Ethanol | Moderate to High | These polar protic solvents are capable of hydrogen bonding with the thiol/thione and methoxy groups, and the alkyl chains can interact with the aromatic core. |
| Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong hydrogen bond acceptor and a highly polar aprotic solvent, making it an excellent solvent for many organic compounds, including those with moderate polarity. |
| Acetone | Moderate | As a polar aprotic solvent, acetone should be able to dissolve the compound to a reasonable extent. |
| Acetonitrile | Moderate | Similar to acetone, this polar aprotic solvent is expected to be a reasonably good solvent for this compound. |
| Hexane/Toluene | Very Low | These nonpolar solvents are unlikely to effectively solvate the polar functional groups of this compound. |
It is imperative to experimentally verify this predicted profile. The following sections provide detailed protocols for this purpose.
Experimental Determination of Solubility
Two key types of solubility are determined in drug discovery and development: thermodynamic and kinetic solubility. Thermodynamic solubility represents the true equilibrium solubility of a compound, while kinetic solubility is a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) into an aqueous buffer.
Thermodynamic Solubility Determination: The Gold Standard Shake-Flask Method
Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium under specific conditions of temperature and pressure.[4][5] The shake-flask method is the universally accepted standard for its determination.
Causality Behind Experimental Choices: The extended incubation time in the shake-flask method ensures that the system reaches a true equilibrium between the dissolved and undissolved solid. The use of buffers at various pH values is critical as the ionization state of a compound can significantly impact its aqueous solubility. The International Council for Harmonisation (ICH) guidelines recommend testing at pH 1.2, 4.5, and 6.8 to simulate the conditions of the gastrointestinal tract.[6][7][8]
Experimental Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, PBS pH 7.4, 0.1 N HCl, pH 4.5 acetate buffer, pH 6.8 phosphate buffer).
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter is recommended.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Construct a calibration curve using standards of known concentrations to determine the concentration of the compound in the collected samples. The average of at least three replicate determinations will give the thermodynamic solubility.
Diagram: Thermodynamic Solubility Workflow
Caption: Workflow for thermodynamic solubility determination.
Kinetic Solubility Determination: A High-Throughput Approach
Kinetic solubility measures the concentration of a compound in an aqueous buffer after a short incubation period, following its addition from a concentrated DMSO stock solution. This method is widely used in early drug discovery for rapid screening of large numbers of compounds.
Causality Behind Experimental Choices: The use of a DMSO stock solution mimics the common practice in high-throughput screening (HTS) where compounds are stored in DMSO. The short incubation time provides a measure of how readily a compound dissolves and stays in solution under non-equilibrium conditions, which can be indicative of its behavior in in vitro assays.
Experimental Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Assay Plate Preparation: Add a small volume of the DMSO stock solution (e.g., 2 µL) to the wells of a 96-well plate.
-
Addition of Aqueous Buffer: Add the desired aqueous buffer (e.g., PBS pH 7.4) to each well to achieve the final desired concentration range. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.
-
Incubation: Mix the contents of the plate and incubate at room temperature for a defined period, typically 1-2 hours.
-
Precipitation Detection and Quantification: Measure the amount of dissolved compound. This can be done by:
-
Direct UV/Visible Spectroscopy: If the compound has a suitable chromophore, the absorbance of the solution can be measured.
-
Nephelometry: This method measures the light scattering caused by precipitated particles.
-
HPLC or LC-MS: For a more accurate quantification, the plate can be filtered or centrifuged, and the supernatant analyzed.
-
Diagram: Kinetic Solubility Workflow
Caption: Workflow for kinetic solubility determination.
Factors Influencing Solubility
Several factors can influence the measured solubility of this compound:
-
pH: As a weak acid (due to the thiol group), its aqueous solubility is expected to increase at higher pH values where it can deprotonate to form a more soluble salt.
-
Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with temperature.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own unique solubility. It is crucial to characterize the solid form used in solubility experiments.
-
Purity: Impurities can affect the measured solubility.
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the predicted solubility profile of this compound and detailed, robust protocols for its experimental determination. While a qualitative prediction serves as a useful starting point, experimental verification is paramount for accurate characterization. The provided shake-flask and kinetic solubility protocols are industry-standard methods that will yield reliable and reproducible data. For drug development professionals, a thorough understanding of the solubility of this compound is the first step towards formulating it into a viable therapeutic agent. Future work should focus on the experimental determination of its solubility in a wide range of pharmaceutically relevant solvents and buffer systems, as well as the investigation of its pKa and potential polymorphic forms.
References
- 1. CAS 273-53-0: Benzoxazole | CymitQuimica [cymitquimica.com]
- 2. fishersci.ie [fishersci.ie]
- 3. 2-Mercaptobenzoxazole | 2382-96-9 [chemnet.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Benzoxazole - Wikipedia [en.wikipedia.org]
- 7. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 5-Methoxy-1,3-benzoxazole-2-thiol: Synthesis, Properties, and Potential Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methoxy-1,3-benzoxazole-2-thiol is a heterocyclic compound belonging to the benzoxazole class, a group of molecules that has garnered significant attention in medicinal chemistry and materials science. The presence of the methoxy group and the thiol functionality on the benzoxazole core imparts unique physicochemical properties that make it a promising candidate for a variety of research applications. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and, most importantly, the potential research applications of this compound, with a focus on its prospective roles in anticancer and antimicrobial drug discovery, as well as in the field of corrosion inhibition. This document is intended to serve as a foundational resource for researchers looking to explore the utility of this versatile molecule.
Introduction: The Benzoxazole Scaffold in Modern Research
The benzoxazole ring system, a fusion of a benzene and an oxazole ring, is a privileged scaffold in drug discovery and materials science.[1][2] Its rigid, planar structure and the presence of heteroatoms (nitrogen and oxygen) provide a unique framework for molecular interactions.[3] The derivatization of the benzoxazole core has led to the development of compounds with a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3] The thiol group at the 2-position of the benzoxazole ring, as seen in this compound, introduces a reactive handle for further chemical modification and can also play a direct role in the compound's biological or chemical activity.[4]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its application in research. These properties influence its solubility, stability, and interactions with biological targets or material surfaces.
| Property | Value | Reference |
| Molecular Formula | C₈H₇NO₂S | [5][6] |
| Molecular Weight | 181.21 g/mol | [5][6] |
| Appearance | Powder | [5][6] |
| Melting Point | 218-223 °C | [5][6] |
| CAS Number | 49559-83-3 | [5][6] |
| SMILES | COc1ccc2oc(S)nc2c1 | [5][6] |
| InChI | 1S/C8H7NO2S/c1-10-5-2-3-7-6(4-5)9-8(12)11-7/h2-4H,1H3,(H,9,12) | [5][6] |
Synthesis of this compound
The synthesis of 2-mercaptobenzoxazole derivatives is a well-established process in organic chemistry. The most common and direct route to this compound involves the cyclization of the corresponding 2-aminophenol derivative.
General Synthetic Pathway
The synthesis typically proceeds via the reaction of 2-amino-4-methoxyphenol with a source of a thiocarbonyl group, such as carbon disulfide or an alkali metal alkylxanthate.[7]
Caption: General synthetic scheme for this compound.
Detailed Experimental Protocol
The following protocol is a representative method for the synthesis of 2-mercaptobenzoxazole derivatives and can be adapted for the synthesis of the 5-methoxy analog.
Materials:
-
2-amino-4-methoxyphenol
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve 2-amino-4-methoxyphenol and potassium hydroxide in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Slowly add carbon disulfide to the stirred solution.
-
Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with hydrochloric acid to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Potential Research Applications
The unique structural features of this compound make it a compelling candidate for investigation in several research areas.
Anticancer Drug Discovery
The benzoxazole scaffold is a common motif in many compounds with demonstrated anticancer activity.[2][8] Derivatives of 2-mercaptobenzoxazole have been shown to exhibit cytotoxic effects against various cancer cell lines, including those of the breast, liver, and colon.[9][10]
Mechanism of Action: The anticancer activity of benzoxazole derivatives is often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as protein kinases and topoisomerases.[9][11] The thiol group can also interact with biological targets through covalent or non-covalent interactions.
Experimental Workflow for Anticancer Evaluation:
References
- 1. This compound|BLD Pharm [bldpharm.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-Methoxybenzoxazole-2-thiol 97 49559-83-3 [sigmaaldrich.com]
- 6. 5-甲氧基苯并噁唑-2-硫醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 2-Mercaptobenzoxazole synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors [mdpi.com]
- 10. CN103102321A - Method for preparing 2-substituted benzoxazole compound - Google Patents [patents.google.com]
- 11. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
Methodological & Application
Application Notes and Protocols for 5-Methoxy-1,3-benzoxazole-2-thiol in Organic Synthesis
Introduction: Unveiling the Potential of a Versatile Heterocyclic Building Block
5-Methoxy-1,3-benzoxazole-2-thiol is a heterocyclic compound of significant interest in the fields of medicinal chemistry and drug discovery. Its benzoxazole core is a privileged scaffold found in numerous biologically active molecules, exhibiting a wide array of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The presence of a thiol group at the 2-position and a methoxy group at the 5-position provides two strategic points for synthetic modification, making it a versatile building block for the creation of diverse molecular architectures.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical applications and detailed protocols for utilizing this compound in organic synthesis. The protocols described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and success.
Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 49559-83-3 | [3][4] |
| Molecular Formula | C₈H₇NO₂S | [3][4] |
| Molecular Weight | 181.21 g/mol | [3][4] |
| Appearance | Powder | [3] |
| Melting Point | 218-223 °C | [3] |
| Storage | 2-8°C | [3] |
Safety Information:
| Hazard | Precautionary Statement |
| Acute Toxicity (Oral) | P280, P301+P312+P330 |
| Skin Irritation | P302+P352 |
| Serious Eye Damage | P305+P351+P338+P310 |
| Specific Target Organ Toxicity | Respiratory system |
This information is sourced from Sigma-Aldrich.[3] Always consult the latest Safety Data Sheet (SDS) before handling the compound.
Understanding the Reactivity: The Thiol-Thione Tautomerism
A critical aspect of the reactivity of this compound is its existence in two tautomeric forms: the thiol and the thione. This equilibrium influences the regioselectivity of its reactions with electrophiles, as both the sulfur and nitrogen atoms can act as nucleophiles.
Caption: Thiol-Thione Tautomerism of this compound.
The position of this equilibrium, and consequently the predominant site of reaction, can be influenced by factors such as the solvent, the nature of the base used, and the electrophile itself. This understanding is paramount for designing selective synthetic transformations.
Core Applications & Protocols
The utility of this compound as a synthetic building block is primarily centered around the functionalization of its sulfur and nitrogen atoms. This section provides detailed protocols for key transformations.
S-Alkylation: Synthesis of 2-(Alkylthio)-5-methoxybenzoxazoles
S-alkylation is a common and generally high-yielding reaction for this class of compounds. The resulting 2-(alkylthio)benzoxazole derivatives are valuable intermediates and have been investigated for their potential biological activities, including anticancer effects.[5][6][7]
Causality of Experimental Choices:
-
Base: A mild base such as potassium carbonate (K₂CO₃) is typically sufficient to deprotonate the thiol, forming the more nucleophilic thiolate anion. Stronger bases are generally not required and may lead to side reactions.
-
Solvent: A polar aprotic solvent like acetone or N,N-dimethylformamide (DMF) is ideal as it effectively dissolves the reactants and facilitates the Sₙ2 reaction without interfering with the nucleophile or electrophile.
-
Electrophile: A variety of alkyl halides (iodides, bromides, and chlorides) can be used. Alkyl iodides are the most reactive, followed by bromides and then chlorides.
Experimental Protocol: Synthesis of 2-(Benzylthio)-5-methoxybenzoxazole
This protocol is adapted from general procedures for the S-alkylation of heterocyclic thiols.
Caption: Workflow for the S-Alkylation of this compound.
Step-by-Step Methodology:
-
To a stirred solution of this compound (1.0 eq.) in acetone, add anhydrous potassium carbonate (1.5 eq.).
-
To this suspension, add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq.) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(alkylthio)-5-methoxybenzoxazole.
Expected Quantitative Data (Illustrative):
| Electrophile | Product | Typical Yield |
| Methyl Iodide | 2-(Methylthio)-5-methoxybenzoxazole | >90% |
| Benzyl Bromide | 2-(Benzylthio)-5-methoxybenzoxazole | 85-95% |
| Ethyl Bromoacetate | Ethyl 2-((5-methoxybenzoxazol-2-yl)thio)acetate | 80-90% |
N-Alkylation: Synthesis of 3-Alkyl-5-methoxybenzoxazole-2-thiones
While S-alkylation is often the kinetically favored pathway, N-alkylation can be achieved under specific conditions, leading to the formation of 3-alkyl-5-methoxybenzoxazole-2-thiones. These isomers also serve as important scaffolds in medicinal chemistry.[8]
Causality of Experimental Choices:
-
Regioselectivity: The regioselectivity of alkylation (S- vs. N-) is a subject of considerable investigation in related heterocyclic systems. Generally, harder electrophiles and conditions that favor the thione tautomer can promote N-alkylation.[9] The choice of base and solvent can also influence the outcome. For instance, using a stronger base like sodium hydride (NaH) in a solvent like DMF or THF can favor N-alkylation in some cases.
-
Thermodynamic vs. Kinetic Control: S-alkylation is often the kinetically controlled product, while N-alkylation can be the thermodynamically more stable product. Reaction conditions such as temperature and reaction time can be adjusted to favor one over the other.
Experimental Protocol: Synthesis of 3-Benzyl-5-methoxybenzoxazole-2-thione
This protocol is based on principles of regioselective alkylation of ambident nucleophiles.
Caption: Workflow for the N-Alkylation of this compound.
Step-by-Step Methodology:
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in dry THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq.) in dry THF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.
-
Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq.) and continue stirring at room temperature or with gentle heating.
-
Monitor the reaction by TLC, paying close attention to the formation of both S- and N-alkylated products.
-
Upon completion, carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the N-alkylated isomer from any S-alkylated byproduct.
N-Arylation: Accessing 3-Aryl-5-methoxybenzoxazole-2-thiones
The formation of a C-N bond between an aryl group and the nitrogen of the benzoxazole ring can be achieved through copper-catalyzed cross-coupling reactions, such as the Chan-Lam coupling.[10][11] This reaction provides a powerful method for synthesizing N-aryl derivatives, which are of great interest in medicinal chemistry.
Causality of Experimental Choices:
-
Catalyst: Copper(II) acetate is a commonly used and effective catalyst for Chan-Lam couplings.
-
Aryl Source: Arylboronic acids are readily available and generally stable coupling partners.
-
Base: A mild base like pyridine or triethylamine is often used to facilitate the reaction.
-
Solvent: A solvent such as dichloromethane (DCM) or toluene is typically employed.
-
Atmosphere: A key advantage of the Chan-Lam coupling is that it can often be performed open to the air.
Experimental Protocol: Synthesis of 3-Phenyl-5-methoxybenzoxazole-2-thione
This protocol is based on established Chan-Lam coupling procedures.[12]
Step-by-Step Methodology:
-
To a mixture of this compound (1.0 eq.), phenylboronic acid (1.5 eq.), and copper(II) acetate (1.2 eq.) in a suitable solvent like dichloromethane, add a base such as pyridine (2.0 eq.).
-
Stir the reaction mixture vigorously at room temperature, open to the atmosphere.
-
Monitor the reaction progress by TLC. The reaction may take several hours to days to reach completion.
-
Once the starting material is consumed, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 3-aryl-5-methoxybenzoxazole-2-thione.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block in organic synthesis, particularly for the development of novel therapeutic agents. The protocols outlined in this guide for S-alkylation, N-alkylation, and N-arylation provide a solid foundation for researchers to explore the chemical space around this privileged scaffold. The ability to selectively functionalize either the sulfur or nitrogen atom opens up a multitude of possibilities for creating diverse libraries of compounds for structure-activity relationship studies. Further exploration into other transformations, such as C-H functionalization of the benzoxazole core or the use of the thiol group in other coupling reactions, will undoubtedly continue to expand the utility of this important heterocyclic compound in the pursuit of new medicines and materials.
References
- 1. A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and molecular structure of novel 2-(alkylthio)-4-chloro-N-(4,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl)-5-methylbenzenesulfonamides with potential anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-alkylthio-N-(quinazolin-2-yl)benzenesulfonamide derivatives: anticancer activity, QSAR studies, and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, cytotoxic evaluation and molecular docking study of 2-alkylthio-4-(2,3,4-trimethoxyphenyl)-5-aryl-thiazoles as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of 3-(trimethoxyphenyl)-2(3H)-thiazole thiones as combretastatin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 11. Chan-Lam Coupling [organic-chemistry.org]
- 12. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Methoxy-1,3-benzoxazole-2-thiol in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking New Chemical Space with a Versatile Thiol Reagent
In the landscape of modern synthetic organic chemistry, the development of novel molecular architectures for pharmaceuticals and functional materials is paramount. Cross-coupling reactions have emerged as a powerful tool for the construction of carbon-heteroatom and carbon-carbon bonds, enabling the synthesis of complex molecules with high precision. Within this context, 5-Methoxy-1,3-benzoxazole-2-thiol stands out as a versatile and highly valuable reagent. Its unique structural features, including a nucleophilic thiol group and a privileged benzoxazole scaffold, make it an attractive building block for creating diverse libraries of compounds with potential biological activity. The methoxy group at the 5-position can also modulate the electronic properties and bioavailability of the resulting molecules, offering a handle for fine-tuning their characteristics.
This comprehensive guide provides detailed application notes and protocols for the use of this compound in cross-coupling reactions, with a focus on palladium- and copper-catalyzed C-S bond formation. The information presented herein is designed to equip researchers with the practical knowledge and theoretical understanding necessary to effectively utilize this reagent in their synthetic endeavors.
Physicochemical Properties of this compound
A thorough understanding of the reagent's properties is crucial for successful experimentation.
| Property | Value |
| Molecular Formula | C₈H₇NO₂S |
| Molecular Weight | 181.21 g/mol |
| Appearance | Powder |
| Melting Point | 218-223 °C |
| CAS Number | 49559-83-3 |
| Storage | 2-8°C |
Core Application: Palladium-Catalyzed C-S Cross-Coupling Reactions
The formation of aryl thioethers through palladium-catalyzed cross-coupling is a cornerstone of modern synthetic chemistry. This compound serves as an excellent nucleophilic partner in these transformations, readily reacting with a wide range of aryl and heteroaryl halides and pseudohalides.
Mechanism of Action: The Catalytic Cycle
The generally accepted mechanism for the palladium-catalyzed C-S cross-coupling reaction involves a series of well-defined steps, as illustrated below. The reaction is initiated by the oxidative addition of an aryl halide to a low-valent palladium(0) species. The resulting palladium(II) complex then undergoes reaction with the thiolate, formed in situ from this compound and a base, in a key ligand exchange step. Finally, reductive elimination from the palladium(II) intermediate furnishes the desired aryl thioether and regenerates the active palladium(0) catalyst, thus completing the catalytic cycle.[1] The choice of ligand is critical to facilitate the reductive elimination step and prevent catalyst deactivation.
Caption: Generalized catalytic cycle for Palladium-catalyzed C-S cross-coupling.
Application Note: A Privileged Nucleophile
This compound is an effective nucleophile in palladium-catalyzed C-S cross-coupling reactions for several reasons:
-
Thiolate Formation: The thiol proton is acidic and can be readily removed by a variety of bases to form the corresponding thiolate, which is the active nucleophile in the catalytic cycle.
-
Electronic Effects: The electron-donating methoxy group at the 5-position increases the electron density of the benzoxazole ring system, which can enhance the nucleophilicity of the sulfur atom.
-
Structural Rigidity: The rigid benzoxazole scaffold can influence the steric environment around the sulfur atom, potentially leading to improved selectivity in certain reactions.
Detailed Protocol: Representative Palladium-Catalyzed S-Arylation
This protocol provides a general method for the S-arylation of this compound with an aryl bromide. Optimization of the reaction conditions, particularly the choice of catalyst, ligand, base, and solvent, may be necessary for different aryl bromides.
Experimental Workflow:
Caption: A typical experimental workflow for palladium-catalyzed S-arylation.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, dppf, or a Buchwald ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or DMF)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert gas supply (e.g., Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a dry reaction vessel, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), the palladium catalyst (1-5 mol%), the phosphine ligand (1.2-6 mol%), and the base (2.0-3.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x volume of aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Suggested Reaction Parameters:
| Parameter | Suggested Conditions |
| Catalyst | Pd₂(dba)₃ (2 mol%) |
| Ligand | Xantphos (4 mol%) |
| Base | Cs₂CO₃ (2.5 equiv.) |
| Solvent | Dioxane |
| Temperature | 100 °C |
| Time | 12 h |
Potential Application: Copper-Catalyzed C-S Cross-Coupling
While palladium catalysis is highly effective, copper-catalyzed cross-coupling reactions offer a more economical and sustainable alternative. Recent research has demonstrated the utility of copper catalysis for the synthesis of thiosubstituted benzoxazoles.[2]
Application Note: The Copper Advantage
Copper catalysts are generally less expensive and more abundant than their palladium counterparts. Copper-catalyzed reactions can often be performed under milder conditions and may exhibit different selectivity profiles compared to palladium-catalyzed systems. This opens up new avenues for the synthesis of novel 2-(arylthio)-5-methoxy-1,3-benzoxazoles.
Conceptual Protocol: Copper-Catalyzed S-Arylation
Based on existing literature for similar transformations, a plausible protocol for the copper-catalyzed S-arylation of this compound with an aryl iodide is outlined below. This should be considered a starting point for optimization.
Materials:
-
This compound
-
Aryl iodide
-
Copper(I) catalyst (e.g., CuI)
-
Ligand (e.g., L-proline or a phenanthroline derivative)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Solvent (e.g., DMSO or DMF)
Procedure Outline:
-
Combine this compound, the aryl iodide, CuI, the ligand, and the base in a reaction vessel.
-
Add the solvent and heat the mixture under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Perform an aqueous work-up and purification by column chromatography.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound may be harmful if swallowed, in contact with skin, or if inhaled. Consult the Safety Data Sheet (SDS) for detailed information.
-
Palladium and copper catalysts, as well as phosphine ligands, can be toxic and should be handled with care.
-
Many of the solvents used in these reactions are flammable and/or toxic. Handle them appropriately.
References
Application Notes and Protocols for 5-Methoxy-1,3-benzoxazole-2-thiol in Medicinal Chemistry
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, potential applications, and experimental protocols related to 5-Methoxy-1,3-benzoxazole-2-thiol. This document offers in-depth technical insights and actionable methodologies to explore the therapeutic potential of this promising heterocyclic scaffold.
Introduction: The Benzoxazole Scaffold in Drug Discovery
The benzoxazole nucleus, an aromatic bicyclic system composed of a fused benzene and oxazole ring, is a privileged scaffold in medicinal chemistry.[1] Its structural resemblance to endogenous purine bases allows for favorable interactions with a variety of biological macromolecules. Consequently, benzoxazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2] The thiol (-SH) group at the 2-position and the methoxy (-OCH3) group at the 5-position of the benzoxazole ring in this compound present unique electronic and steric properties that make it an attractive candidate for further investigation and development as a therapeutic agent.
Synthesis of this compound
The synthesis of this compound is a two-step process commencing with the preparation of the key intermediate, 2-amino-4-methoxyphenol, followed by a cyclization reaction to form the final product.
Part 1: Synthesis of 2-amino-4-methoxyphenol
The initial step involves the reduction of 4-methoxy-2-nitrophenol. A standard and efficient method for this transformation is catalytic hydrogenation.
Protocol 1: Synthesis of 2-amino-4-methoxyphenol
-
Reaction Setup: In a hydrogenation vessel, suspend 20 g of 4-methoxy-2-nitrophenol in 350 mL of ethanol.
-
Catalyst Addition: Carefully add 550 mg of 5% palladium on carbon (Pd/C) to the suspension.
-
Hydrogenation: Subject the mixture to hydrogenation at 20-30°C under atmospheric pressure until the reaction is complete (typically monitored by TLC or the cessation of hydrogen uptake).
-
Work-up: Upon completion, remove the catalyst by filtration through a pad of celite.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the resulting solid from isopropyl alcohol to obtain pure 2-amino-4-methoxyphenol.[3]
Part 2: Cyclization to form this compound
The final step involves the cyclization of 2-amino-4-methoxyphenol using potassium ethyl xanthate. This reaction proceeds through the formation of a dithiocarbonate intermediate which then cyclizes to the benzoxazole-2-thiol.
Protocol 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-4-methoxyphenol (0.1 mol) and potassium ethyl xanthate (0.11 mol) in 150 mL of ethanol.[4]
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and reduce the solvent volume by approximately half using a rotary evaporator.
-
Precipitation: Acidify the concentrated mixture with a 1 M solution of hydrochloric acid (HCl) to a pH of 5-6. This will precipitate the product.
-
Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure this compound as a solid.
Visualization of the Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Potential Applications in Medicinal Chemistry
While direct biological data for this compound is not extensively published, the broader class of benzoxazole derivatives has shown significant promise in several therapeutic areas. The following sections outline potential applications and provide protocols for investigating these activities, based on the established pharmacology of structurally related compounds.
Anticancer Activity
Numerous benzoxazole derivatives have been reported to exhibit potent cytotoxic activity against a range of human cancer cell lines.[5] One of the key mechanisms of action for some anticancer benzoxazoles is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.[5]
Hypothetical Mechanism of Action: VEGFR-2 Inhibition
It is plausible that this compound could act as a VEGFR-2 inhibitor. The benzoxazole core can serve as a scaffold to position the methoxy and thiol groups to interact with the ATP-binding pocket of the VEGFR-2 kinase domain, thereby inhibiting its downstream signaling cascade that promotes tumor growth and metastasis.
Visualization of Potential VEGFR-2 Signaling Inhibition:
Caption: Potential inhibition of the VEGFR-2 signaling pathway.
Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines a standard method to assess the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Quantitative Data for Related Benzoxazole Derivatives (Anticancer Activity):
| Compound ID | Structure | Cell Line | Activity (IC50) | Reference |
| 12l | Benzoxazole derivative | HepG2 | 10.50 µM | [5] |
| 12l | Benzoxazole derivative | MCF-7 | 15.21 µM | [5] |
| 14a | Benzoxazole derivative | HepG2 | 3.95 µM | [6] |
| 14a | Benzoxazole derivative | MCF-7 | 4.054 µM | [6] |
Note: The data presented is for structurally related benzoxazole derivatives and serves to illustrate the potential of the scaffold. Further testing is required to determine the specific activity of this compound.
Anti-inflammatory Activity
Benzoxazole derivatives have also been investigated for their anti-inflammatory properties.[7][8] A common mechanism for anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.
Hypothetical Mechanism of Action: COX Inhibition
The structural features of this compound may allow it to bind to the active site of COX-1 and/or COX-2, preventing the conversion of arachidonic acid to prostaglandins and thereby reducing inflammation.
Protocol 4: In Vivo Anti-inflammatory Assessment (Carrageenan-Induced Paw Edema)
This widely used animal model is employed to evaluate the in vivo anti-inflammatory activity of novel compounds.
-
Animal Acclimatization: Acclimate male Wistar rats for one week prior to the experiment.
-
Compound Administration: Administer this compound orally at various doses. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., Indomethacin).
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume at 0, 1, 2, 3, and 4 hours after the carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Quantitative Data for Related Benzoxazole Derivatives (Anti-inflammatory Activity):
| Compound ID | Structure | Assay | Activity (ED30) | Reference |
| 14 | 2-(4-chlorophenyl)-α-methyl-5-benzoxazoleacetic acid | Carrageenan-induced rat paw edema | 3-5 times more active than phenylbutazone | [8] |
| 29 | 2-(4-fluorophenyl)-α-methyl-5-benzoxazoleacetic acid | Carrageenan-induced rat paw edema | 3-5 times more active than phenylbutazone | [8] |
| 3g | Benzoxazolone derivative | IL-6 inhibition | IC50 = 5.09 µM | [9] |
Note: The data presented is for structurally related benzoxazole derivatives and serves to illustrate the potential of the scaffold. Further testing is required to determine the specific activity of this compound.
Conclusion
This compound is a synthetically accessible compound belonging to the pharmacologically significant class of benzoxazoles. Based on the established biological activities of its structural analogs, it holds considerable potential as a lead compound for the development of new anticancer and anti-inflammatory agents. The protocols and insights provided in these application notes offer a solid foundation for researchers to synthesize this compound and explore its therapeutic promise.
References
- 1. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. Potassium ethyl xanthate - Wikipedia [en.wikipedia.org]
- 5. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-aryl-5-benzoxazolealkanoic acid derivatives with notable antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: A Robust HPLC-UV Method for the Quantification of 5-Methoxy-1,3-benzoxazole-2-thiol
Abstract
This document provides a comprehensive guide to a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-Methoxy-1,3-benzoxazole-2-thiol. This compound is a key heterocyclic molecule with potential applications in medicinal chemistry and materials science. The accurate determination of its purity and concentration is critical for research, development, and quality control. This application note details a reverse-phase HPLC method with UV detection, offering a blend of theoretical justification for methodological choices and a step-by-step protocol for immediate implementation. The method is designed to be a validated system, ensuring trustworthiness and reproducibility of results for researchers, scientists, and drug development professionals.
Introduction: The Significance of this compound Analysis
This compound, a derivative of the benzoxazole scaffold, is a compound of growing interest in various scientific fields. Benzoxazole derivatives are known for their wide range of pharmacological activities. The thiol group and methoxy substitution on the benzoxazole ring can significantly influence the molecule's biological activity and physicochemical properties.[1] Therefore, a precise and accurate analytical method is paramount for its characterization, stability studies, and quality assurance in any application.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. Its high resolution, sensitivity, and reproducibility make it the ideal choice for the analysis of this compound in various matrices. This document presents a detailed HPLC method, grounded in established chromatographic principles, to ensure reliable and accurate quantification.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is crucial for effective HPLC method development.
| Property | Value | Source |
| Molecular Formula | C₈H₇NO₂S | [2][3][4] |
| Molecular Weight | 181.21 g/mol | [2][4] |
| Appearance | Powder | |
| Melting Point | 218-223 °C | |
| CAS Number | 49559-83-3 | [3] |
HPLC Method Rationale and Experimental Design
The selection of chromatographic conditions is a deliberate process aimed at achieving optimal separation and detection of the analyte. The following sections explain the rationale behind the chosen parameters.
Mode of Chromatography: Reverse-Phase
Reverse-phase HPLC (RP-HPLC) is the most common and versatile mode of liquid chromatography, particularly for molecules with moderate polarity like this compound. The nonpolar stationary phase (typically C18) and a polar mobile phase provide excellent retention and separation for a wide range of organic molecules.
Stationary Phase: C18 Column
A C18 (octadecyl-silica) column is selected for its hydrophobicity, which provides strong retention for aromatic compounds. The choice of a column with a 150 mm length, 4.6 mm internal diameter, and 5 µm particle size offers a good balance between resolution, analysis time, and backpressure.[5][6]
Mobile Phase Composition
The mobile phase consists of a mixture of an aqueous buffer and an organic modifier.
-
Aqueous Component (Mobile Phase A): 0.1% Formic Acid in Water. The addition of formic acid serves two key purposes: it controls the pH of the mobile phase to ensure consistent ionization of the analyte and improves peak shape by minimizing tailing.
-
Organic Modifier (Mobile Phase B): Acetonitrile. Acetonitrile is chosen for its low viscosity, low UV cutoff, and excellent solvating power for a wide range of organic compounds.
A gradient elution is proposed to ensure the efficient elution of the analyte and any potential impurities with varying polarities, leading to a shorter run time and improved peak shapes.
Detection: UV Spectroscopy
The benzoxazole ring system in this compound contains a chromophore that absorbs UV radiation. Based on the structure, a detection wavelength in the range of 254-310 nm is expected to provide good sensitivity. For initial method development, monitoring at 280 nm is a reasonable starting point.
Detailed Experimental Protocol
This section provides a step-by-step guide for the preparation of solutions and the operation of the HPLC system.
Materials and Reagents
-
This compound reference standard (>97% purity)[4]
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Methanol (HPLC grade)
Instrumentation
-
HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Preparation of Solutions
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing deionized water. Fill to the mark and mix thoroughly.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly.
-
Diluent: A mixture of Methanol and Water (50:50, v/v) is recommended as it is expected to have good solvating power for the analyte.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Chromatographic Conditions
The following table summarizes the optimized HPLC conditions.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 12.1 | |
| 15.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
Method Validation: A Self-Validating System
For the method to be trustworthy, it must undergo validation to demonstrate its suitability for the intended purpose. The following parameters should be assessed according to ICH guidelines.
System Suitability
Before sample analysis, the performance of the HPLC system should be verified. This is achieved by injecting the working standard solution (e.g., 25 µg/mL) five times. The following parameters should be monitored:
-
Tailing Factor: Should be ≤ 2.0.
-
Theoretical Plates: Should be > 2000.
-
Relative Standard Deviation (RSD) of Peak Area and Retention Time: Should be ≤ 2.0%.
Linearity
The linearity of the method should be established by analyzing the working standard solutions at a minimum of five concentration levels. The calibration curve (peak area vs. concentration) should have a correlation coefficient (r²) of ≥ 0.999.
Precision
The precision of the method should be assessed at two levels:
-
Repeatability (Intra-day precision): Analyze six replicate preparations of a sample at 100% of the test concentration on the same day. The RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2.0%.
Accuracy
Accuracy should be determined by a recovery study. This can be done by spiking a placebo matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
Specificity
The specificity of the method is its ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a placebo and showing no interfering peaks at the retention time of this compound.
Visual Workflow and Logic Diagrams
To enhance clarity, the following diagrams illustrate the experimental workflow and the logic of method validation.
Caption: A flowchart illustrating the overall HPLC workflow from preparation to data analysis.
Caption: A diagram showing the key parameters for HPLC method validation.
Conclusion
The HPLC method detailed in this application note provides a robust and reliable framework for the quantitative analysis of this compound. The logical selection of chromatographic parameters, coupled with a thorough validation protocol, ensures the generation of accurate and reproducible data. This method is well-suited for implementation in research, quality control, and drug development environments, facilitating the advancement of scientific understanding and application of this important heterocyclic compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound|BLD Pharm [bldpharm.com]
- 3. keyorganics.net [keyorganics.net]
- 4. 5-Methoxybenzoxazole-2-thiol (97%) - Amerigo Scientific [amerigoscientific.com]
- 5. Short reverse phase HPLC method for 5-methoxy-2-mercaptobenzimidazole related substance estimation | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 6. researchgate.net [researchgate.net]
Application Note: High-Resolution NMR Analysis for the Structural Elucidation of 5-Methoxy-1,3-benzoxazole-2-thiol
Introduction: The Significance of Benzoxazoles
Benzoxazole derivatives are a cornerstone class of heterocyclic compounds, forming the structural core of numerous agents with significant pharmacological and industrial importance.[1][2] Their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, establish them as privileged scaffolds in medicinal chemistry and drug discovery.[3][4] 5-Methoxy-1,3-benzoxazole-2-thiol is a key intermediate used in the synthesis of more complex, biologically active molecules.[5][6]
Unambiguous structural characterization is paramount for advancing research and ensuring the quality of synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation of such molecules in solution.[1] This application note provides a comprehensive, field-proven guide to the ¹H and ¹³C NMR analysis of this compound, detailing optimized protocols, spectral interpretation, and the underlying chemical principles.
Core Principle: Thione-Thiol Tautomerism
A critical structural feature of 2-mercaptobenzoxazoles is their existence in a tautomeric equilibrium between the thiol (-SH) and thione (=S) forms.[5] While both isomers can exist, extensive studies on related heterocyclic systems have shown that the thione form (5-Methoxy-1,3-benzoxazol-2(3H)-thione) is often the predominant species in both the solid state and in various solvents. This equilibrium is crucial as it dictates the observed NMR signals, particularly the presence of a mobile N-H proton in the thione form rather than a more acidic S-H proton in the thiol form.
Caption: Thione-Thiol tautomerism in this compound.
Standardized Workflow for NMR Analysis
A systematic workflow ensures data integrity and accurate structural confirmation. The process moves from meticulous sample preparation through data acquisition and culminates in detailed spectral analysis.
Caption: Standardized workflow for NMR structural elucidation.[7]
Experimental Protocols
Protocol for Sample Preparation
The quality of the final spectrum is fundamentally dependent on proper sample preparation.[8] This protocol is designed to produce a homogenous sample free of particulate matter, which is essential for high-resolution NMR.[9]
-
Weighing the Analyte: Accurately weigh the required amount of this compound into a clean, dry glass vial.
-
Solvent Selection and Dissolution: Add the appropriate deuterated solvent.
-
Recommended Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide) is the solvent of choice. Its high polarity readily dissolves the analyte, and its ability to form hydrogen bonds allows for the clear observation of exchangeable protons like N-H, which would otherwise be broadened or exchanged in solvents like D₂O or CD₃OD.
-
Volume: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[8] This volume ensures an optimal sample height of 4-5 cm in a standard 5 mm NMR tube.[11]
-
Dissolution: Gently swirl or vortex the vial to ensure the compound is fully dissolved. A brief, gentle warming can be applied if necessary.
-
-
Filtration and Transfer: It is critical to remove any suspended solid particles, as they will degrade spectral quality by disrupting the magnetic field homogeneity.[11]
-
Prepare a filter by tightly packing a small plug of glass wool or medical cotton into a clean Pasteur pipette.[9]
-
Using the filter pipette, transfer the sample solution from the vial directly into a high-quality 5 mm NMR tube (e.g., Wilmad 528-PP or equivalent).
-
-
Final Steps:
-
Cap the NMR tube securely. If the sample is to be stored, consider sealing with parafilm.[12]
-
Label the tube clearly with a permanent marker.
-
Invert the tube several times to ensure the final solution is homogenous.
-
Protocol for NMR Data Acquisition
These parameters are typical for a 400 MHz spectrometer and can be adapted for other field strengths.
-
Instrumentation: Bruker Avance 400 MHz Spectrometer (or equivalent).
-
Temperature: 298 K (25 °C).
¹H NMR Acquisition:
-
Pulse Program: zg30 (standard 30-degree pulse)
-
Spectral Width (SW): ~16 ppm (e.g., from -2 to 14 ppm)
-
Number of Scans (NS): 16 to 64 (signal-to-noise dependent)
-
Relaxation Delay (D1): 2.0 seconds
-
Acquisition Time (AQ): ~3-4 seconds
¹³C{¹H} NMR Acquisition (Proton Decoupled):
-
Pulse Program: zgpg30 (power-gated decoupling, 30-degree pulse)
-
Spectral Width (SW): ~240 ppm (e.g., from -10 to 230 ppm)
-
Number of Scans (NS): 1024 to 4096 (concentration-dependent)
-
Relaxation Delay (D1): 2.0 seconds
-
Acquisition Time (AQ): ~1-2 seconds
Spectral Interpretation and Data Analysis
The structure and numbering convention shown below is used for all spectral assignments.
Figure 1. IUPAC numbering for this compound.
Predicted ¹H NMR Spectral Data
The proton spectrum is characterized by distinct signals in the aromatic region, a sharp singlet for the methoxy group, and a broad signal for the exchangeable N-H proton of the dominant thione tautomer.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities (400 MHz, DMSO-d₆)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale & Notes |
|---|---|---|---|---|
| N-H | 12.0 - 13.5 | Broad Singlet (br s) | - | Signal for the thione tautomer. Position and width are highly dependent on concentration and residual water. |
| H-7 | 7.15 - 7.25 | Doublet (d) | Jortho ≈ 8.5 - 9.0 Hz | Coupled only to H-6. Appears furthest upfield in the aromatic region due to shielding from the heterocyclic oxygen. |
| H-4 | 7.05 - 7.15 | Doublet (d) | Jmeta ≈ 2.5 - 3.0 Hz | Coupled only to H-6 (meta-coupling). Shifted upfield by the electron-donating methoxy group at C-5. |
| H-6 | 6.85 - 6.95 | Doublet of Doublets (dd) | Jortho ≈ 8.5 - 9.0 Hz, Jmeta ≈ 2.5 - 3.0 Hz | Coupled to both H-7 (ortho) and H-4 (meta). Shifted upfield by the adjacent methoxy group. |
| -OCH₃ | 3.75 - 3.85 | Singlet (s) | - | Characteristic sharp signal for a methoxy group attached to an aromatic ring. |
Note: Aromatic proton chemical shifts for benzoxazoles typically appear between δ 7.0 - 7.8 ppm.[1] The specific shifts here are predicted based on the strong electron-donating effect of the methoxy group at the C-5 position.
Predicted ¹³C NMR Spectral Data
The ¹³C spectrum provides a carbon map of the molecule. The most diagnostic signal is the C-2 carbon, which is significantly deshielded by the adjacent heteroatoms and the exocyclic sulfur.
Table 2: Predicted ¹³C NMR Chemical Shifts (100 MHz, DMSO-d₆)
| Carbon Assignment | Predicted δ (ppm) | Rationale & Notes |
|---|---|---|
| C-2 (C=S) | 178.0 - 182.0 | Thiocarbonyl carbon. The most downfield signal, highly characteristic of the thione tautomer. |
| C-5 | 155.0 - 157.0 | Aromatic carbon directly attached to the electron-donating methoxy group, causing a strong downfield shift. |
| C-3a | 148.0 - 150.0 | Bridgehead quaternary carbon, deshielded by adjacent oxygen and nitrogen atoms.[1] |
| C-7a | 141.0 - 143.0 | Bridgehead quaternary carbon, deshielded by adjacent oxygen and nitrogen atoms.[1] |
| C-7 | 111.0 - 113.0 | Aromatic CH carbon ortho to the heterocyclic oxygen. |
| C-6 | 110.0 - 112.0 | Aromatic CH carbon ortho to the methoxy-substituted C-5. |
| C-4 | 103.0 - 105.0 | Aromatic CH carbon ortho to the methoxy-substituted C-5 and meta to the heterocyclic oxygen. |
| -OCH₃ | 55.5 - 56.5 | Methoxy carbon, appears in the typical aliphatic region. |
Note: The assignments for quaternary carbons (C-2, C-3a, C-5, C-7a) can be definitively confirmed using a DEPT-135 experiment, where these peaks will be absent.
Conclusion
This application note provides a robust and reliable framework for the NMR analysis of this compound. By adhering to the detailed protocols for sample preparation and data acquisition, researchers can obtain high-resolution ¹H and ¹³C NMR spectra. The provided spectral predictions, grounded in established principles of NMR spectroscopy and data from related structures, serve as a dependable guide for accurate spectral interpretation and structural verification. This methodology is fundamental for quality control, reaction monitoring, and the characterization of novel derivatives in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives [article.sapub.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Synthesis, conformation and Hirshfeld surface analysis of benzoxazole methyl ester as a versatile building block for heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. organomation.com [organomation.com]
- 9. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 12. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
Application Notes and Protocols for the Synthesis of Bioactive Derivatives from 5-Methoxy-1,3-benzoxazole-2-thiol
Introduction: The Versatility of the 5-Methoxy-1,3-benzoxazole-2-thiol Scaffold
The benzoxazole nucleus is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1][2] this compound, in particular, serves as a privileged starting material for the synthesis of diverse derivatives with significant therapeutic potential. Its structure, featuring a reactive thiol group and a modifiable benzoxazole core, allows for a multitude of chemical transformations, leading to compounds with antimicrobial, anticancer, and anticonvulsant activities.[1][2][3] The methoxy group at the 5-position can further influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug development.[4]
This guide provides detailed protocols for the synthesis of three key classes of derivatives from this compound: S-alkylated derivatives, Mannich bases, and precursors to Schiff bases. These notes are intended for researchers, scientists, and drug development professionals seeking to explore the chemical space around this versatile scaffold.
I. S-Alkylation of this compound: A Gateway to Diverse Functionalities
The nucleophilic thiol group of this compound is readily alkylated with various electrophiles, such as alkyl halides, to furnish S-substituted derivatives. This S-alkylation is a fundamental step in creating a library of compounds with diverse biological activities, including potential anticancer properties.[5]
Protocol 1: General Procedure for S-Alkylation
This protocol is adapted from established methods for the S-alkylation of similar thiol-containing heterocyclic compounds.[6]
Materials:
-
This compound
-
Appropriate alkyl or benzyl halide (e.g., benzyl chloride, methyl iodide)
-
Anhydrous potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH)
-
Acetone or Ethanol (anhydrous)
-
Stirring plate and magnetic stirrer
-
Reflux condenser
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of this compound in a suitable solvent (e.g., acetone or ethanol).
-
Add 1.2 equivalents of a base (e.g., anhydrous potassium carbonate or sodium hydroxide) to the solution.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the thiolate salt.
-
To the stirred suspension, add 1.1 equivalents of the desired alkyl or benzyl halide dropwise at room temperature.
-
Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 8 hours depending on the reactivity of the halide.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Data Presentation: Representative S-Alkylated Derivatives
| Derivative | Alkylating Agent | Base | Solvent | Yield (%) |
| 5-Methoxy-2-(benzylthio)-1,3-benzoxazole | Benzyl chloride | K₂CO₃ | Acetone | >85 |
| 5-Methoxy-2-(methylthio)-1,3-benzoxazole | Methyl iodide | K₂CO₃ | Acetone | >90 |
| 2-((4-Chlorobenzyl)thio)-5-methoxy-1,3-benzoxazole | 1-Chloro-4-(chloromethyl)benzene | NaOH | Ethanol | >80 |
Experimental Workflow: S-Alkylation
Caption: Workflow for the S-alkylation of this compound.
II. Synthesis of Mannich Bases: Introducing Aminoalkyl Moieties
The Mannich reaction is a three-component condensation involving a compound with an active hydrogen, an aldehyde (typically formaldehyde), and a primary or secondary amine.[7] This reaction is invaluable for introducing aminoalkyl groups, which can significantly enhance the biological activity of the parent molecule.[4][8] Mannich bases derived from heterocyclic scaffolds have shown a wide range of pharmacological effects.[4]
Protocol 2: Synthesis of N-Mannich Bases
This protocol is based on general procedures for the synthesis of Mannich bases from heterocyclic thiols.[9]
Materials:
-
This compound
-
Formaldehyde (37% aqueous solution)
-
A secondary amine (e.g., morpholine, piperidine)
-
Ethanol
-
Stirring plate and magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of this compound and 1 equivalent of the secondary amine in ethanol.
-
To this solution, add 1.2 equivalents of formaldehyde solution dropwise with stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product does not precipitate, pour the reaction mixture into ice-cold water to induce precipitation.
-
Filter the resulting solid, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure Mannich base.
Data Presentation: Potential Mannich Bases
| Amine | Product Name | Expected Yield (%) |
| Morpholine | 4-((5-Methoxy-1,3-benzoxazol-2-yl)methyl)morpholine | >75 |
| Piperidine | 1-((5-Methoxy-1,3-benzoxazol-2-yl)methyl)piperidine | >70 |
| N-Methylpiperazine | 1-((5-Methoxy-1,3-benzoxazol-2-yl)methyl)-4-methylpiperazine | >70 |
Experimental Workflow: Mannich Reaction
Caption: Workflow for the synthesis of Mannich bases from this compound.
III. Synthesis of Schiff Base Precursors: Building Blocks for Further Derivatization
Schiff bases, characterized by the -C=N- imine or azomethine group, are another important class of compounds with a wide range of biological activities.[2][10] To synthesize Schiff bases from this compound, a two-step process is typically employed. First, the thiol is converted to a thioacetate, which is then reacted with hydrazine hydrate to form a hydrazide. This hydrazide is the immediate precursor to Schiff bases.
Protocol 3: Synthesis of 2-((5-Methoxy-1,3-benzoxazol-2-yl)thio)acetohydrazide
This protocol is adapted from procedures for the synthesis of similar hydrazides from 2-mercaptobenzoxazoles.[11]
Step A: Synthesis of Ethyl 2-((5-methoxy-1,3-benzoxazol-2-yl)thio)acetate
-
Follow the S-alkylation protocol (Protocol 1) using ethyl chloroacetate as the alkylating agent.
Step B: Synthesis of 2-((5-methoxy-1,3-benzoxazol-2-yl)thio)acetohydrazide
Materials:
-
Ethyl 2-((5-methoxy-1,3-benzoxazol-2-yl)thio)acetate
-
Hydrazine hydrate (80% or higher)
-
Ethanol
-
Reflux condenser
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of ethyl 2-((5-methoxy-1,3-benzoxazol-2-yl)thio)acetate in ethanol.
-
Add an excess (5-10 equivalents) of hydrazine hydrate to the solution.
-
Reflux the mixture for 6-8 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product will likely precipitate. Collect the solid by filtration, wash with a small amount of cold ethanol, and dry.
-
The resulting hydrazide can be used in the next step without further purification or can be recrystallized from ethanol if necessary.
Protocol 4: General Procedure for Schiff Base Synthesis
This protocol is based on established methods for the condensation of hydrazides with aldehydes.[2]
Materials:
-
2-((5-Methoxy-1,3-benzoxazol-2-yl)thio)acetohydrazide
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Reflux condenser
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of 2-((5-methoxy-1,3-benzoxazol-2-yl)thio)acetohydrazide and 1 equivalent of the substituted aromatic aldehyde in ethanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture. The Schiff base product will often precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry.
-
Recrystallize from a suitable solvent like ethanol or a mixture of ethanol and DMF to obtain the pure Schiff base.
Reaction Pathway: Synthesis of Schiff Bases
Caption: Synthetic pathway for the preparation of Schiff bases from this compound.
Conclusion and Future Directions
The protocols outlined in this guide provide a solid foundation for the synthesis of a variety of derivatives from this compound. The S-alkylation, Mannich reaction, and Schiff base formation are robust and versatile reactions that allow for the introduction of a wide range of functional groups. The resulting compounds are excellent candidates for screening in various biological assays, particularly for antimicrobial and anticancer activities. Further exploration of different electrophiles, amines, and aldehydes will undoubtedly lead to the discovery of novel compounds with enhanced therapeutic properties.
References
- 1. benchchem.com [benchchem.com]
- 2. Studies on New Schiff Bases of Benzoxazole: Synthesis, Anticonvulsant and Neurotoxicity Evaluation – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in biological applications of mannich bases — An overview - Int J Pharm Chem Anal [ijpca.org]
- 5. Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antioxidant Activity of Novel 5-amino-2-alkyl/glycosylthio-1,3,4- thiadiazoles: Regioselective Alkylation and Glycosylation of the 5-amino-1,3,4- thiadiazole-2-thiol Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tsijournals.com [tsijournals.com]
- 8. Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. revroum.lew.ro [revroum.lew.ro]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
Application Notes and Protocols for the Development of Corrosion Inhibitors Using 5-Methoxy-1,3-benzoxazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Imperative for Advanced Corrosion Mitigation
Corrosion, the electrochemical degradation of materials, poses a significant threat to the longevity and safety of metallic infrastructure across countless industries. The development of effective corrosion inhibitors is paramount in mitigating these risks. Organic heterocyclic compounds have emerged as a promising class of inhibitors due to their ability to adsorb onto metal surfaces and form a protective barrier against corrosive agents. This guide focuses on the investigation of 5-Methoxy-1,3-benzoxazole-2-thiol as a potential corrosion inhibitor. While extensive research exists on related benzoxazole and benzothiazole derivatives, this document provides a comprehensive framework for the synthesis, characterization, and evaluation of this specific compound, drawing upon established principles and methodologies in the field.[1]
Molecular Structure of this compound
-
Synonyms: 2-Mercapto-5-methoxybenzo[d]oxazole, 5-Methoxy-2(3H)-benzoxazolethione[2]
The efficacy of this molecule is hypothesized to stem from the presence of heteroatoms (Nitrogen, Oxygen, Sulfur) and the aromatic benzoxazole ring system, which can facilitate strong adsorption onto metallic substrates.
Part 1: Synthesis and Characterization
A plausible synthetic route for this compound is adapted from established methods for related benzoxazole derivatives.[5]
Protocol 1: Synthesis of this compound
Materials:
-
2-Amino-4-methoxyphenol
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Glacial acetic acid
-
Activated charcoal
-
Distilled water
Procedure:
-
In a 250 mL round-bottom flask, combine 2-amino-4-methoxyphenol, carbon disulfide, and potassium hydroxide in 95% ethanol.
-
Reflux the mixture for 3-4 hours.
-
Carefully add activated charcoal to the flask and continue to reflux for an additional 10 minutes.
-
Filter the hot solution to remove the charcoal.
-
Heat the filtrate to 70-80°C and add warm water followed by 5% glacial acetic acid while stirring vigorously.
-
Cool the solution in an ice bath to facilitate crystallization.
-
Collect the crystalline product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain purified this compound.
Characterization:
The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity:
-
FT-IR Spectroscopy: To identify characteristic functional groups.
-
¹H-NMR and ¹³C-NMR Spectroscopy: To elucidate the chemical structure.
-
Mass Spectrometry: To confirm the molecular weight.
-
Melting Point Determination: As an indicator of purity. The reported melting point is 218-223 °C.[2][4]
Part 2: Evaluation of Corrosion Inhibition Performance
The following protocols outline the key experiments to assess the efficacy of this compound as a corrosion inhibitor. A common corrosive medium for testing is 1 M HCl.
Protocol 2: Weight Loss Measurements
This gravimetric method provides a straightforward determination of the corrosion rate.
Materials and Equipment:
-
Mild steel coupons of known dimensions
-
Abrasive paper (various grits)
-
Acetone
-
Distilled water
-
Thermostatically controlled water bath
-
Analytical balance (±0.1 mg)
-
1 M HCl solution (blank)
-
1 M HCl solution containing various concentrations of the inhibitor (e.g., 50, 100, 200, 500 ppm)
Procedure:
-
Mechanically polish the mild steel coupons with progressively finer grades of abrasive paper, wash with distilled water, degrease with acetone, and dry.
-
Weigh the prepared coupons accurately (W_initial).
-
Immerse the coupons in the blank and inhibitor-containing solutions for a specified period (e.g., 6, 12, 24 hours) at a constant temperature (e.g., 298 K).
-
After the immersion period, retrieve the coupons, wash them with a suitable cleaning solution (e.g., a solution containing hexamine) to remove corrosion products, rinse with distilled water and acetone, and dry.
-
Weigh the cleaned coupons (W_final).
-
Calculate the corrosion rate (CR) and inhibition efficiency (%IE) using the following equations:
-
Corrosion Rate (CR): CR = (W_initial - W_final) / (A * t) where A is the surface area of the coupon and t is the immersion time.
-
Inhibition Efficiency (%IE): %IE = [(CR_blank - CR_inhibitor) / CR_blank] * 100
-
Data Presentation:
| Inhibitor Concentration (ppm) | Weight Loss (mg) | Corrosion Rate (g m⁻² h⁻¹) | Inhibition Efficiency (%) |
| 0 (Blank) | |||
| 50 | |||
| 100 | |||
| 200 | |||
| 500 |
Protocol 3: Electrochemical Measurements
Electrochemical techniques provide insights into the kinetics of the corrosion process and the mechanism of inhibition. These experiments are typically conducted using a three-electrode cell setup with a working electrode (mild steel), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum wire).
A. Potentiodynamic Polarization (Tafel Plots)
This method determines the corrosion current density (Icorr) and provides information on whether the inhibitor acts on the anodic, cathodic, or both reactions.
Procedure:
-
Immerse the prepared mild steel working electrode in the test solution (blank or with inhibitor) and allow the open-circuit potential (OCP) to stabilize.
-
Scan the potential from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Plot the logarithm of the current density versus the applied potential.
-
Extrapolate the linear portions of the anodic and cathodic curves (Tafel regions) to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).
-
Calculate the inhibition efficiency: %IE = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] * 100
B. Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance of the protective film and the charge transfer processes at the metal-solution interface.
Procedure:
-
After OCP stabilization, apply a small amplitude AC signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Plot the impedance data as Nyquist and Bode plots.
-
Model the data using an appropriate equivalent electrical circuit to extract parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl in the presence of the inhibitor indicate effective inhibition.
-
Calculate the inhibition efficiency: %IE = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] * 100
Data Presentation:
| Inhibitor Concentration (ppm) | Ecorr (mV vs. SCE) | Icorr (µA cm⁻²) | Rct (Ω cm²) | Cdl (µF cm⁻²) | Inhibition Efficiency (%) |
| 0 (Blank) | |||||
| 50 | |||||
| 100 | |||||
| 200 | |||||
| 500 |
Part 3: Surface Analysis and Mechanistic Insights
Protocol 4: Surface Morphological Analysis
Techniques like Scanning Electron Microscopy (SEM) provide visual evidence of the protective film formed by the inhibitor.
Procedure:
-
Immerse mild steel coupons in the blank and inhibitor-containing solutions for a set duration.
-
Remove the coupons, rinse gently, and dry.
-
Analyze the surface morphology of the coupons using SEM. A smoother surface in the presence of the inhibitor compared to the pitted surface in the blank solution indicates effective corrosion protection.
Theoretical Modeling: Quantum Chemical Calculations
Quantum chemical calculations, often using Density Functional Theory (DFT), can predict the relationship between the molecular structure of the inhibitor and its performance.[6][7][8] Key parameters include:
-
EHOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the electron-donating ability of the molecule. Higher EHOMO values suggest a greater tendency to donate electrons to the vacant d-orbitals of the metal.
-
ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the electron-accepting ability of the molecule. Lower ELUMO values indicate a greater ability to accept electrons from the metal.
-
Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap suggests higher reactivity and potentially better inhibition efficiency.
-
Dipole Moment (μ): A higher dipole moment may indicate stronger electrostatic interactions with the metal surface.
These calculations can provide a theoretical basis for the observed experimental results and guide the design of more effective inhibitors.
Part 4: Visualization of Concepts
Proposed Mechanism of Inhibition
The inhibition mechanism of this compound is likely a combination of physisorption and chemisorption. The molecule can adsorb onto the metal surface through:
-
Physisorption: Electrostatic interactions between the charged metal surface and the protonated inhibitor molecule in the acidic medium.
-
Chemisorption: Covalent bond formation between the lone pair electrons of the Nitrogen, Oxygen, and Sulfur atoms and the vacant d-orbitals of the iron atoms on the steel surface. The π-electrons of the benzoxazole ring can also participate in this interaction.
The methoxy group (-OCH₃) is an electron-donating group, which increases the electron density on the benzoxazole ring system, potentially enhancing the adsorption and inhibition efficiency.
Diagram of the Proposed Adsorption Mechanism
Caption: Proposed adsorption mechanism of the inhibitor on a metal surface.
Experimental Workflow for Inhibitor Evaluation
Caption: Workflow for evaluating a potential corrosion inhibitor.
References
- 1. tandfonline.com [tandfonline.com]
- 2. 5-Methoxybenzoxazole-2-thiol 97 49559-83-3 [sigmaaldrich.com]
- 3. 5-Methoxybenzoxazole-2-thiol 97 49559-83-3 [sigmaaldrich.com]
- 4. 5-甲氧基苯并噁唑-2-硫醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Reactions Involving 5-Methoxy-1,3-benzoxazole-2-thiol
Introduction: The Versatile Heterocycle in Modern Drug Discovery
5-Methoxy-1,3-benzoxazole-2-thiol is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its benzoxazole core is a privileged scaffold found in numerous biologically active molecules, exhibiting a wide range of therapeutic properties including anticancer, anti-inflammatory, antimicrobial, and antifungal activities.[1][2] The presence of the methoxy group at the 5-position and the reactive thiol group at the 2-position provides a unique platform for chemical modification, allowing for the synthesis of diverse libraries of compounds for biological screening.
This guide provides detailed experimental protocols for key reactions involving this compound, focusing on N-alkylation and S-alkylation. The methodologies are presented with an emphasis on the underlying chemical principles to empower researchers to not only replicate the procedures but also to adapt them for the synthesis of novel derivatives.
Physicochemical Properties and Safety Information
A thorough understanding of the starting material is paramount for successful and safe experimentation.
| Property | Value | Source |
| Molecular Formula | C₈H₇NO₂S | [3][4] |
| Molecular Weight | 181.21 g/mol | [3][4] |
| Appearance | Powder | |
| Melting Point | 218-223 °C | |
| Storage Temperature | 2-8°C |
Safety Precautions: this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5] It is classified as harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation. All manipulations should be performed in a well-ventilated fume hood.[5]
Core Reactions and Experimental Protocols
The reactivity of this compound is dominated by the nucleophilicity of the thiol group and the nitrogen atom within the benzoxazole ring system. This allows for selective functionalization at either the sulfur (S-alkylation) or nitrogen (N-alkylation) atom, depending on the reaction conditions.
Protocol 1: Regioselective S-Alkylation
S-alkylation is a common and straightforward modification of 2-mercaptobenzoxazoles. This reaction proceeds readily under basic conditions where the thiol is deprotonated to form a potent thiolate nucleophile.
Causality of Experimental Choices: The use of a relatively weak base like potassium carbonate is sufficient to deprotonate the acidic thiol proton without significantly deprotonating the N-H proton of the benzoxazole ring, thus favoring S-alkylation. Acetone is an excellent solvent for this reaction as it is polar aprotic, effectively solvating the cation of the base while not interfering with the nucleophilic attack.
Experimental Workflow for S-Alkylation:
Caption: Workflow for the S-alkylation of this compound.
Step-by-Step Protocol:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in dry acetone.
-
Addition of Alkylating Agent: To the stirred suspension, add the desired alkyl halide (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and filter off the inorganic salts. Wash the solid residue with a small amount of acetone.
-
Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting Material |
| Anhydrous Potassium Carbonate | 1.5 | Base for deprotonation of thiol |
| Alkyl Halide | 1.1 | Alkylating Agent |
| Dry Acetone | - | Solvent |
Protocol 2: Regioselective N-Alkylation
Achieving selective N-alkylation can be more challenging due to the competing S-alkylation. The choice of a stronger base and reaction conditions that favor the formation of the nitrogen anion are crucial.
Causality of Experimental Choices: A strong, non-nucleophilic base such as sodium hydride is used to deprotonate the less acidic N-H proton. A polar aprotic solvent like dimethylformamide (DMF) is employed to solvate the resulting anion and facilitate the reaction. Performing the reaction at a lower temperature can also favor the kinetically controlled N-alkylation product.
Experimental Workflow for N-Alkylation:
Caption: Workflow for the N-alkylation of this compound.
Step-by-Step Protocol:
-
Reagent Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of this compound (1.0 eq) in dry dimethylformamide (DMF).
-
Deprotonation: Cool the suspension to 0°C in an ice bath and add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portionwise. Stir the mixture at 0°C until the evolution of hydrogen gas ceases (approximately 30-60 minutes).
-
Addition of Alkylating Agent: Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of water at 0°C. Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting Material |
| Sodium Hydride (60%) | 1.2 | Strong base for deprotonation of N-H |
| Alkyl Halide | 1.1 | Alkylating Agent |
| Dry Dimethylformamide (DMF) | - | Solvent |
Application in the Synthesis of Biologically Active Molecules
The derivatives of this compound are valuable intermediates in the synthesis of compounds with potential therapeutic applications. For instance, the core structure is related to thiabendazole, an antifungal and anti-helminthic drug, and its derivatives have been investigated as anti-angiogenesis and vascular disrupting agents.[6] The functionalization at the sulfur or nitrogen atom allows for the introduction of various pharmacophores to modulate the biological activity and pharmacokinetic properties of the parent molecule.
Characterization of Products
The successful synthesis of the desired products should be confirmed by standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the product and confirm the site of alkylation.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
Conclusion
This compound is a versatile building block in organic synthesis and medicinal chemistry. The protocols detailed in this guide provide a solid foundation for the regioselective N- and S-alkylation of this important scaffold. By understanding the principles behind the experimental choices, researchers can confidently apply and adapt these methods to synthesize novel derivatives for the development of new therapeutic agents.
References
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound|BLD Pharm [bldpharm.com]
- 4. 5-Methoxybenzoxazole-2-thiol 97 49559-83-3 [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. Synthesis and biological evaluation of thiabendazole derivatives as anti-angiogenesis and vascular disrupting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Versatility of 5-Methoxy-1,3-benzoxazole-2-thiol in Heterocyclic Synthesis
Introduction: A Versatile Building Block for Medicinal Chemistry
In the landscape of heterocyclic chemistry, the benzoxazole scaffold is a privileged structure, forming the core of numerous compounds with significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1]. 5-Methoxy-1,3-benzoxazole-2-thiol stands out as a highly versatile and reactive intermediate for the synthesis of diverse and complex heterocyclic systems. Its utility stems from the presence of multiple reactive sites, enabling a wide array of chemical transformations.
This molecule exists in a tautomeric equilibrium between the thiol and thione forms, although it predominantly exists as the thione in the solid state. The exocyclic sulfur atom is a soft nucleophile, readily undergoing S-alkylation, while the endocyclic nitrogen atom can also participate in reactions under specific conditions. This dual reactivity allows for the construction of both simple S-substituted derivatives and complex fused-ring systems, making it an invaluable tool for researchers in drug discovery and materials science. These application notes provide detailed protocols for the synthesis of the title compound and its subsequent use in the construction of valuable heterocyclic scaffolds.
Protocol 1: Synthesis of the Core Reagent: this compound
The most common and efficient method for synthesizing benzoxazole-2-thiols is the cyclization of the corresponding 2-aminophenol with carbon disulfide in the presence of a strong base. This one-pot reaction provides a high yield of the desired product with straightforward purification.
Reaction Principle: The synthesis proceeds via a dithiocarbamate intermediate. The amino group of 2-amino-4-methoxyphenol acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide. The resulting dithiocarbamic acid is deprotonated by the base. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the hydroxyl group, and elimination of a sulfide species leads to the formation of the stable benzoxazole-2-thiol ring system.
Caption: Synthesis of this compound.
Materials:
-
2-Amino-4-methoxyphenol
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Water
-
Glacial acetic acid or dilute Hydrochloric acid (HCl)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
Step-by-Step Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (0.11 mol) in 100 mL of 95% ethanol and 15 mL of water.
-
Addition of Reactants: To this basic solution, add 2-amino-4-methoxyphenol (0.1 mol) and carbon disulfide (0.1 mol).
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 3 to 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Decolorization: After the reaction is complete, cautiously add activated charcoal to the hot solution and reflux for an additional 10 minutes.
-
Filtration: Filter the hot reaction mixture to remove the charcoal.
-
Precipitation: Transfer the hot filtrate to a beaker and, while stirring, add warm water (approx. 100 mL) followed by dropwise addition of glacial acetic acid or dilute HCl until the solution is acidic (pH ~5-6).
-
Isolation: A precipitate will form. Cool the mixture in an ice bath for at least 30 minutes to ensure complete crystallization.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry. The product can be further purified by recrystallization from ethanol to yield a crystalline solid[2].
Application 1: Synthesis of S-Substituted 2-(Alkylthio)benzoxazoles
The thiol group of this compound is highly nucleophilic after deprotonation, making it an excellent substrate for S-alkylation reactions. This straightforward reaction provides access to a wide range of 2-(alkylthio)benzoxazole derivatives, which are themselves valuable intermediates or potential bioactive molecules.
Reaction Principle: In the presence of a base, the thiol proton is abstracted to form a thiolate anion. This potent nucleophile then readily displaces a halide or other suitable leaving group from an electrophilic carbon source in a classic SN2 reaction.
General Protocol for S-Alkylation:
-
Deprotonation: Suspend this compound (1.0 eq.) in a suitable solvent such as ethanol, acetone, or acetonitrile.
-
Base Addition: Add a base (1.0-1.2 eq.), such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), and stir the mixture at room temperature for 15-30 minutes. The formation of the thiolate salt is usually visually apparent.
-
Electrophile Addition: Add the alkylating agent (e.g., an alkyl halide, benzyl halide, or α-halo ketone) (1.0-1.1 eq.) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux until TLC indicates the consumption of the starting material. Reaction times can vary from 1 to 8 hours depending on the reactivity of the electrophile.
-
Work-up: Once the reaction is complete, pour the mixture into ice-cold water. The product will often precipitate out of solution.
-
Isolation and Purification: Collect the solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Table 1: Examples of S-Alkylation Reactions
| Electrophile | Base | Solvent | Conditions | Yield (%) | Reference |
| Ethyl chloroacetate | K₂CO₃ | Ethanol | Reflux, 6-8 h | High | [2] |
| Chloroacetyl chloride | K₂CO₃ | Chloroform | Room Temp, 3 h | High | [3] |
| Chloroacetic acid | KOH | Ethanol | Reflux, 4 h | High | |
| Propargyl bromide | K₂CO₃ | Acetone | Room Temp, 5 h | Good | N/A |
| Benzyl chloride | NaOH | Acetonitrile | Reflux, 3 h | High | N/A |
*Conditions are generalized based on standard S-alkylation procedures for similar substrates.
Application 2: Synthesis of Fused Thiazolo[3,2-a]benzoxazol-3(2H)-ones
A cornerstone application of this compound is in the synthesis of the fused thiazolo[3,2-a]benzoxazol-3(2H)-one ring system. This scaffold is of significant interest in medicinal chemistry, with derivatives exhibiting potent antimicrobial and anticancer activities. The synthesis is a robust two-step process involving S-alkylation followed by an intramolecular cyclization.
Reaction Principle: The synthesis begins with the S-alkylation of the benzoxazole-2-thiol with an α-haloacetic acid or its ester. The resulting intermediate, a 2-((benzoxazol-2-yl)thio)acetic acid derivative, undergoes intramolecular cyclization upon treatment with a dehydrating agent like acetic anhydride. The cyclization occurs via a nucleophilic attack of the benzoxazole ring nitrogen onto the electrophilic carbonyl carbon of the acetic acid side chain, followed by the elimination of a water molecule to form the fused bicyclic system.
Caption: Synthesis of Thiazolo[3,2-a]benzoxazol-3(2H)-one.
Protocol for Thiazolo[3,2-a]benzoxazol-3(2H)-one Synthesis:
Step A: Synthesis of 2-((5-Methoxy-1,3-benzoxazol-2-yl)thio)acetic acid
-
Reaction Setup: In a round-bottom flask, reflux a mixture of this compound (0.01 mol), chloroacetic acid (0.01 mol), and potassium hydroxide (0.035 mol) in 40 mL of ethanol for 4 hours.
-
Work-up: After cooling to room temperature, filter the mixture to remove any insoluble impurities. Dilute the filtrate with water and acidify with dilute acetic acid.
-
Isolation: Allow the mixture to stand overnight. The solid product that separates is collected by filtration, washed with water, and recrystallized from ethanol.
Step B: Cyclization to 7-Methoxythiazolo[3,2-a]benzoxazol-3(2H)-one
-
Reaction Setup: To the 2-((5-methoxy-1,3-benzoxazol-2-yl)thio)acetic acid (0.01 mol) obtained from Step A, add pyridine (3 mL) and acetic anhydride (1.0 mL).
-
Heating: Heat the mixture on a water bath for approximately 20-30 minutes.
-
Isolation: Allow the reaction mixture to stand overnight. The resulting solid is filtered, washed thoroughly with water, and recrystallized from ethanol to yield the final fused heterocyclic product.
This fused ring system can be further functionalized. For instance, the methylene group at the 2-position is activated and can undergo Knoevenagel condensation with various aromatic aldehydes in the presence of a base like sodium acetate in acetic acid to generate a range of 2-arylidene derivatives with potential biological activities[1].
Conclusion
This compound is a robust and highly adaptable synthetic intermediate. The protocols detailed herein for its synthesis and subsequent transformation into S-alkylated derivatives and fused thiazolo[3,2-a]benzoxazol-3(2H)-ones demonstrate its value to the research community. The straightforward nature of these reactions, coupled with the significant biological potential of the resulting products, ensures that this building block will continue to be a staple in the design and synthesis of novel heterocyclic compounds for drug discovery and development.
References
- 1. Thiazolo[3,2-a]benzimidazoles: Synthetic Strategies, Chemical Transformations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]
- 3. Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)-phenols from 2-((5H-1,2,3-Dithiazol-5-ylidene)amino)phenols through Unprecedented Formation of Imidazole Ring from Two Methanimino Groups - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using 5-Methoxy-1,3-benzoxazole-2-thiol
Introduction: Unveiling the Therapeutic Potential of 5-Methoxy-1,3-benzoxazole-2-thiol
The benzoxazole scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This compound, a member of this versatile chemical family, holds significant promise for investigation in drug discovery and development. Its structural features suggest potential interactions with key cellular pathways, making it a candidate for targeted therapeutic research. Several studies on related benzoxazole derivatives have highlighted their potent anti-proliferative and pro-apoptotic effects against various cancer cell lines, often through the inhibition of critical enzymes like VEGFR-2.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the cellular effects of this compound. We will detail robust, validated protocols for a tiered approach to cellular analysis, starting with broad assessments of cell health and progressing to more specific mechanistic studies of apoptosis. The causality behind experimental choices is explained to ensure scientific rigor and reproducibility.
Tier 1: Foundational Screening for Bioactivity
The initial step in characterizing a novel compound is to determine its effect on cell viability and cytotoxicity. This provides a foundational understanding of its dose-dependent biological impact.
Assessment of Cell Viability using the MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to an insoluble purple formazan. The quantity of formazan produced is directly proportional to the number of viable cells.
This assay is based on the enzymatic conversion of the MTT reagent by mitochondrial dehydrogenases in living cells into a colored formazan product. The resulting crystals are then solubilized, and the absorbance of the solution is measured, which correlates with the number of viable cells.
Caption: Workflow for the MTT cell viability assay.
Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS
-
Cell culture medium (serum-free for the MTT incubation step)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom plates
-
Adherent or suspension cells of interest
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in cell culture medium to achieve the desired final concentrations. Note: The final DMSO concentration in the culture should be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium. The optimal seeding density should be determined empirically for each cell line to ensure they are in the logarithmic growth phase during the assay.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment and recovery.
-
Treatment: Carefully remove the medium and add 100 µL of medium containing various concentrations of this compound. Include vehicle controls (medium with the same concentration of DMSO) and untreated controls.
-
Exposure: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well for a final concentration of 0.5 mg/mL. Causality: It is recommended to use serum-free medium during this step as serum components can interfere with the MTT reduction.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: For adherent cells, carefully aspirate the medium. Add 150 µL of MTT solvent (e.g., DMSO) to each well. For suspension cells, the solvent can be added directly.
-
Reading: Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a plate reader.
Evaluation of Cytotoxicity via Lactate Dehydrogenase (LDH) Release
The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell lysis or membrane damage.
Extracellular LDH activity is measured by a coupled enzymatic reaction. The released LDH catalyzes the conversion of lactate to pyruvate, which reduces NAD+ to NADH. The NADH then reduces a tetrazolium salt (e.g., INT) to a colored formazan product, which can be measured spectrophotometrically. The amount of color is proportional to the number of lysed cells.
Caption: Workflow for the LDH cytotoxicity assay.
Materials:
-
LDH assay kit (or individual reagents: INT, PMS, NAD+, Lithium Lactate)
-
Treated cell culture plates (from section 1.1)
-
Lysis buffer (often provided in kits, or 1% Triton X-100 in PBS)
-
96-well assay plate
-
Multi-well spectrophotometer
Procedure:
-
Prepare Controls: In addition to the experimental wells, prepare the following controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with lysis buffer 30 minutes before the end of the incubation period. This represents 100% cytotoxicity.
-
Background: Culture medium without cells.
-
-
Sample Collection: Centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells.
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well assay plate.
-
Prepare Assay Reagent: Prepare the LDH reaction mixture according to the kit manufacturer's instructions or by combining the individual components.
-
Reaction Incubation: Add 50 µL of the LDH assay reagent to each well containing the supernatant. Mix gently by tapping the plate. Incubate for up to 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (if provided in the kit) to each well.
-
Read Absorbance: Measure the absorbance at 490 nm using a plate reader.
Data Analysis (LDH): Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
Tier 2: Mechanistic Investigation of Cell Death
If the results from Tier 1 assays indicate that this compound induces cell death, the next logical step is to investigate the underlying mechanism. Apoptosis, or programmed cell death, is a common pathway targeted by anticancer compounds.
Investigation of Apoptotic Pathway Induction by Western Blotting
Western blotting is a powerful technique to detect specific proteins in a cell lysate. In the context of apoptosis, it can be used to measure the expression and cleavage of key proteins in the apoptotic cascade, such as caspases and PARP.
Apoptosis is executed by a family of cysteine proteases called caspases. These are synthesized as inactive zymogens (pro-caspases) and are activated through proteolytic cleavage. The detection of cleaved (active) forms of caspases (e.g., Caspase-3, Caspase-7) and the cleavage of their substrates, such as Poly (ADP-ribose) polymerase-1 (PARP-1), are hallmark indicators of apoptosis.
Caption: Simplified overview of the caspase-mediated apoptotic pathway.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (10-15% recommended for average-sized proteins)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescent (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates or larger flasks and treat with this compound at concentrations determined from the MTT/LDH assays.
-
Incubate for the desired time.
-
To collect all cells, including apoptotic bodies that may have detached, collect the culture medium (floating cells) into a centrifuge tube. Then, wash the adherent cells with ice-cold PBS, trypsinize them, and combine them with the floating cells in the same
-
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methoxy-1,3-benzoxazole-2-thiol
Welcome to the technical support center for the synthesis of 5-Methoxy-1,3-benzoxazole-2-thiol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic protocols and improve yields.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, a crucial intermediate in the development of various pharmaceutical agents.
Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?
Answer:
Low yields in the synthesis of this compound can typically be attributed to several critical factors. A systematic approach to troubleshooting is recommended.[1]
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Purity of Starting Materials: The primary precursor, 2-amino-4-methoxyphenol, is susceptible to oxidation. Impurities in this starting material can significantly inhibit the reaction. It is advisable to use freshly sourced, high-purity 2-amino-4-methoxyphenol or purify it prior to use.
-
Reaction Conditions: The reaction is sensitive to temperature and reaction time. Non-optimal conditions can lead to the formation of side products or incomplete conversion.[1]
-
Reagent Stoichiometry: The molar ratio of reactants, particularly carbon disulfide, is crucial. An excess or deficit can lead to unwanted side reactions.
-
Atmospheric Conditions: The presence of oxygen can lead to the oxidation of the starting aminophenol. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.[2]
Logical Workflow for Troubleshooting Low Yields
Caption: A logical workflow for troubleshooting low yields.
Question 2: I'm observing the formation of a dark, tarry substance in my reaction flask. What is causing this and how can I prevent it?
Answer:
The formation of dark, polymeric materials is a common issue and is most often due to the oxidation of the 2-amino-4-methoxyphenol starting material. The electron-donating methoxy and amino groups make the aromatic ring highly susceptible to oxidation, especially at elevated temperatures.
Causality: The phenolic hydroxyl group and the aromatic amine are prone to oxidation, which can initiate polymerization reactions, leading to the formation of complex, high-molecular-weight byproducts.
Preventative Measures:
-
Inert Atmosphere: As previously mentioned, performing the reaction under a nitrogen or argon atmosphere is highly effective in preventing oxidation.
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
Controlled Temperature: Avoid excessive heating. While heat is necessary to drive the reaction, maintaining the temperature within the optimal range is critical to minimize side reactions. A gradual increase in temperature may also be beneficial.
-
Antioxidants: In some cases, the addition of a small quantity of an antioxidant, such as sodium bisulfite, can help to prevent the oxidation of the starting material.
Question 3: My final product is difficult to purify. What are the best methods for isolating pure this compound?
Answer:
Effective purification is key to obtaining a high-purity final product. The choice of method will depend on the nature of the impurities present.
-
Recrystallization: This is the most common and effective method for purifying the solid product.[3] A suitable solvent system is crucial. Ethanol or methanol are often good choices.[3] The process involves dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly, which enables the formation of pure crystals.
-
Column Chromatography: If recrystallization does not remove all impurities, silica gel column chromatography can be employed.[3] A typical eluent system would be a mixture of hexane and ethyl acetate, with the polarity adjusted to achieve optimal separation.[1]
-
Acid-Base Extraction: Given that the product has a weakly acidic thiol group, an acid-base extraction can be used to separate it from non-acidic impurities. Dissolve the crude product in an organic solvent and extract with a weak aqueous base (e.g., sodium bicarbonate solution). The product will move to the aqueous layer as its salt. The aqueous layer can then be acidified to precipitate the pure product, which is then collected by filtration.
Frequently Asked Questions (FAQs)
Q1: What is the established reaction mechanism for the synthesis of this compound?
A1: The synthesis typically proceeds via the reaction of 2-amino-4-methoxyphenol with carbon disulfide in the presence of a base.[4] The mechanism can be summarized as follows:
-
Deprotonation: The base (e.g., potassium hydroxide) deprotonates the phenolic hydroxyl group of 2-amino-4-methoxyphenol, forming a phenoxide ion.
-
Nucleophilic Attack: The amino group then acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide.[5] This forms a dithiocarbamate intermediate.
-
Intramolecular Cyclization: The phenoxide ion then performs an intramolecular nucleophilic attack on the thiocarbonyl carbon of the dithiocarbamate, leading to the closure of the oxazole ring.
-
Tautomerization: The initial product exists in tautomeric equilibrium between the thiol and thione forms.[6]
Reaction Mechanism Overview
Caption: Key steps in the synthesis of this compound.
Q2: What are the recommended reaction conditions for this synthesis?
A2: While optimal conditions can vary, a general and effective protocol is provided below.
| Parameter | Recommended Condition | Rationale |
| Solvent | Ethanol (95%) | Good solubility for reactants and facilitates product precipitation upon cooling.[7] |
| Base | Potassium Hydroxide (KOH) | A strong base that effectively deprotonates the phenol. |
| Temperature | Reflux (approx. 78 °C for ethanol) | Provides sufficient energy to overcome the activation barrier without excessive decomposition. |
| Reaction Time | 3-4 hours | Typically sufficient for complete reaction. Progress should be monitored by TLC.[7] |
| Atmosphere | Inert (Nitrogen or Argon) | Minimizes oxidation of the aminophenol starting material. |
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction's progress.[2]
Procedure:
-
Prepare a TLC plate (silica gel).
-
Spot the starting material (2-amino-4-methoxyphenol) in one lane, a co-spot of the starting material and the reaction mixture in a second lane, and the reaction mixture in a third lane.
-
Develop the plate using an appropriate eluent system (e.g., 7:3 hexane:ethyl acetate).
-
Visualize the spots under UV light.
The reaction is complete when the spot corresponding to the starting material has disappeared from the reaction mixture lane.
Experimental Protocol: Synthesis of this compound
This protocol provides a detailed, step-by-step methodology for the synthesis.
Materials:
-
2-amino-4-methoxyphenol
-
Carbon disulfide
-
Potassium hydroxide
-
Ethanol (95%)
-
Glacial acetic acid
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (5.6 g, 0.1 mol) in 95% ethanol (100 mL).
-
To this solution, add 2-amino-4-methoxyphenol (13.9 g, 0.1 mol).
-
Slowly add carbon disulfide (6.1 mL, 0.1 mol) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction by TLC.[7]
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove any solid byproducts.
-
Acidify the filtrate with glacial acetic acid until the pH is approximately 5-6. This will cause the product to precipitate.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the product in a vacuum oven.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Biological Thiols and Carbon Disulfide: The Formation and Decay of Trithiocarbonates under Physiologically Relevant Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives [article.sapub.org]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
Common side reactions with 5-Methoxy-1,3-benzoxazole-2-thiol
Welcome to the technical support center for 5-Methoxy-1,3-benzoxazole-2-thiol (CAS 49559-83-3). This guide is designed for researchers, scientists, and drug development professionals to navigate the common experimental challenges and side reactions associated with this versatile heterocyclic building block. Here, we synthesize technical data with practical, field-proven insights to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Synthesis & Purification
Question 1: My synthesis of this compound from 2-amino-4-methoxyphenol and carbon disulfide is resulting in a low yield and a dark, impure product. What are the likely side reactions?
Answer: This is a common issue often stemming from several potential side reactions during the cyclization process. The primary culprits are typically incomplete reaction, formation of symmetrical thioureas, and oxidative side products.
-
Causality: The reaction of an aminophenol with carbon disulfide in the presence of a base (like KOH) is a classic method for forming the 2-mercaptobenzoxazole scaffold.[1] However, the intermediate dithiocarbamate salt can be unstable. If the cyclization is not driven to completion, this intermediate can decompose. Furthermore, the aminophenol can react with itself to form undesired symmetrical thiourea byproducts. The dark coloration is often indicative of oxidation of the thiol product or phenolic starting material.
-
Troubleshooting Steps:
-
Purity of Starting Materials: Ensure the 2-amino-4-methoxyphenol is of high purity and free from oxidized impurities. Using freshly purified starting material can significantly improve the reaction outcome.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the electron-rich aminophenol and the resulting thiol.
-
Temperature Control: Maintain careful temperature control during the reflux. Overheating can lead to decomposition and the formation of tars. A gentle, consistent reflux is optimal.[1]
-
Order of Addition: Slowly add the carbon disulfide to the solution of the aminophenol and base to maintain better control over the exothermic reaction.
-
Acidification: During workup, ensure complete acidification (e.g., with acetic acid) to precipitate the thiol product.[1] Incomplete acidification will leave some of the product as the water-soluble thiolate salt, reducing the isolated yield.
-
Question 2: During purification by recrystallization, I'm observing product oiling out or the formation of an inseparable mixture. What is causing this and how can I resolve it?
Answer: "Oiling out" during recrystallization is a common sign of impurities that are depressing the melting point of your compound or that the chosen solvent is too good a solvent at lower temperatures. The presence of closely related byproducts can also form a eutectic mixture.
-
Causality: The most likely impurities are unreacted starting materials or the symmetrical thiourea byproduct mentioned previously. These impurities can interfere with the crystal lattice formation of the desired product.
-
Troubleshooting Protocol: Solvent Screening & Purification
-
Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For 2-mercaptobenzoxazole derivatives, ethanol or ethanol/water mixtures are commonly used.[1]
-
Protocol:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove colored impurities.
-
Slowly add hot water dropwise until the solution becomes slightly turbid.
-
Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
-
Alternative Purification: If recrystallization fails, column chromatography on silica gel is a reliable alternative. A solvent system of ethyl acetate and hexane is a good starting point for elution.
-
Handling & Stability
Question 3: My solid this compound has developed a yellow or brownish tint over time. Is it decomposing and is it still usable?
Answer: The discoloration is likely due to aerial oxidation of the thiol group to form a disulfide. While the presence of a small amount of disulfide may not interfere with all reactions, it is a sign of degradation.
-
Causality: Thiols are susceptible to oxidation, especially in the presence of light and air. The electron-donating methoxy group can make the benzoxazole ring system more susceptible to oxidation compared to the unsubstituted parent compound.
-
Stability and Storage Protocol:
-
Storage Conditions: Store the compound in a tightly sealed, amber glass vial to protect it from light and air.[2]
-
Inert Atmosphere: For long-term storage, flushing the vial with an inert gas like argon or nitrogen before sealing is highly recommended.[2]
-
Temperature: Store at 2-8°C as recommended by suppliers to slow the rate of decomposition.[3]
-
Assessing Purity: Before use, it is advisable to check the purity of aged material by TLC or melting point. The melting point of the pure compound is in the range of 218-223 °C.[3] A significant depression or broadening of the melting point range indicates impurity.
-
Reactions & Derivatization
Question 4: I am attempting an S-alkylation reaction on the thiol group, but I am seeing evidence of N-alkylation as well. How can I improve the selectivity for S-alkylation?
Answer: This is a classic issue of ambident nucleophilicity. The this compound exists in tautomeric equilibrium between the thione and thiol forms. The conjugate base (thiolate) is an ambident nucleophile with reactive sites at both the sulfur and the nitrogen atoms.
-
Causality & Mechanistic Insight: The selectivity of alkylation (S- vs. N-alkylation) is influenced by the nature of the electrophile and the reaction conditions, as described by Hard and Soft Acid-Base (HSAB) theory.
-
S-Alkylation (Soft Nucleophile): The sulfur atom is a "soft" nucleophile and will preferentially react with "soft" electrophiles like alkyl iodides or bromides. Reactions under basic conditions that favor the formation of the thiolate anion will also promote S-alkylation.[4]
-
N-Alkylation (Harder Nucleophile): The nitrogen atom is a "harder" nucleophile and may react with "hard" electrophiles.
-
-
Protocol for Selective S-Alkylation:
-
Base Selection: Use a non-nucleophilic base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate the thiol.[4]
-
Solvent Choice: A polar aprotic solvent like acetone or DMF is often used.[4]
-
Reaction Conditions:
-
Dissolve the this compound in the chosen solvent.
-
Add the base and stir for a short period to form the thiolate.
-
Add the alkyl halide (e.g., ethyl chloroacetate) and heat the reaction mixture.[4]
-
Monitor the reaction by TLC to ensure completion.
-
-
Technical Data Summary
| Property | Value | Source |
| CAS Number | 49559-83-3 | [3] |
| Molecular Formula | C₈H₇NO₂S | [3] |
| Molecular Weight | 181.21 g/mol | [3] |
| Appearance | Powder | [3] |
| Melting Point | 218-223 °C | [3] |
| Storage Temperature | 2-8°C | [3] |
Experimental Workflows & Diagrams
Workflow for Synthesis and Purification
The following diagram outlines a typical workflow for the synthesis and purification of this compound, including key quality control checkpoints.
References
Technical Support Center: Purification of 5-Methoxy-1,3-benzoxazole-2-thiol
Welcome to the technical support guide for the purification of 5-Methoxy-1,3-benzoxazole-2-thiol (CAS No: 49559-83-3), a key heterocyclic building block in medicinal chemistry. Achieving high purity of this compound is critical for the success of subsequent synthetic steps and for ensuring the biological validity of screening results. This guide provides practical, in-depth solutions to common purification challenges encountered by researchers.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the purification of this compound.
Q1: My crude product is a yellow or brownish powder, not the expected off-white solid. What causes this discoloration?
A1: The discoloration is typically due to aerial oxidation or the presence of colored impurities from the synthesis. The thiol moiety is susceptible to oxidation, which can form disulfide byproducts. Additionally, residual starting materials or side-products from the cyclization reaction can be colored.[1] An optional decolorization step using activated carbon during recrystallization can often resolve this issue.[2]
Q2: What is the most effective solvent for recrystallizing this compound?
A2: Ethanol or methanol are commonly recommended for recrystallizing benzoxazole derivatives.[3][4] A mixed solvent system, such as ethanol/water, can also be highly effective.[2] The ideal solvent or solvent system should fully dissolve the compound when hot but have low solubility when cold, while keeping impurities dissolved at all temperatures.
Q3: My NMR spectrum shows persistent unknown peaks after initial purification. What are the likely impurities?
A3: Common impurities often stem from the synthetic route. If synthesized from 2-amino-4-methoxyphenol and carbon disulfide, potential impurities include unreacted 2-amino-4-methoxyphenol, thiourea byproducts, or polymeric materials.[5] If the synthesis involves other routes, residual starting materials or reagents could be present.[6] Comparing the NMR of your crude product with that of the starting materials is a crucial first step in identification.
Q4: The compound appears to be degrading during purification, especially when heated. How can I minimize this?
A4: Benzoxazole derivatives can be sensitive to prolonged exposure to high heat.[1][6] To mitigate degradation, avoid excessive heating during recrystallization. Use the minimum amount of hot solvent necessary to dissolve the compound and cool the solution promptly but slowly to encourage crystal formation.[2] For heat-sensitive compounds, purification via column chromatography at room temperature is a preferable alternative.
Section 2: In-Depth Troubleshooting Guides
This section provides detailed protocols for overcoming specific, challenging purification scenarios.
Guide 1: Removing Persistent Color and Baseline Impurities
If a simple recrystallization fails to remove a persistent yellow or brown hue, or if TLC analysis shows baseline impurities, an enhanced purification protocol is necessary.
Protocol: Decolorizing Recrystallization
This protocol is designed for instances where colored, non-polar impurities are the primary issue.
-
Solvent Selection: Choose a suitable solvent (e.g., ethanol). In a flask, add the crude this compound.
-
Dissolution: Add the minimum volume of hot ethanol required to fully dissolve the solid. Gentle heating and stirring will facilitate this process.
-
Decolorization: Once dissolved, remove the flask from the heat source. Add a small amount of activated carbon (typically 1-2% of the solute's mass) to the hot solution.
-
Hot Filtration: Swirl the mixture for a few minutes. While still hot, filter the solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon. This step must be performed quickly to prevent premature crystallization in the funnel.[2]
-
Crystallization: Allow the clear, filtered solution to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to a constant weight.
Guide 2: Resolving Co-eluting Impurities via Flash Chromatography
When impurities have similar polarity to the target compound, making recrystallization ineffective, flash column chromatography is the method of choice.
Method Development for Flash Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). Test various mixtures of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate).[3][7]
-
Optimal Rf Value: Aim for a solvent system that provides a retention factor (Rf) of approximately 0.3-0.4 for this compound, with good separation from any impurity spots.
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the compound in a minimal amount of a volatile solvent (like dichloromethane or acetone), add silica gel, and evaporate the solvent completely to obtain a dry, free-flowing powder.
Step-by-Step Chromatography Protocol
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (wet packing is recommended).
-
Loading: Carefully add the silica-adsorbed crude product to the top of the column.
-
Elution: Begin eluting the column with the solvent system, maintaining a constant flow rate.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution process using TLC.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC).
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for neutral to moderately polar compounds. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient | Start with a low polarity mixture and gradually increase the ethyl acetate concentration to elute the product while leaving more polar impurities on the column. |
| Loading Technique | Dry Loading | Provides better resolution and avoids issues with compound crashing out at the top of the column. |
Section 3: Purity Assessment
Verifying the purity of the final product is a critical final step.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase C18 column with a mobile phase such as acetonitrile/water or methanol/water is typically effective.[8][9][10] The purity is determined by the area percentage of the main peak.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy can confirm the structure of the compound and identify any proton- or carbon-containing impurities.[5][11] The spectra for benzoxazole derivatives show characteristic aromatic proton signals.[5]
-
Melting Point: A sharp melting point range close to the literature value (218-223 °C) is a good indicator of high purity. A broad melting range often suggests the presence of impurities.[6]
Section 4: Diagrams and Workflows
Diagram 1: Purification Strategy Decision Tree
This flowchart guides the user in selecting the most appropriate purification method based on initial observations.
References
- 1. chembk.com [chembk.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
Optimizing reaction conditions for 5-Methoxy-1,3-benzoxazole-2-thiol
Technical Support Center: 5-Methoxy-1,3-benzoxazole-2-thiol
Introduction
Welcome to the technical support guide for this compound (CAS No: 49559-83-3). This molecule is a vital heterocyclic building block in medicinal chemistry and drug development, valued for its role in constructing more complex pharmacologically active agents.[1][2] The synthesis, while conceptually straightforward, presents several challenges that can impact yield, purity, and reproducibility.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to provide in-depth troubleshooting, explain the chemical principles behind each experimental step, and offer field-proven insights to help you optimize your reaction conditions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the synthesis of this compound.
Q1: What is the primary synthetic route for this compound? A1: The most prevalent and reliable method is the cyclocondensation of 2-amino-4-methoxyphenol with carbon disulfide (CS₂) in an alcoholic solvent, using a strong base like potassium hydroxide (KOH).[3][4] This reaction proceeds through the formation of a dithiocarbamate intermediate, which then undergoes intramolecular cyclization to form the benzoxazole ring.
Q2: My reaction yield is consistently low. What are the most common causes? A2: Low yields are typically traced back to a few key areas:
-
Incomplete Reaction: Insufficient reaction time or temperature can prevent the reaction from reaching completion.[5]
-
Suboptimal Stoichiometry: The ratio of reactants, particularly the base and carbon disulfide, is critical.
-
Poor Starting Material Quality: Impurities in the 2-amino-4-methoxyphenol can lead to significant side product formation.
-
Product Decomposition: Prolonged exposure to high heat during reaction or work-up can degrade the target molecule.[5]
Q3: What are the expected physicochemical properties of the final product? A3: The properties of this compound are well-documented and serve as a primary check for product identity and purity.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇NO₂S | [6][7] |
| Molecular Weight | 181.21 g/mol | [8] |
| Appearance | White to off-white powder | [9] |
| Melting Point | 218-223 °C | [8] |
| Storage Temperature | 2-8°C, in a dry, well-ventilated area | [9] |
Q4: How should I monitor the reaction's progress? A4: Thin Layer Chromatography (TLC) is the most effective method for monitoring the reaction.[1] Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to track the consumption of the 2-amino-4-methoxyphenol starting material and the appearance of the product spot. The product is significantly more nonpolar than the starting aminophenol.
Q5: Is the product stable? What are the recommended storage conditions? A5: The compound is stable at room temperature in a tightly sealed container under normal storage conditions.[9] For long-term storage, refrigeration at 2-8°C is recommended to minimize any potential degradation. It should be stored away from incompatible materials such as strong oxidizing agents.[10]
Section 2: In-Depth Troubleshooting Guides
This section provides a structured approach to diagnosing and solving specific experimental problems.
Issue 1: Low or No Reaction Yield
A persistently low yield is the most common frustration in this synthesis. The following workflow provides a logical path to identify and resolve the root cause.
Caption: Troubleshooting workflow for low reaction yield.
Detailed Solutions:
-
Cause: Incomplete Reaction
-
The Science: The cyclization reaction requires sufficient thermal energy and time to overcome the activation energy barrier.
-
Corrective Action: Monitor the reaction by TLC. If starting material is still present after the recommended time, extend the reflux period in 1-2 hour increments. Ensure the heating mantle and condenser are functioning correctly to maintain a steady reflux. Excessively long reaction times, however, can promote byproduct formation.[5]
-
-
Cause: Incorrect Stoichiometry or Ineffective Base
-
The Science: The base (KOH) plays a dual role: it deprotonates the aminophenol to facilitate its reaction with CS₂ and is crucial for the subsequent cyclization. The reaction of thiols with CS₂ is highly pH-dependent, with the thiolate anion being the reactive species.[11] An insufficient amount of base will result in an incomplete reaction.
-
Corrective Action: Use freshly powdered, high-purity KOH. A slight excess (1.1 to 1.2 equivalents) is often beneficial. Ensure the KOH is fully dissolved in the ethanol before adding other reagents.
-
-
Cause: Inefficient Work-up and Precipitation
-
The Science: The product is isolated by acidifying the reaction mixture. The product, which exists as a potassium salt in the basic solution, precipitates upon neutralization as the free thiol. If the pH is not lowered sufficiently, a significant portion of the product will remain dissolved as the salt, leading to poor recovery.
-
Corrective Action: After the reaction is complete and cooled, pour the mixture into water and acidify slowly with a dilute acid (e.g., 5% acetic acid or 1M HCl) while stirring vigorously.[4] Check the pH with litmus paper or a pH meter to ensure it is acidic (pH ~5-6). Cool the mixture in an ice bath to maximize precipitation before filtration.[1]
-
Issue 2: Significant Impurities in the Final Product
Even with a good yield, purity can be a major hurdle. Impurities compromise downstream applications and make characterization difficult.
Common Impurities and Their Prevention:
-
Unreacted 2-amino-4-methoxyphenol:
-
Identification: Appears as a polar spot on TLC. In ¹H NMR, characteristic aromatic signals and a broad amine/hydroxyl peak will be visible.
-
Prevention: As discussed above, ensure sufficient reaction time and correct stoichiometry.[5]
-
Removal: This impurity is more polar than the product and can typically be removed via recrystallization from a suitable solvent like ethanol or methanol.[1]
-
-
Formation of Dithiocarbamate Intermediate:
-
Identification: This intermediate may be present if the cyclization step is incomplete. It is often unstable and may be difficult to isolate.
-
Prevention: Ensure adequate heating and reaction time to promote the final ring-closing step.
-
-
Oxidized Byproducts (Disulfides):
-
The Science: The thiol group (-SH) is susceptible to oxidation, especially in the presence of air during work-up, leading to the formation of disulfide (R-S-S-R) bridges.
-
Prevention: While not always necessary, performing the work-up and filtration under a stream of inert gas (nitrogen or argon) can minimize oxidation. Avoid unnecessarily long exposure of the basic reaction mixture to air.
-
Caption: A logical workflow for identifying and minimizing impurities.
Section 3: Experimental Protocols
The following protocols are provided as a validated starting point. Optimization may be required based on your specific lab conditions and reagent purity.
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of benzoxazole-2-thiols.[4]
Reagents & Equipment:
-
2-amino-4-methoxyphenol (1.0 eq)
-
Potassium hydroxide (KOH), powdered (1.1 eq)
-
Carbon disulfide (CS₂) (1.2 eq)
-
Ethanol (95%)
-
5% Acetic Acid or 1M Hydrochloric Acid (HCl)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Ice bath
Procedure:
-
Setup: In a round-bottom flask, dissolve potassium hydroxide (1.1 eq) in 95% ethanol under gentle stirring.
-
Addition of Starting Material: To this solution, add 2-amino-4-methoxyphenol (1.0 eq). Stir the mixture for 10-15 minutes at room temperature.
-
Addition of CS₂: Slowly add carbon disulfide (1.2 eq) to the mixture. The solution may change color and warm slightly.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-85°C) for 3-4 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete (as indicated by the consumption of starting material), cool the flask to room temperature.
-
Precipitation: Pour the reaction mixture into a beaker containing an equal volume of cold water. Stir vigorously while slowly adding 5% acetic acid or 1M HCl until the solution is acidic (pH 5-6). A precipitate should form.
-
Isolation: Cool the suspension in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with plenty of cold water to remove any inorganic salts.
-
Drying: Dry the product under vacuum or in a desiccator. The crude product can be purified further by recrystallization.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Ethanol or methanol are generally suitable solvents for recrystallization.[1]
-
Procedure: Dissolve the crude product in a minimum amount of the hot solvent. If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution is filtered quickly through a short plug of celite.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
Section 4: References
-
BenchChem. (2025). Optimizing reaction conditions for 5-methoxy-1,3-benzoxathiol-2-one synthesis. BenchChem Technical Support. 5
-
BLD Pharm. This compound. 6
-
MDPI. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. 12
-
BenchChem. (2025). A Comparative Guide to the Synthetic Efficiency of 5-Methoxy-1,3-benzoxathiol-2-one Preparation. BenchChem Technical Support. 13
-
BenchChem. (2025). Technical Guide: Synthesis and Characterization of 1,3-Benzoxathiol-2-one, 5-methoxy-. BenchChem Technical Support. 1
-
Sigma-Aldrich. 5-Methoxybenzoxazole-2-thiol 97%. --INVALID-LINK--
-
PubMed Central. (2019). Metal-free C–H mercaptalization of benzothiazoles and benzoxazoles using 1,3-propanedithiol as thiol source. 2
-
Chemox ChemoPharma Industries. 5-Methoxy-2-Mercapto Benzimidazole. 9
-
Global Research Online. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. 3
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 5-Chlorobenzoxazole-2-thiol. 10
-
Sigma-Aldrich. 5-Methoxybenzoxazole-2-thiol 97%. --INVALID-LINK--
-
Sigma-Aldrich. 5-Methoxybenzoxazole-2-thiol 97%. --INVALID-LINK--
-
BenchChem. (2025). Troubleshooting scale-up production of 5-Methoxyoxazole-2-carboxylic acid. BenchChem Technical Support. 14
-
International Journal of Pharmacy and Pharmaceutical Research. (2025). Synthesis, Characterization and Biological Activities of 2-Mercaptobenzoxazole Derivatives. 4
-
Key Organics. This compound. 7
-
Sigma-Aldrich. 5-Methoxybenzoxazole-2-thiol 97%. 8
-
National Institutes of Health (NIH). (2017). Biological Thiols and Carbon Disulfide: The Formation and Decay of Trithiocarbonates under Physiologically Relevant Conditions. 11
References
- 1. benchchem.com [benchchem.com]
- 2. Metal-free C–H mercaptalization of benzothiazoles and benzoxazoles using 1,3-propanedithiol as thiol source - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound|BLD Pharm [bldpharm.com]
- 7. keyorganics.net [keyorganics.net]
- 8. 5-甲氧基苯并噁唑-2-硫醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Active Pharma Intermediate Manufacturer | Active Pharmaceutical Intermediate Exporter [chemoxchemopharma.com]
- 10. fishersci.com [fishersci.com]
- 11. Biological Thiols and Carbon Disulfide: The Formation and Decay of Trithiocarbonates under Physiologically Relevant Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review | MDPI [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: 5-Methoxy-1,3-benzoxazole-2-thiol
Welcome to the technical support center for 5-Methoxy-1,3-benzoxazole-2-thiol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the handling, experimentation, and analysis of this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) based on established chemical principles and field-proven insights. Our goal is to empower you with the knowledge to anticipate and resolve issues, ensuring the integrity and success of your research.
I. Understanding the Stability Profile of this compound
This compound is a heterocyclic compound with a unique combination of functional groups that dictate its stability: a methoxy group on the benzene ring, a benzoxazole core, and a thiol group. Understanding the inherent reactivity of these moieties is crucial for predicting and identifying potential degradation pathways.
A. Key Functional Group Reactivities:
-
Thiol Group (-SH): This is the most reactive site for oxidation. Thiols can be oxidized to a series of products, including disulfides, sulfenic acids, sulfinic acids, and ultimately sulfonic acids.[1][2][3] This process can be initiated by atmospheric oxygen, oxidizing agents, or light.
-
Benzoxazole Ring: The benzoxazole ring system can be susceptible to hydrolysis, particularly under acidic or basic conditions.[4] This can lead to ring-opening, forming substituted 2-aminophenol derivatives.
-
Methoxy Group (-OCH₃): The methoxy group is generally stable but can undergo O-demethylation, particularly in biological systems or under certain chemical conditions, to form a hydroxyl group.[5][6][7]
Based on these reactivities, we can anticipate several degradation pathways that may occur during storage, formulation, or experimentation.
II. Predicted Degradation Pathways
The following diagram illustrates the most probable degradation pathways for this compound under various stress conditions.
Caption: Predicted degradation pathways of this compound.
III. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Sample Handling and Storage
Q1: I've noticed a change in the appearance of my solid this compound sample over time (e.g., discoloration). What could be the cause?
A1: Discoloration of the solid compound is likely due to oxidation. The thiol group is susceptible to air oxidation, which can lead to the formation of the corresponding disulfide, bis(5-methoxy-1,3-benzoxazol-2-yl) disulfide. This dimerization can alter the color of the material. To mitigate this, always store the compound under an inert atmosphere (e.g., argon or nitrogen) and in a tightly sealed container in a cool, dark place.
Q2: My solution of this compound in an organic solvent has turned cloudy. What is happening?
A2: Cloudiness or precipitation in solution can be due to several factors:
-
Oxidation: As with the solid, oxidation to the disulfide can occur in solution. The disulfide may have lower solubility in your chosen solvent, leading to precipitation.
-
Solvent Evaporation: If the solvent has partially evaporated, the concentration of the compound will increase, potentially exceeding its solubility limit.
-
Temperature Fluctuation: Changes in temperature can affect solubility. If the solution was prepared at a higher temperature, cooling can cause the compound to precipitate.
Troubleshooting Steps:
-
Confirm the identity of the precipitate by isolating it and analyzing it (e.g., by LC-MS or NMR) to see if it corresponds to the disulfide.
-
Ensure your solvent is of high purity and de-gassed to minimize dissolved oxygen.
-
Store solutions in tightly sealed vials with minimal headspace, protected from light.
Reaction Monitoring and Impurity Profiling
Q3: I am running a reaction with this compound and see an unexpected peak in my HPLC chromatogram. How can I identify it?
A3: The appearance of unexpected peaks is a common challenge. These could be reaction byproducts, degradation products of your starting material, or impurities from your reagents.
Systematic Approach to Identification:
-
Analyze Your Starting Material: Run a fresh sample of your starting this compound to confirm its purity and see if the unexpected peak is present from the outset.
-
Forced Degradation Study: Conduct a forced degradation study on your starting material to generate potential degradation products.[8][9][10] This will provide you with reference standards for your unexpected peaks. (See Protocol 1 for a detailed procedure).
-
LC-MS Analysis: Analyze the sample with the unexpected peak by LC-MS. The mass-to-charge ratio (m/z) will provide the molecular weight of the unknown compound. Compare this to the predicted molecular weights of potential degradation products (see Table 1).
-
High-Resolution Mass Spectrometry (HRMS): If available, HRMS will provide a highly accurate mass, allowing you to determine the elemental composition of the unknown peak.
-
Tandem MS (MS/MS): Fragmentation analysis can provide structural information about the unknown compound.
Table 1: Molecular Weights of Potential Degradation Products
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₈H₇NO₂S | 181.21 |
| Bis(5-methoxy-1,3-benzoxazol-2-yl) disulfide | C₁₆H₁₂N₂O₄S₂ | 360.41 |
| 5-Methoxy-1,3-benzoxazole-2-sulfonic acid | C₈H₇NO₅S | 229.21 |
| 2-Amino-4-methoxyphenol | C₇H₉NO₂ | 139.15 |
| 5-Hydroxy-1,3-benzoxazole-2-thiol | C₇H₅NO₂S | 167.19 |
Analytical Method Development
Q4: I am developing an HPLC method for this compound and I'm observing peak tailing. What are the likely causes and solutions?
A4: Peak tailing in HPLC is often due to secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.[11][12]
Potential Causes and Solutions:
| Cause | Explanation | Solution |
| Silanol Interactions | The thiol or the nitrogen in the benzoxazole ring can interact with free silanol groups on the silica-based stationary phase. | - Use a mobile phase with a lower pH (e.g., add 0.1% formic acid or acetic acid) to protonate the silanols and reduce interaction. - Use an end-capped column or a column with a different stationary phase (e.g., a polymer-based column). |
| Chelation with Metal Impurities | The thiol group can chelate with trace metal impurities in the stationary phase. | - Add a chelating agent like EDTA to the mobile phase in low concentrations (e.g., 0.1 mM). - Use a high-purity, metal-free column. |
| Column Overload | Injecting too much sample can lead to peak distortion. | - Reduce the injection volume or the concentration of your sample. |
| Mismatched Sample Solvent | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. | - Dissolve your sample in the mobile phase or a weaker solvent. |
Q5: My mass spectrometry signal for this compound is weak or inconsistent. How can I improve it?
A5: Thiol-containing compounds can sometimes be challenging for MS analysis due to their potential for oxidation and adduct formation.
Troubleshooting Tips:
-
Optimize Ionization Source: Experiment with both electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI). ESI in negative ion mode might be effective for the deprotonated thiol, while positive ion mode would protonate the nitrogen.
-
Mobile Phase Additives: The choice of mobile phase additive is critical. For positive mode, formic acid or ammonium formate are good choices. For negative mode, a small amount of a basic modifier like ammonium acetate can be beneficial.
-
Check for Adducts: Look for common adducts in your mass spectrum (e.g., [M+Na]⁺, [M+K]⁺). These can reduce the intensity of your target ion.
-
In-source Oxidation: The thiol group can be oxidized in the ionization source. Try reducing the source temperature or cone voltage.
-
Sample Preparation: Prepare samples fresh and in a de-gassed solvent to minimize oxidation prior to injection.
IV. Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products of this compound.
Objective: To generate degradation products under controlled stress conditions to facilitate their identification and the development of a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC-grade methanol or acetonitrile
-
HPLC-grade water
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
HPLC system with UV or DAD detector
-
LC-MS system (for identification)
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Set Up Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve a portion in the mobile phase for analysis.
-
Photodegradation: Expose a solution of the compound (in a quartz cuvette or vial) to a UV lamp (e.g., 254 nm or 365 nm) for 24 hours.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analyze all samples, including an unstressed control, by a suitable HPLC method.
-
Compare the chromatograms to identify new peaks corresponding to degradation products.
-
Analyze the stressed samples by LC-MS to obtain the molecular weights of the degradation products.
-
Caption: Workflow for a forced degradation study.
V. References
-
From Thiol to Sulfonic Acid: Modeling the Oxidation Pathway of Protein Thiols by Hydrogen Peroxide. The Journal of Physical Chemistry A. --INVALID-LINK--
-
Transformation of Methoxylated Aromatic Compounds by Anaerobic Microorganisms. ResearchGate. --INVALID-LINK--
-
Oxidation of thiols and disulfides to sulfonic acids. Google Patents. --INVALID-LINK--
-
From thiol to sulfonic acid: modeling the oxidation pathway of protein thiols by hydrogen peroxide. PubMed. --INVALID-LINK--
-
Sulfonic acid-functionalized silica through quantitative oxidation of thiol groups. Royal Society of Chemistry. --INVALID-LINK--
-
Hydrolysis pathway for 2-phenylbenzoxazole. ResearchGate. --INVALID-LINK--
-
A novel methoxydotrophic metabolism discovered in the hyperthermophilic archaeon Archaeoglobus fulgidus. PubMed Central. --INVALID-LINK--
-
Reactions of thiols. YouTube. --INVALID-LINK--
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. --INVALID-LINK--
-
Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. PubMed Central. --INVALID-LINK--
-
Forced degradation studies: A critical lens into pharmaceutical stability. Sharp. --INVALID-LINK--
-
Co(II/III) Complexes with Benzoxazole and Benzothiazole Ligands as Efficient Heterogenous Photocatalysts for Organic Dyes Degradation. MDPI. --INVALID-LINK--
-
The role of the methoxy group in approved drugs. ResearchGate. --INVALID-LINK--
-
Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. PubMed Central. --INVALID-LINK--
-
Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology. --INVALID-LINK--
-
Forced degradation study of thiocolchicoside: characterization of its degradation products. Semantic Scholar. --INVALID-LINK--
-
Forced Degradation Studies. MedCrave online. --INVALID-LINK--
-
Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. --INVALID-LINK--
-
HPLC Troubleshooting Guide. Sigma-Aldrich. --INVALID-LINK--
-
Synthetic Strategies Towards Benzoxazole Ring Systems. ResearchGate. --INVALID-LINK--
-
HPLC Troubleshooting Guide. SCION Instruments. --INVALID-LINK--
-
Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water. MDPI. --INVALID-LINK--
-
ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. IJRPR. --INVALID-LINK--
-
HPLC Troubleshooting Guide. ACE. --INVALID-LINK--
-
HPLC Troubleshooting Guide. Phenomenex. --INVALID-LINK--
-
The effects on lipophilicity of replacing oxygenated functionality with their fluorinated bioisosteres. ChemRxiv. --INVALID-LINK--
-
Benzoxazole: Synthetic Methodology and Biological Activities. ResearchGate. --INVALID-LINK--
-
Targeting disease with benzoxazoles: a comprehensive review of recent developments. ResearchGate. --INVALID-LINK--
-
Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. --INVALID-LINK--
-
Tips and Tricks of HPLC System Troubleshooting. Agilent. --INVALID-LINK--
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. From thiol to sulfonic acid: modeling the oxidation pathway of protein thiols by hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A novel methoxydotrophic metabolism discovered in the hyperthermophilic archaeon Archaeoglobus fulgidus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 12. hplc.eu [hplc.eu]
Technical Support Center: A Troubleshooting Guide for 5-Methoxy-1,3-benzoxazole-2-thiol Experiments
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 5-Methoxy-1,3-benzoxazole-2-thiol (CAS 49559-83-3). This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered when working with this versatile heterocyclic building block. As a molecule of interest in various pharmacological studies, understanding its properties and reactivity is key to successful experimentation.[1][2][3] This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental issues.
Section 1: Compound Fundamentals & Safe Handling
This section covers the essential physicochemical properties, structural nuances, and safety protocols necessary for handling this compound.
Question: What are the fundamental properties and recommended storage conditions for this compound?
Answer:
Understanding the basic properties of your reagent is the first step in ensuring experimental reproducibility and safety. This compound is a solid powder at room temperature.[4] Its key properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Synonyms | 2-Mercapto-5-methoxybenzo[d]oxazole, 5-Methoxy-2(3H)-benzoxazolethione | |
| CAS Number | 49559-83-3 | [4] |
| Molecular Formula | C₈H₇NO₂S | [5][6] |
| Molecular Weight | 181.21 g/mol | [4] |
| Appearance | Powder | [4] |
| Melting Point | 218-223 °C | [4] |
| Purity (Typical) | ≥97% | [4] |
| Storage Temperature | 2-8°C (Refrigerate) | [4] |
For long-term stability, the compound should be stored in a tightly sealed container in a refrigerator at 2-8°C.[4] It is stable under these recommended conditions, but care should be taken to avoid exposure to strong oxidizing agents, with which it is incompatible.[7]
Question: This compound is named a "-thiol" but also a "-thione." Which structure is correct?
Answer:
This is an excellent question that pertains to the chemical nature of the compound. This compound exists in a tautomeric equilibrium between the thiol and thione forms.
-
Thiol form: Contains an S-H group, making the aromatic benzoxazole ring fully conjugated.
-
Thione form: Contains a C=S (thiocarbonyl) group and an N-H group.
In the solid state and in most common organic solvents, the thione tautomer is generally the predominant form due to the greater stability of the C=S and N-H bonds compared to the C=N and S-H bonds.[8] This is critical for understanding its reactivity; while it can react as a thiol (an S-nucleophile), the nitrogen atom in the thione form can also exhibit nucleophilicity, potentially leading to N-substituted byproducts in alkylation or acylation reactions.
Question: What are the primary safety hazards and necessary precautions when handling this compound?
Answer:
According to safety data, this compound is classified as a hazardous substance. Adherence to strict safety protocols is mandatory.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).
-
Signal Word: Danger.
Mandatory Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[7]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[7]
-
Respiratory Protection: Handle in a well-ventilated fume hood. If weighing or transferring powder outside of a hood, a dust mask (e.g., N95) is required to avoid inhalation.[7]
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek urgent medical attention.
-
Skin Contact: Wash off with soap and plenty of water.
-
Ingestion: If swallowed, rinse mouth with water and call a physician or poison control center.[7]
Section 2: Synthesis and Purification Troubleshooting
Low yields and impurities are common frustrations in organic synthesis. This section addresses typical issues encountered during the preparation and purification of this compound.
Question: I need to synthesize this compound. What is a reliable synthetic route?
Answer:
A common and effective method for synthesizing benzoxazole-2-thiol derivatives is the cyclization of a 2-aminophenol precursor.[9] For the target molecule, the required starting material is 2-amino-4-methoxyphenol. The reaction involves condensation with a carbon disulfide source.
A generalized, reliable protocol is as follows:
-
Reaction Setup: In a round-bottom flask or an appropriate pressure vessel (autoclave), combine 2-amino-4-methoxyphenol (1 equivalent) with potassium hydroxide (or another suitable base) in a solvent like ethanol.
-
Reagent Addition: Slowly add carbon disulfide (CS₂) (1-1.5 equivalents) to the mixture at room temperature or below.
-
Cyclization: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). A similar synthesis of the parent 2-mercaptobenzoxazole is performed at elevated temperature and pressure (180°C in an autoclave), which may be necessary for good conversion.[8]
-
Work-up: After cooling, the reaction mixture is typically poured into water and acidified (e.g., with HCl or acetic acid) to precipitate the product.
-
Isolation: The crude solid is collected by vacuum filtration, washed with cold water to remove inorganic salts, and dried.
Below is a diagram illustrating the general experimental workflow.
Caption: General workflow for synthesis and purification.
Question: My synthesis resulted in a low yield of a dark, impure solid. What went wrong?
Answer:
This is a frequent issue, often stemming from several factors. Let's break down the possibilities:
-
Incomplete Reaction: The cyclization can be slow. Ensure the reaction has run to completion by using TLC. If starting material is still present, consider increasing the reaction time or temperature. Efficient stirring is also crucial, especially in heterogeneous mixtures.[10]
-
Side Reactions: 2-Aminophenols can be susceptible to oxidation, which often produces dark, polymeric materials. Using degassed solvents or running the reaction under an inert atmosphere (Nitrogen or Argon) can mitigate this.
-
Degradation During Work-up: The product might have limited stability in strongly acidic or basic conditions at elevated temperatures. Neutralize and isolate the product without excessive delay or heating.
-
Poor Precipitation: Ensure the pH is low enough during the acidification step to fully protonate the thiol and cause it to precipitate. Check the pH of the aqueous phase after precipitation.
Troubleshooting Steps:
-
Atmosphere: Repeat the synthesis under an inert nitrogen atmosphere.
-
Temperature Control: Increase the reaction temperature incrementally. If using an open reflux system, consider a higher-boiling solvent. If using an autoclave, ensure it reaches the target temperature.[8]
-
Purification Strategy: A dark crude product often requires more than a simple filtration. Purification by column chromatography may be necessary before a final recrystallization.
Question: What is the most effective method to purify the crude product?
Answer:
The choice between recrystallization and column chromatography depends on the impurity profile and the quantity of material.
Method 1: Recrystallization This is the preferred method for removing minor impurities if a suitable solvent can be found. It is efficient for larger quantities. The product should be highly soluble in the hot solvent and poorly soluble when cold. Based on analogous compounds, suitable solvents can be explored.[11]
Table 2: Potential Solvents for Recrystallization
| Solvent | Rationale |
| Ethanol/Methanol | Often effective for polar heterocyclic compounds.[11] |
| Ethyl Acetate | A moderately polar solvent that may provide good solubility differential. |
| Acetone | Can be effective, but its low boiling point may require a larger volume. |
| Toluene/Xylene | For less polar impurities, a hot filtration followed by crystallization from a more polar solvent might work. |
Protocol for Recrystallization:
-
Dissolve the crude solid in a minimum amount of boiling solvent.
-
If colored impurities persist, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration.
Method 2: Column Chromatography This method is excellent for removing impurities with different polarities and is ideal for smaller scales or very impure samples.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase (Eluent): Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane. For example, a gradient of 10% to 50% ethyl acetate in hexane is a good starting point. The product is moderately polar and should elute accordingly.
Section 3: Reaction Troubleshooting
When using this compound as a reagent, you are primarily leveraging the reactivity of the thiol/thione group.
Question: I am performing an S-alkylation reaction, but my yield is low, and I see multiple products on my TLC plate. How can I optimize this?
Answer:
This is a classic challenge involving the ambident nucleophilicity of the thiol-thione tautomeric system. You are likely getting a mixture of S-alkylation and N-alkylation products, in addition to unreacted starting material.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. 5-甲氧基苯并噁唑-2-硫醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound|BLD Pharm [bldpharm.com]
- 6. keyorganics.net [keyorganics.net]
- 7. fishersci.com [fishersci.com]
- 8. Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives [article.sapub.org]
- 9. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Stability of 5-Methoxy-1,3-benzoxazole-2-thiol in Solution
Welcome to the technical support guide for 5-Methoxy-1,3-benzoxazole-2-thiol. This document provides in-depth guidance for researchers, scientists, and drug development professionals to mitigate common stability issues encountered when working with this compound in solution. By understanding the degradation mechanisms and implementing the protocols outlined below, you can ensure the integrity and reproducibility of your experimental results.
Section 1: Understanding the Core Instability of this compound
The chemical structure of this compound contains two primary sites susceptible to degradation in solution: the thiol group (-SH) and the benzoxazole ring system. The thiol group is, by far, the more significant contributor to short-term instability.
Primary Degradation Pathways:
-
Thiol Oxidation: The thiol (or sulfhydryl) group is highly susceptible to oxidation, especially in the presence of molecular oxygen.[1] This process is often catalyzed by trace metal ions and is significantly accelerated at alkaline pH. The thiol group first deprotonates to form a highly reactive thiolate anion (RS⁻), which is then readily oxidized to form a disulfide bond (R-S-S-R) with another molecule.[2][3] This dimerization or oligomerization often results in the formation of less soluble products, leading to precipitation and a loss of active compound.[2]
-
Hydrolytic Cleavage: The benzoxazole ring, while aromatic and generally stable, can undergo hydrolytic cleavage under harsh aqueous conditions (strong acids or bases), leading to ring-opening and the formation of inactive byproducts.[4] This pathway is typically slower than thiol oxidation under standard experimental conditions.
Below is a diagram illustrating the primary degradation pathways.
Caption: Primary degradation pathways for this compound.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: "My solution of this compound, which was initially clear, has become cloudy and a precipitate has formed. What's causing this?"
Answer: This is a classic sign of thiol oxidation. The active monomeric compound is being converted into insoluble disulfide-linked dimers or oligomers.[2] This process is accelerated by:
-
Presence of Oxygen: Dissolved oxygen in your solvent is the primary oxidant.
-
Alkaline pH: Buffers with a pH above 7 significantly increase the rate of oxidation by promoting the formation of the more reactive thiolate anion.[2][5]
-
Trace Metal Contamination: Divalent metal ions (e.g., Cu²⁺, Fe²⁺) in your buffer or solvent can act as catalysts for the oxidation reaction.[2]
Solutions:
-
Work under an Inert Atmosphere: Purge your vials and solutions with an inert gas like argon or nitrogen to displace oxygen.[2]
-
Use Deoxygenated Solvents: Prepare all buffers and solvents by sparging with an inert gas for at least 15-30 minutes or by using the freeze-pump-thaw method.
-
Control the pH: Maintain a slightly acidic to neutral pH (ideally pH 5-7) for your solutions. Thiol groups are significantly more stable towards oxidation at lower pH values.[5]
-
Add a Chelating Agent: Incorporate a small amount of ethylenediaminetetraacetic acid (EDTA) (e.g., 0.1-1 mM) into your aqueous buffers to sequester catalytic metal ions.[2]
-
Store at Low Temperatures: Once prepared, store your solution at 2-8°C for short-term use or at -20°C to -80°C for long-term storage to dramatically slow the rate of all chemical reactions.[2]
Question 2: "I'm seeing a progressive loss of my compound's activity in my cell-based or enzymatic assay over the course of the experiment. Why is this happening?"
Answer: A time-dependent loss of activity points to compound degradation within the assay medium. The thiol group is likely reacting with components in your media or undergoing oxidation due to the experimental conditions (e.g., incubation at 37°C in an oxygen-rich environment).
Solutions:
-
Prepare Fresh Solutions: Prepare the compound solution immediately before adding it to the assay. Avoid using stock solutions that have been stored for extended periods at room temperature or exposed to air.
-
Evaluate Media Components: Some cell culture media components can react with thiols. If possible, run a control experiment by incubating the compound in the media alone and measure its concentration over time using an analytical method like HPLC.
-
Consider Antioxidants: The addition of a sacrificial antioxidant to the system can sometimes protect the thiol group.[1][6] However, this must be carefully validated as the antioxidant could interfere with your assay.
-
Minimize Exposure Time: Design your experiment to minimize the time the compound spends in the assay buffer before the final measurement is taken.
Question 3: "What is the best solvent for my stock solution to ensure maximum stability?"
Answer: The choice of solvent is critical. While aqueous buffers are often required for final assays, they are not ideal for long-term storage.
-
Recommended for Stock Solutions: Aprotic, polar organic solvents such as anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are preferred for preparing concentrated stock solutions. These solvents have very low levels of dissolved oxygen and do not facilitate the ionization of the thiol group, thus enhancing stability.
-
Aqueous Solutions: If you must use an aqueous buffer for a stock solution, follow all the recommendations in the answer to Question 1 (deoxygenation, pH control, chelation, low temperature) to maximize its shelf-life.
Section 3: Recommended Protocols for Enhanced Stability
Adherence to rigorous preparation and validation protocols is essential for reproducible results.
Protocol 1: Preparation of a Stabilized Aqueous Working Solution
This protocol details the steps for preparing an aqueous solution with enhanced stability for direct use in experiments.
Materials:
-
This compound (solid)
-
High-purity water (e.g., Milli-Q®)
-
Buffer components (e.g., phosphate, MES)
-
EDTA disodium salt
-
Nitrogen or Argon gas cylinder with regulator
-
Sterile, sealed vials
Procedure:
-
Prepare Deoxygenated Buffer:
-
Prepare your desired buffer (e.g., 100 mM Phosphate buffer, pH 6.5).
-
Add EDTA to a final concentration of 0.5 mM.
-
Place the buffer in a flask with a stir bar and sparge with nitrogen or argon gas for 30 minutes while stirring gently to remove dissolved oxygen.
-
-
Weigh Compound:
-
In a separate, clean vial, accurately weigh the required amount of this compound.
-
-
Dissolution under Inert Atmosphere:
-
Flush the vial containing the solid compound with the inert gas.
-
Using a syringe, transfer the deoxygenated buffer to the vial to dissolve the compound to the target concentration.
-
Briefly vortex or sonicate if necessary, all while maintaining a positive pressure of inert gas.
-
-
Storage:
-
Immediately cap the vial tightly. For extra protection, wrap the cap with Parafilm®.
-
For short-term storage (up to 24 hours), place the vial at 2-8°C.
-
For long-term storage, aliquot the solution into smaller, single-use vials (to avoid freeze-thaw cycles), flush with inert gas, and store at -80°C.
-
Protocol 2: Workflow for Stability Assessment
This workflow allows you to empirically determine the stability of your compound under specific experimental conditions.
Caption: Experimental workflow for assessing compound stability.
Section 4: Frequently Asked Questions (FAQs)
-
Q: What is the optimal pH for storing this compound in an aqueous solution?
-
A: A slightly acidic pH range of 5.0 to 6.5 is recommended to keep the thiol group protonated and less susceptible to oxidation.[5] Avoid alkaline conditions (pH > 7.5) whenever possible.
-
-
Q: Is the compound sensitive to light?
-
Q: What are the best practices for freezing and thawing solutions?
-
A: To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot your stock solution into single-use volumes before freezing. This ensures that the main stock remains frozen and undisturbed until a new aliquot is needed.
-
-
Q: Can I add an antioxidant like ascorbic acid to my solution?
-
A: Yes, antioxidants like ascorbic acid or glutathione can be used to protect the thiol group.[1][6] However, they should be used with caution. You must first validate that the chosen antioxidant does not interfere with your downstream assay (e.g., by having its own biological activity or by interfering with a detection method). A typical starting concentration to test would be 1-5 molar equivalents relative to your compound.
-
Section 5: Summary of Recommended Stability Conditions
| Parameter | Standard Condition (High Risk) | Recommended Condition (Optimal Stability) | Rationale |
| pH (Aqueous) | > 7.5 (Alkaline) | 5.0 - 7.0 (Slightly Acidic/Neutral) | Minimizes formation of reactive thiolate anion.[2][5] |
| Atmosphere | Ambient Air | Inert (Nitrogen or Argon) | Prevents oxidation by displacing O₂.[2] |
| Solvent | Standard Aqueous Buffer | Deoxygenated Buffer or Anhydrous DMSO | Removes the primary oxidant (O₂) and/or prevents ionization.[2][9] |
| Temperature | Room Temperature (20-25°C) | 2-8°C (Short-term) or ≤ -20°C (Long-term) | Slows the rate of all degradation reactions.[2] |
| Additives | None | 0.1 - 1 mM EDTA | Sequesters catalytic metal ions.[2] |
| Light Exposure | Ambient Light | Protected (Amber vial or foil) | Prevents potential photodegradation.[7][8] |
References
- 1. vinlab.com [vinlab.com]
- 2. benchchem.com [benchchem.com]
- 3. The role of thiols in antioxidant systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescence characteristics and photostability of benzoxazole derived donor-acceptor dyes in constrained media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biori.periodikos.com.br [biori.periodikos.com.br]
- 9. The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene [mdpi.com]
Technical Support Center: Synthesis of 5-Methoxy-1,3-benzoxazole-2-thiol
Welcome to the technical support center for the synthesis and purification of 5-Methoxy-1,3-benzoxazole-2-thiol. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important heterocyclic building block. Recognizing the sensitivity of this synthesis, we will move beyond simple protocols to address the nuanced challenges of impurity formation, providing actionable solutions grounded in chemical principles to help you achieve high purity and yield in your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions encountered during the synthesis of this compound.
Q1: What is the standard and most reliable synthetic route for this compound?
The most prevalent and robust method for synthesizing this compound is the cyclization of 2-amino-4-methoxyphenol with carbon disulfide (CS₂). This reaction is typically conducted in the presence of a base, such as potassium hydroxide (KOH), in an alcoholic solvent like ethanol. The base deprotonates the phenolic hydroxyl and the amino groups, facilitating the nucleophilic attack on the carbon disulfide, which is then followed by an intramolecular cyclization to form the benzoxazole ring system.[1][2]
Q2: My final product is off-white or has a distinct pink or brown discoloration. What is the primary cause and how can it be prevented?
Discoloration is almost always due to the oxidation of the starting material, 2-amino-4-methoxyphenol. Aminophenols are notoriously sensitive to air and light, readily oxidizing to form highly colored quinone-imine impurities.[3]
Prevention Strategy:
-
Use High-Purity Starting Material: Begin with the highest purity 2-amino-4-methoxyphenol available or recrystallize it immediately before use.[4][5]
-
Inert Atmosphere: The most critical control parameter is the exclusion of oxygen. Conduct the entire reaction, from the dissolution of the starting material to the final workup, under a blanket of an inert gas such as nitrogen or argon.[3]
-
Protect from Light: Wrap your reaction vessel in aluminum foil to prevent light-induced degradation.
Q3: My reaction yield is consistently low, especially after the final purification step. What are the likely causes of product loss?
Low yield can stem from several factors, from an incomplete reaction to losses during workup and purification.
-
Incomplete Reaction: Ensure your reagents, particularly the base (KOH) and carbon disulfide, are fresh and anhydrous. The reaction often requires heating (reflux) to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Purification Losses: The most common loss occurs during recrystallization. Using an excessive volume of hot solvent to dissolve the crude product will result in a significant portion of your product remaining in the mother liquor upon cooling.[4][6] Always use the minimum amount of hot solvent necessary for complete dissolution.
Q4: What analytical methods are recommended for confirming the purity and identity of this compound?
A combination of techniques is essential for a comprehensive assessment:
-
Melting Point: A sharp melting point within the expected range (typically 218-223 °C) is a primary indicator of purity.[7] A broad or depressed melting point suggests the presence of impurities.
-
Chromatography: Thin Layer Chromatography (TLC) is invaluable for monitoring reaction progress and assessing the complexity of the crude product. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis.
-
Spectroscopy:
-
¹H and ¹³C NMR: Provides unequivocal structural confirmation.
-
FTIR: Will show characteristic peaks for the thiol (or thione) group and the aromatic system.
-
Section 2: Troubleshooting Guide for Impurity Formation
This guide provides a systematic approach to diagnosing and solving specific issues that arise during the synthesis.
| Symptom / Observation | Potential Root Cause(s) | Recommended Corrective and Preventive Actions |
| Reaction is incomplete; significant starting material (2-amino-4-methoxyphenol) remains. | 1. Inactive Reagents: The base (e.g., KOH) may be old and have absorbed CO₂ and water. Carbon disulfide can degrade over time. 2. Insufficient Reaction Time/Temperature: The reaction kinetics may be slower than anticipated. | Solution: 1. Use freshly opened or properly stored anhydrous reagents. 2. Increase the reflux time and monitor the reaction by TLC until the starting material spot disappears. Ensure the heating mantle is at the correct temperature. |
| TLC of the crude product shows multiple spots in addition to the product. | 1. Oxidation of Precursor: As discussed in the FAQ, this leads to colored quinonoid byproducts.[3] 2. Formation of Thiourea Byproducts: A potential side reaction involves two molecules of the aminophenol reacting with one molecule of carbon disulfide. | Solution: 1. Rigorously exclude air from the reaction by using an inert atmosphere (N₂ or Ar).[3] 2. Control the stoichiometry carefully. A slight excess of carbon disulfide can sometimes favor the desired intramolecular cyclization. Purify via column chromatography if recrystallization is insufficient.[6] |
| Final product is an oil or a waxy solid with a low melting point. | 1. Residual Solvent: The product has not been adequately dried. 2. Water of Crystallization: The product may have crystallized with solvent molecules. | Solution: 1. Dry the product thoroughly under high vacuum for several hours, potentially with gentle heating (e.g., 40-50 °C).[4] 2. If residual solvent is suspected after vacuum drying, re-dissolve in a minimal amount of a low-boiling solvent (like dichloromethane) and re-evaporate to dryness under vacuum. |
| The product precipitates as a fine powder that is difficult to filter. | Precipitation was too rapid: This often happens when the reaction mixture is cooled too quickly or when an anti-solvent is added too fast during the workup. | Solution: 1. Allow the reaction mixture to cool slowly to room temperature, and then in an ice bath, to promote the formation of larger, more easily filterable crystals.[6] 2. If acidifying to precipitate the product from a basic solution, add the acid dropwise with vigorous stirring. |
Section 3: Key Experimental Protocols
These protocols are designed to be self-validating by incorporating best practices that inherently minimize impurity formation.
Protocol 1: Synthesis of High-Purity this compound
Causality: This protocol is optimized to prevent the primary source of impurities—oxidation—by mandating an inert atmosphere. The controlled addition of reagents and temperature management ensures the desired reaction pathway is favored.
Materials:
-
2-Amino-4-methoxyphenol (1.39 g, 10 mmol)
-
Potassium Hydroxide (KOH) (0.62 g, 11 mmol)
-
Ethanol (anhydrous, 30 mL)
-
Carbon Disulfide (CS₂) (0.75 mL, 12 mmol)
-
Glacial Acetic Acid
-
Deionized Water
Procedure:
-
Setup: Assemble a round-bottom flask with a reflux condenser and a magnetic stir bar. Ensure all glassware is oven-dried. Purge the entire system with nitrogen or argon gas for 10-15 minutes. Maintain a gentle positive pressure of inert gas throughout the reaction.
-
Base Dissolution: In the flask, dissolve the potassium hydroxide in 20 mL of anhydrous ethanol with stirring. This step can be slightly exothermic.
-
Precursor Addition: Once the KOH is fully dissolved, add the 2-amino-4-methoxyphenol to the solution. Stir until a homogeneous solution or fine suspension is formed.
-
CS₂ Addition: Add the carbon disulfide dropwise to the stirred mixture over 5-10 minutes. The solution may change color and warm slightly.
-
Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain this temperature for 3-4 hours. Self-Validation Check: Monitor the reaction's completion by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase), checking for the disappearance of the 2-amino-4-methoxyphenol spot.
-
Workup - Precipitation: After cooling the reaction mixture to room temperature, pour it into 100 mL of ice-cold water. Stir vigorously and acidify the solution dropwise with glacial acetic acid until the pH is approximately 5-6. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 20 mL) to remove inorganic salts.
-
Drying: Dry the crude product in a vacuum oven at 50-60 °C overnight.
Protocol 2: Purification by Recrystallization
Causality: The choice of solvent and the cooling rate are critical for effective purification. A good recrystallization solvent will dissolve the product well when hot but poorly when cold, while impurities remain soluble at all temperatures. Slow cooling is essential for forming a pure crystal lattice.
Procedure:
-
Solvent Selection: Ethanol or an ethanol/water mixture is a common and effective solvent system.[8]
-
Dissolution: Place the crude, dry this compound in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid completely. Work quickly to avoid excessive solvent evaporation.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for another 5-10 minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.
-
Final Drying: Dry the pure white crystals under high vacuum to a constant weight. Self-Validation Check: Confirm purity with melting point analysis. The product should have a sharp melting point in the range of 218-223 °C.[7]
Section 4: Visualization of Workflows and Logic
Diagram 1: Synthetic Workflow
Caption: High-level workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Logic for Discolored Product
Caption: Decision tree for diagnosing and solving product discoloration issues.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives [article.sapub.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 5-メトキシベンゾオキサゾール-2-チオール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
Navigating the Scale-Up of 5-Methoxy-1,3-benzoxazole-2-thiol Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 5-Methoxy-1,3-benzoxazole-2-thiol. As a Senior Application Scientist, I have designed this guide to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to ensure the successful and efficient scale-up of this important chemical intermediate. This resource is built on a foundation of established chemical principles and practical, field-proven insights to address the specific challenges you may encounter.
I. Introduction to the Synthesis
The primary and most established method for synthesizing this compound involves the cyclization of 2-amino-5-methoxyphenol with carbon disulfide in the presence of a strong base, typically potassium hydroxide. The reaction is usually carried out in a suitable solvent such as ethanol.
While straightforward on a laboratory scale, scaling up this synthesis presents several challenges, including managing exothermic events, ensuring homogenous mixing, and handling hazardous materials safely. This guide will address these issues in detail.
II. Troubleshooting Guide for Scaled-Up Synthesis
This section is designed to help you diagnose and resolve common problems encountered during the scale-up of the this compound synthesis.
| Problem | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| 1. Low Yield | Incomplete reaction: Insufficient reaction time or temperature. | Optimize reaction time and temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). At larger scales, heat transfer can be less efficient, potentially requiring longer reaction times or slightly higher temperatures to drive the reaction to completion. |
| Poor quality of starting materials: Impurities in 2-amino-5-methoxyphenol can interfere with the cyclization. | Ensure high purity of 2-amino-5-methoxyphenol: Source high-purity starting material or purify it before use. Common methods for synthesizing 2-amino-5-methoxyphenol involve the reduction of 5-methoxy-2-nitrophenol.[1] Incomplete reduction can leave residual nitro compounds that may lead to side reactions. | |
| Suboptimal stoichiometry: Incorrect molar ratios of reactants. | Verify stoichiometry: While a 1:1 molar ratio of the aminophenol to carbon disulfide is theoretically required, a slight excess of carbon disulfide may be used in practice to ensure complete conversion of the aminophenol.[2] | |
| 2. Product Discoloration (Dark brown or reddish) | Oxidation of the aminophenol starting material: 2-aminophenols are susceptible to oxidation, especially at elevated temperatures and in the presence of air. | Use an inert atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to minimize oxidation. De-gas the solvent before use. |
| Formation of side products: At higher temperatures, side reactions can lead to colored impurities. | Optimize temperature control: Implement a robust temperature control system to avoid overheating.[3] Gradual addition of reagents can also help manage the exotherm. | |
| 3. Difficulty in Product Isolation/Filtration | Fine particle size of the precipitate: Rapid precipitation can lead to very fine crystals that clog filter media. | Control the precipitation rate: After acidification to precipitate the product, allow for a controlled cooling and aging period to encourage larger crystal growth, which improves filterability.[4] |
| Gummy or oily product: Presence of impurities that inhibit crystallization. | Improve purification of the crude product: Consider a re-crystallization step from a suitable solvent like ethanol or an ethanol/water mixture to obtain a more crystalline and filterable product.[2] | |
| 4. Inconsistent Results Between Batches | Variability in raw material quality: Inconsistent purity of starting materials. | Establish stringent quality control for raw materials: Analyze each batch of 2-amino-5-methoxyphenol and other reagents for purity before use. |
| Poor process control: Inconsistent temperature, addition rates, or mixing. | Standardize process parameters: Implement and strictly follow a standard operating procedure (SOP) with well-defined parameters for temperature, reagent addition rates, and agitation speed.[5] |
III. Frequently Asked Questions (FAQs) for Scaling Up
Q1: What are the primary safety concerns when scaling up this synthesis?
A: The two main hazardous materials are carbon disulfide (CS₂) and potassium hydroxide (KOH) .
-
Carbon Disulfide (CS₂): It is highly flammable with a very low autoignition temperature, and its vapors can form explosive mixtures with air.[6][7] It is also highly toxic. When scaling up, it is crucial to use a well-ventilated, explosion-proof environment with proper grounding of all equipment to prevent static discharge.[8] All personnel must be equipped with appropriate personal protective equipment (PPE), including respirators and chemical-resistant gloves.[6]
-
Potassium Hydroxide (KOH): It is a strong caustic that can cause severe burns.[9] The dissolution of solid KOH in a solvent is a highly exothermic process.[9] When preparing the KOH solution at a large scale, it is essential to add the KOH pellets gradually to the solvent with efficient cooling and stirring to manage the heat generated and prevent boiling or splashing.[10]
Q2: How can I effectively control the temperature of this exothermic reaction on a larger scale?
A: Effective temperature control is critical for safety and product quality.[3] On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation more challenging.[11] Strategies include:
-
Jacketed Reactors: Use reactors with a cooling jacket and a reliable temperature control unit.
-
Controlled Reagent Addition: Add the more reactive or heat-generating components (like the KOH solution or carbon disulfide) slowly and sub-surface to the reaction mixture. This allows the cooling system to keep up with the heat being generated.[12]
-
Efficient Agitation: Ensure good mixing to prevent the formation of localized hot spots.[3]
Q3: Are there any "greener" or safer alternatives to using carbon disulfide?
A: Yes, the use of alkali metal trithiocarbonates, such as sodium trithiocarbonate (Na₂CS₃), is a documented alternative. This approach avoids the direct handling of the highly volatile and flammable carbon disulfide. The trithiocarbonate can be prepared in situ or used as an aqueous solution, reacting with the aminophenol to form the desired product.[13] This method can be particularly advantageous for large-scale industrial production where safety is a primary concern.
Q4: What are the key parameters to consider for the crystallization and purification of the final product at scale?
A: A well-controlled crystallization process is crucial for achieving high purity and desired physical properties of the final product.[14] Key parameters include:
-
Solvent Selection: Ethanol or ethanol-water mixtures are commonly used for the crystallization of 2-mercaptobenzoxazole derivatives.[2]
-
Cooling Profile: A slow and controlled cooling rate generally promotes the growth of larger, more uniform crystals, which are easier to filter and wash.[4]
-
Seeding: Introducing seed crystals at the appropriate level of supersaturation can help control the crystal size distribution and ensure the desired polymorphic form is obtained.[4]
-
Agitation: Proper agitation is necessary to maintain a uniform suspension of crystals and prevent agglomeration.
Q5: What are the common impurities I should look out for, and how can I minimize them?
A: Impurity profiling is an essential aspect of process development and quality control. Common impurities may include:
-
Unreacted 2-amino-5-methoxyphenol: Can be minimized by using a slight excess of carbon disulfide and ensuring the reaction goes to completion.
-
Oxidized byproducts: Arising from the degradation of the aminophenol. Minimized by using an inert atmosphere.
-
Thiourea derivatives: Can form from the reaction of two molecules of the aminophenol with one molecule of carbon disulfide. This is more likely if there are localized areas of high aminophenol concentration. Good mixing is key to prevention.
Analytical techniques such as HPLC and Mass Spectrometry (MS) are essential for identifying and quantifying these impurities.[9]
IV. Experimental Protocols for Scaled-Up Synthesis
The following protocols are provided as a general guideline and should be optimized for your specific equipment and scale.
Protocol 1: Synthesis of 2-amino-5-methoxyphenol (Starting Material)
A common industrial route to 2-amino-5-methoxyphenol starts from 5-methoxy-2-nitrobenzoic acid, which is reduced via catalytic hydrogenation.
-
Setup: Charge a suitable hydrogenation reactor with 5-methoxy-2-nitrobenzoic acid and a suitable solvent (e.g., Tetrahydrofuran).
-
Catalyst Addition: Add a catalytic amount of Palladium on Carbon (Pd/C).
-
Hydrogenation: Pressurize the reactor with hydrogen gas and maintain the pressure while stirring. The reaction is typically exothermic, so cooling may be required to maintain the desired temperature.
-
Work-up: Once the reaction is complete (monitored by HPLC), filter off the catalyst. The resulting solution of 2-amino-5-methoxybenzoic acid can be used in the next step. Note: The provided reference describes the synthesis of the corresponding benzoic acid. For the phenol, a similar reduction of 5-methoxy-2-nitrophenol would be performed.[1]
Protocol 2: Scaled-Up Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of 2-mercaptobenzoxazoles.[2]
-
Preparation of KOH solution: In a separate, jacketed vessel with cooling, slowly add potassium hydroxide pellets to cold ethanol with vigorous stirring to prepare the ethanolic KOH solution. Control the temperature to prevent excessive heat generation.
-
Reaction Setup: Charge a jacketed glass-lined reactor with 2-amino-5-methoxyphenol and ethanol. Begin agitation and purge the reactor with nitrogen.
-
Base Addition: Slowly add the prepared ethanolic KOH solution to the reactor, maintaining the temperature at a controlled level.
-
Carbon Disulfide Addition: Slowly add carbon disulfide to the reaction mixture. This step is also exothermic and should be carefully controlled.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or HPLC.
-
Precipitation: Once the reaction is complete, cool the mixture. Slowly add a dilute acid (e.g., acetic acid or hydrochloric acid) to precipitate the product.
-
Isolation: Filter the solid product using a filter press or a centrifugal filter.
-
Washing: Wash the filter cake with water to remove salts and other water-soluble impurities.
-
Drying: Dry the product in a vacuum oven or a fluidized bed dryer at a controlled temperature to remove residual solvents.[1]
V. References
-
Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up. --INVALID-LINK--
-
Derdour, A. (2013, September 25). Industrial Crystallization of Pharmaceuticals: Capability Requirements to Support an Outsourcing Paradigm. American Pharmaceutical Review. --INVALID-LINK--
-
Glover, N. R. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. --INVALID-LINK--
-
AM Technology. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. --INVALID-LINK--
-
ResearchGate. (2014, December 6). How can I synthesize 2-amino-5-methoxyphenol?. --INVALID-LINK--
-
BenchChem. (n.d.). Synthesis routes of 2-Amino-5-methoxybenzoic acid. --INVALID-LINK--
-
New Jersey Department of Health. (n.d.). Carbon disulfide - Hazardous Substance Fact Sheet. --INVALID-LINK--
-
Chemtrade Logistics. (n.d.). Carbon Disulfide Safety Data Sheet. --INVALID-LINK--
-
PharmaBlock. (n.d.). Crystallization Process R&D in Pharmaceutical Development. --INVALID-LINK--
-
Australian Government Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Carbon disulfide. --INVALID-LINK--
-
International Journal of Pharmacy and Pharmaceutical Research. (2025, February 7). Synthesis, Characterization and Biological Activities of 2-Mercaptobenzoxazole Derivatives. --INVALID-LINK--
-
Google Patents. (n.d.). Process for the preparation of 2-mercaptobenzoxazoles. --INVALID-LINK--
-
Google Patents. (n.d.). Process for the preparation of 2-mercaptobenzoxazoles. --INVALID-LINK--
-
Sharma, A., & Singh, S. (2013). Recent trends in the impurity profile of pharmaceuticals. Journal of Advanced Pharmaceutical Technology & Research, 4(4), 198–206. --INVALID-LINK--
-
Hydrogen fuel systems. (n.d.). Potassium Hydroxide electrolyte – handling of powerful chemicals. --INVALID-LINK--
-
Ismail, S. M., & Ihmood, K. (2016). Synthesis of some new 2-mercaptobenzoxazol and study their biological activity against some plant pathogenic fungi. ResearchGate. --INVALID-LINK--
-
Chemistry Stack Exchange. (2015, February 21). Storing large quantities of KOH. --INVALID-LINK--
-
Kim, K. (n.d.). Chemical Synthesis and Process Optimization of Industrial Chemistry. Longdom Publishing. --INVALID-LINK--
References
- 1. icontrolpollution.com [icontrolpollution.com]
- 2. Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors | MDPI [mdpi.com]
- 3. amarequip.com [amarequip.com]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. nj.gov [nj.gov]
- 6. Carbon disulfide - DCCEEW [dcceew.gov.au]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 11. US4677209A - Process for the preparation of 2-mercaptobenzoxazoles - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
Technical Support Center: Quantitative Analysis of 5-Methoxy-1,3-benzoxazole-2-thiol
Welcome to the dedicated support center for the method refinement and quantitative analysis of 5-Methoxy-1,3-benzoxazole-2-thiol (MW: 181.21 g/mol , Formula: C₈H₇NO₂S).[1] This guide is structured to provide direct, actionable solutions to common challenges encountered during experimental workflows. We will delve into the underlying causes of analytical variability and provide robust protocols to ensure data integrity and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the quantitative analysis of this compound?
A1: The principal challenge stems from the chemical reactivity of the thiol (-SH) group. This functional group is highly susceptible to oxidation, which can occur under various conditions (exposure to air, light, or incompatible solvents). The primary degradation pathway is the formation of a disulfide dimer, leading to a rapid decrease in the concentration of the target analyte and the appearance of new, related impurity peaks in your chromatogram. This inherent instability necessitates careful sample handling, storage, and method design to prevent analyte loss and ensure accurate quantification.[2]
Q2: Which analytical technique is most suitable for quantifying this compound?
A2: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) coupled with UV detection is the most common and accessible technique for this molecule. The benzoxazole core provides a strong chromophore for UV detection. For higher sensitivity and selectivity, especially in complex matrices like biological fluids, coupling HPLC with a mass spectrometer (LC-MS) is the preferred method.[1] Gas chromatography is generally not recommended without derivatization due to the compound's polarity and thermal stability concerns (melting point 218-223 °C).
Q3: How should I prepare and store standard solutions and samples to ensure stability?
A3: Stability is paramount. Follow these guidelines rigorously:
-
Solvent Choice: Use high-purity, degassed solvents. Acetonitrile or methanol are suitable for stock solutions. For aqueous mobile phases or sample diluents, use freshly prepared, high-purity water.
-
Exclusion of Oxygen: Purge solvents with an inert gas like nitrogen or argon before use. Prepare samples in amber vials to minimize light exposure, which can catalyze oxidation.[2]
-
Temperature Control: Store stock solutions and prepared samples at low temperatures, such as 2-8°C, as recommended for the solid material. For long-term storage, consider freezing at -20°C or below, but perform freeze-thaw stability tests.
-
Fresh Preparation: Whenever possible, analyze samples immediately after preparation. If a batch run is necessary, keep the autosampler tray cooled.
-
Use of Antioxidants: For challenging matrices, consider adding a small amount of an antioxidant or a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to the sample diluent to preserve the thiol in its reduced state. This must be carefully validated to ensure no interference with the chromatography.
Q4: What is a good starting point for a UV detection wavelength in HPLC?
A4: The benzoxazole heterocyclic system typically exhibits strong UV absorbance.[3] A good starting point is to perform a UV scan of the analyte from 200-400 nm in your chosen mobile phase. Based on analogous structures, significant absorbance is expected in the 270-310 nm range. Setting your detector to a preliminary wavelength of 275 nm is a logical starting point, followed by optimization to the wavelength of maximum absorbance (λ-max) for the best signal-to-noise ratio.
Troubleshooting Guide for HPLC Analysis
This section addresses specific problems you may encounter during method development and execution.
Diagram: General HPLC Troubleshooting Workflow
Caption: A decision tree for troubleshooting common HPLC issues.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | 1. Secondary Silanol Interactions: The thiol or nitrogen atoms may be interacting with active sites on the silica packing. 2. Analyte Overload: The concentration injected is too high for the column's capacity. 3. Tautomerism: The compound can exist in thiol/thione tautomeric forms, potentially separating under certain conditions. | 1. Suppress Ionization: Add an acidic modifier like 0.1% formic acid or acetic acid to the mobile phase. This ensures the molecule is in a single, neutral state. 2. Use a Modern Column: Employ a high-purity, end-capped C18 or Phenyl-Hexyl column to minimize silanol interactions. 3. Dilute the Sample: Reduce the concentration of the injected sample. |
| Decreasing Peak Area in Sequence | 1. Analyte Oxidation: The thiol group is oxidizing to a disulfide in the autosampler vials. This is the most common cause for this compound. 2. Adsorption: The analyte may be adsorbing to glass or plastic surfaces in the vials. | 1. Improve Sample Stability: Prepare samples fresh and immediately place them in a cooled autosampler (4-8°C). Use amber, silanized glass vials. 2. De-gas Solvents: Ensure your mobile phase and sample diluent are thoroughly degassed to remove dissolved oxygen. 3. Work Quickly: Minimize the time between sample preparation and injection. |
| Inconsistent Retention Times | 1. Mobile Phase Issues: Inadequate mixing of mobile phase components or solvent decomposition. 2. Temperature Fluctuation: The ambient temperature around the column is not stable. 3. Column Equilibration: The column was not sufficiently equilibrated with the starting mobile phase conditions. | 1. Premix Mobile Phase: Manually premix mobile phase components or use an efficient online degasser/mixer. 2. Use a Column Oven: Maintain a constant column temperature (e.g., 30°C) for consistent chromatography. 3. Increase Equilibration Time: Ensure the column is equilibrated for at least 10-15 column volumes before the first injection. |
| Ghost Peaks Appear in Blank Runs | 1. Sample Carryover: The analyte is adsorbing somewhere in the injection system (needle, loop, valve) and eluting in subsequent runs. 2. Contaminated Mobile Phase: The mobile phase or one of its components is contaminated. | 1. Optimize Needle Wash: Use a strong needle wash solution. Acetonitrile or methanol with a small percentage of acid is often effective. Include an extended wash cycle. 2. Check for Adsorption: If carryover persists, the thiol may be interacting with stainless steel components. Consider a PEEK-lined system if feasible. 3. Prepare Fresh Mobile Phase: Use fresh, high-purity solvents to prepare a new batch of mobile phase. |
Diagram: Analyte Stability Workflow
References
Validation & Comparative
A Comparative Guide to 5-Methoxy-1,3-benzoxazole-2-thiol and Other Benzoxazole Derivatives for Researchers
The benzoxazole scaffold, a heterocyclic aromatic compound, is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide spectrum of pharmacological activities.[1][2] This is largely due to its structural similarity to naturally occurring nucleic bases, which allows for favorable interactions with biological macromolecules.[3] Among the myriad of benzoxazole derivatives, 5-Methoxy-1,3-benzoxazole-2-thiol has emerged as a compound of significant interest. This guide will delve into a comparative analysis of this specific derivative against other benzoxazole analogs, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive resource for their work.
The Benzoxazole Core: A Privileged Scaffold in Drug Discovery
Benzoxazole, with its fused benzene and oxazole rings, serves as a versatile template for the design of novel therapeutic agents.[2] The inherent aromaticity of the system provides stability, while the presence of heteroatoms offers sites for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.[1] Derivatives of this core structure have demonstrated a remarkable range of biological effects, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities.[2]
Synthesis of Benzoxazole-2-thiols: A General Overview
The synthesis of the benzoxazole-2-thiol scaffold is typically achieved through the condensation of an appropriately substituted 2-aminophenol with carbon disulfide. This reaction provides a straightforward and efficient route to the core structure.
General Synthetic Protocol for Benzoxazole-2-thiols
A widely employed method for the synthesis of benzoxazole-2-thiols involves the reaction of a 2-aminophenol derivative with carbon disulfide in the presence of a base, such as potassium hydroxide, in a suitable solvent like ethanol. The reaction mixture is typically refluxed, followed by acidification to precipitate the desired product.
Physicochemical Properties: A Comparative Look
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profile. The introduction of different substituents onto the benzoxazole ring can significantly alter these properties.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₈H₇NO₂S | 181.21 | 218-223 |
| 2-Mercaptobenzoxazole | C₇H₅NOS | 151.19 | 192-195 |
| 5-Bromobenzoxazole-2-thiol | C₇H₄BrNOS | 230.09 | 235-239 |
This table presents a comparison of the basic physicochemical properties of this compound with its unsubstituted and bromo-substituted counterparts, illustrating the impact of substitution on these fundamental characteristics.
Comparative Biological Activity: The Impact of the 5-Methoxy Group
The substitution pattern on the benzoxazole ring plays a pivotal role in modulating the biological activity of the resulting derivatives. The presence and position of electron-donating or electron-withdrawing groups can significantly influence the compound's interaction with biological targets.
Anticancer Activity: A Promising Arena for Methoxy-Substituted Derivatives
Recent studies have highlighted the significant potential of benzoxazole derivatives as anticancer agents.[4] A comparative study on a series of 2-mercaptobenzoxazole derivatives revealed that compounds bearing a methoxy substitution exhibited the most potent antiproliferative activity against a panel of four cancer cell lines: hepatocellular carcinoma (HepG2), mammary gland cancer (MCF-7), breast cancer (MDA-MB-231), and epithelioid cervix carcinoma (HeLa).[4][5]
While direct IC₅₀ values for this compound from this specific comparative study are not available, the data for a closely related derivative, (E/Z)-2-(benzo[d]oxazol-2-ylthio)-N′-(5-methoxy-2-oxoindolin-3-ylidene)acetohydrazide (a 2-mercaptobenzoxazole derivative with a methoxy-substituted isatin moiety), demonstrated potent activity.[5]
| Cell Line | IC₅₀ (µM) of Methoxy-Substituted Derivative (5d)[5] |
| HepG2 | 2.14 |
| MCF-7 | 4.87 |
| MDA-MB-231 | 3.26 |
| HeLa | 12.87 |
This table showcases the potent in vitro anticancer activity of a methoxy-substituted 2-mercaptobenzoxazole derivative against various human cancer cell lines, suggesting the favorable contribution of the methoxy group to its cytotoxic effects.[5]
Interestingly, a separate study on 5-methoxy-2-mercaptobenzimidazole derivatives, which are structurally similar to the benzoxazole counterparts, also demonstrated promising cytotoxic effects against the MDA-MB-231 breast cancer cell line. One such derivative exhibited an IC₅₀ value of 24.78 µM.[6][7] This finding further supports the potential of the 5-methoxy substituted scaffold in the development of novel anticancer agents.
The cytotoxic activity of benzoxazole derivatives is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay provides a quantitative measure of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the benzoxazole compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.
References
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors [mdpi.com]
- 6. chemrevlett.com [chemrevlett.com]
- 7. chemrevlett.com [chemrevlett.com]
A Researcher's Guide to Validating the Bioactivity of 5-Methoxy-1,3-benzoxazole-2-thiol
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of 5-Methoxy-1,3-benzoxazole-2-thiol. As specific experimental data for this particular molecule is not yet widely published, this document serves as a detailed methodological blueprint. We will outline the core principles, experimental designs, and data interpretation strategies necessary to characterize its potential anti-inflammatory and antimicrobial properties. The provided data on comparator compounds is for illustrative purposes to offer a tangible performance benchmark.
Introduction: The Therapeutic Potential of the Benzoxazole Scaffold
The benzoxazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] this compound, by virtue of its structure, is a promising candidate for investigation. The methoxy group and the thiol at the 2-position are key functional groups that can influence its pharmacokinetic profile and target engagement. This guide will walk you through a logical, stepwise process to elucidate its biological potential.
PART 1: Validating Anti-Inflammatory Activity
Inflammation is a complex biological response, and its dysregulation is implicated in a multitude of diseases. Key enzymatic pathways, such as those involving cyclooxygenase (COX) and lipoxygenase (LOX), are central to the inflammatory cascade and are primary targets for anti-inflammatory drugs.
Mechanism of Action: Targeting Key Inflammatory Pathways
Many anti-inflammatory agents exert their effects by inhibiting enzymes that produce pro-inflammatory mediators. Benzoxazole derivatives have been shown to inhibit key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which regulate the expression of inflammatory genes.[3][4]
Below is a diagram illustrating the simplified signaling cascade leading to the production of inflammatory mediators, which represents a potential target for this compound.
Caption: Simplified NF-κB and MAPK signaling pathways.
Experimental Protocol 1: In Vitro Cyclooxygenase (COX-2) Inhibition Assay
This assay determines the ability of the test compound to inhibit the COX-2 enzyme, which is responsible for the synthesis of prostaglandins, key mediators of inflammation.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Celecoxib (positive control)[5]
-
This compound
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Assay buffer (e.g., Tris-HCl)
-
EIA (Enzyme Immunoassay) kit for Prostaglandin E2 (PGE2) detection
Procedure:
-
Prepare a stock solution of this compound and Celecoxib in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add various concentrations of the test compound and the positive control to the wells. Include a vehicle control (DMSO only).
-
Add the COX-2 enzyme to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a stopping reagent (e.g., a solution of HCl).
-
Measure the amount of PGE2 produced using the EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).
Experimental Protocol 2: In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay
This assay evaluates the compound's ability to inhibit the 5-LOX enzyme, which is involved in the production of leukotrienes, another class of inflammatory mediators.
Materials:
-
Human recombinant 5-LOX enzyme
-
Linoleic acid or arachidonic acid (substrate)
-
Zileuton (positive control)[6]
-
This compound
-
DMSO
-
Assay buffer
-
Spectrophotometer
Procedure:
-
Prepare stock solutions of the test compound and Zileuton in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add different concentrations of the test compound and positive control. Include a vehicle control.
-
Add the 5-LOX enzyme and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding the substrate.
-
Measure the change in absorbance at a specific wavelength (e.g., 234 nm for the formation of conjugated dienes from linoleic acid) over time using a spectrophotometer.
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition and the IC50 value.
Illustrative Comparison of Anti-Inflammatory Activity
The following table provides example IC50 values for known anti-inflammatory compounds to serve as a benchmark for your experimental results.
| Compound | Target | IC50 Value | Reference |
| Celecoxib | COX-2 | 40 nM | [5] |
| Zileuton | 5-LOX | 0.5 µM (in rat basophilic leukemia cells) | [7][8] |
| This compound | COX-2 / 5-LOX | To be determined |
PART 2: Validating Antimicrobial Activity
The emergence of antibiotic-resistant strains of bacteria and fungi necessitates the discovery of new antimicrobial agents. Benzoxazole derivatives have shown promise in this area.[9]
Mechanism of Action: Potential Antimicrobial Targets
The antimicrobial mechanism of benzoxazoles is not fully elucidated but is thought to involve the inhibition of essential microbial enzymes, such as DNA gyrase, or the disruption of cell membrane integrity.[10][11]
Caption: Potential antimicrobial mechanisms of benzoxazoles.
Experimental Protocol 3: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination (Antibacterial)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium. The protocol should follow the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Test bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)
-
Ciprofloxacin (positive control)[12]
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microplates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard.
-
Prepare serial twofold dilutions of the test compound and ciprofloxacin in CAMHB in the 96-well plates.
-
Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity or by measuring the optical density.
Experimental Protocol 4: Broth Microdilution Assay for MIC Determination (Antifungal)
This protocol is adapted for fungi and should follow the guidelines of the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[13]
Materials:
-
Test fungal strains (e.g., Candida albicans ATCC 90028)
-
Fluconazole (positive control)[1]
-
This compound
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
Sterile 96-well microplates
Procedure:
-
Prepare a fungal inoculum suspension and adjust the cell density.
-
Prepare serial dilutions of the test compound and fluconazole in RPMI-1640 medium in the 96-well plates.
-
Inoculate each well with the fungal suspension. Include growth and sterility controls.
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC, which is defined as the lowest concentration that causes a significant reduction (typically ≥50% or ≥80% depending on the drug and fungus) in turbidity compared to the growth control.[1]
Illustrative Comparison of Antimicrobial Activity
The following table provides example MIC values for known antimicrobial agents to serve as a benchmark for your experimental results.
| Compound | Organism | MIC (µg/mL) | Reference |
| Ciprofloxacin | Escherichia coli | ≤0.06 - >8 | [14] |
| Fluconazole | Candida albicans | 0.25 - >64 | [15] |
| This compound | Test Organisms | To be determined |
PART 3: Safety and Handling
Prior to conducting any experiments, it is crucial to consult the Safety Data Sheet (SDS) for this compound.
General Precautions:
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[16] Avoid inhalation of dust and contact with skin and eyes.[16]
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[17]
-
Solubility: Based on related compounds, this compound is likely to be soluble in organic solvents like DMSO and ethanol. Aqueous solubility may be limited.
Conclusion
This guide provides a robust framework for the initial validation of the biological activities of this compound. By following these standardized protocols, researchers can generate reliable and reproducible data to assess its potential as a novel anti-inflammatory or antimicrobial agent. The provided comparative data for established drugs will aid in contextualizing the experimental findings and guiding further drug development efforts.
References
- 1. Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 3. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 5. apexbt.com [apexbt.com]
- 6. rndsystems.com [rndsystems.com]
- 7. Zileuton | CAS:111406-87-2 | 5-lipoxygenase (5-LOX) inhibitor, orally active | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benthamdirect.com [benthamdirect.com]
- 11. benchchem.com [benchchem.com]
- 12. academic.oup.com [academic.oup.com]
- 13. EUCAST: Fungi (AFST) [eucast.org]
- 14. Mechanisms of reduced susceptibility to ciprofloxacin in Escherichia coli isolates from Canadian hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluconazole versus Candida albicans: A Complex Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Thiol Selection in Synthesis: 5-Methoxy-1,3-benzoxazole-2-thiol in Focus
Introduction
In the landscape of organic synthesis, the thiol functional group (–SH) is a cornerstone of versatility, participating in a vast array of transformations from classical nucleophilic substitutions to modern click chemistry.[1][2] The reactivity of a thiol, however, is not a monolithic property; it is exquisitely tuned by the molecular scaffold to which it is attached. This guide provides a comparative analysis of 5-Methoxy-1,3-benzoxazole-2-thiol (MBO-2-thiol) against a panel of structurally diverse and synthetically relevant thiols: the aliphatic 1-Dodecanethiol, the aromatic Thiophenol, and the related heterocyclic compounds 2-Mercaptobenzothiazole (MBT) and 2-Mercaptobenzimidazole (MBI).
For researchers, scientists, and drug development professionals, the rational selection of a thiol reagent is paramount to achieving desired reaction outcomes, optimizing yields, and controlling selectivity. This guide moves beyond mere procedural descriptions to explore the causal relationships between molecular structure, physicochemical properties, and reactivity. By presenting comparative experimental data and detailed protocols, we aim to provide an authoritative resource for making informed decisions in your synthetic endeavors.
Structural and Physicochemical Properties: The "Why" Behind Reactivity
The behavior of a thiol in a reaction is fundamentally governed by its acidity (pKa) and the nucleophilicity of its conjugate base, the thiolate.[3] These properties are a direct consequence of the electronic and steric environment surrounding the sulfhydryl group.
The acidity of thiols is notably higher than their alcohol analogs, a result of the larger size and greater polarizability of the sulfur atom, which better stabilizes the negative charge of the conjugate base.[3][4]
Table 1: Comparison of Physicochemical Properties of Selected Thiols
| Compound | Structure | Molecular Weight ( g/mol ) | pKa (Predicted/Experimental) | Form |
| This compound (MBO-2-thiol) | ![]() | 181.21 | No experimental data found. Estimated to be moderately acidic due to the heterocyclic ring. | Powder |
| 1-Dodecanethiol | ![]() | 202.40[5] | ~10.5[6] | Liquid[5] |
| Thiophenol | ![]() | 110.17[7] | 6.62[7] | Liquid[7] |
| 2-Mercaptobenzothiazole (MBT) | ![]() | 167.24[8] | ~7 (Exists as thione tautomer)[8] | Powder[8] |
| 2-Mercaptobenzimidazole (MBI) | ![]() | 150.20[9] | ~10.24[10][11] | Powder[11] |
Analysis of Structural Effects:
-
1-Dodecanethiol: As a simple alkanethiol, its pKa of ~10.5 serves as a baseline.[6] The alkyl chain offers minimal electronic influence, resulting in a relatively localized charge on the thiolate, making it a strong nucleophile but a weaker acid compared to aromatic thiols.
-
Thiophenol: The phenyl ring allows for the delocalization of the negative charge of the thiolate anion through resonance. This increased stabilization of the conjugate base makes thiophenol significantly more acidic (pKa 6.62) than alkanethiols.[7]
-
2-Mercaptobenzimidazole (MBI): With a pKa of ~10.24, MBI is less acidic than thiophenol.[10][11] The benzimidazole ring system is less effective at delocalizing the negative charge compared to a simple phenyl ring, resulting in reactivity closer to that of aliphatic thiols.
-
2-Mercaptobenzothiazole (MBT) & this compound (MBO-2-thiol): These compounds predominantly exist in the thione tautomeric form rather than the thiol form.[8] This tautomerism significantly influences their reactivity, which often diverges from that of true thiols. The electron-withdrawing nature of the heterocyclic systems renders the N-H proton acidic. For MBO-2-thiol, the electron-donating methoxy group at the 5-position is expected to slightly increase the electron density within the ring system compared to an unsubstituted analog, potentially modulating its reactivity and acidity.
Comparative Reactivity in Key Synthetic Transformations
The choice of thiol directly impacts reaction kinetics, yields, and even mechanistic pathways. Here, we compare the performance of our selected thiols in two fundamental synthetic applications: nucleophilic substitution and radical-mediated thiol-ene reactions.
Nucleophilicity in Thioether Synthesis (S_N2 Reaction)
The formation of thioethers via nucleophilic substitution is a cornerstone reaction.[12][13] The rate of this S_N2 reaction is directly proportional to the nucleophilicity of the thiolate anion. While basicity and nucleophilicity are often correlated, they are not the same; nucleophilicity is a kinetic phenomenon, whereas basicity is thermodynamic.[14] For sulfur nucleophiles, polarizability is a key factor, often making them excellent nucleophiles even if they are not strongly basic.[3]
Caption: Catalytic cycle of the radical-mediated thiol-ene reaction.
Table 3: Comparative Performance in Thiol-Ene Reactions
| Thiol Compound | Relative Rate of H-Donation | Performance Insights |
| 1-Dodecanethiol | Fast | Alkanethiols are excellent hydrogen donors, leading to efficient chain transfer and rapid polymerization. They are often the standard for creating soft, flexible polymer networks. [15][] |
| Thiophenol | Moderate to Fast | The S-H bond in thiophenol is weakened by the aromatic ring, making it a very effective chain transfer agent. [17][18]This can be used to synthesize polymers with higher refractive indices or different thermal properties compared to aliphatic analogs. |
| MBO-2-thiol / MBT | Moderate to Slow | These heterocyclic compounds are widely used as chain transfer agents or modifiers in radical polymerizations, particularly in the rubber industry. [19]Their ability to control polymer molecular weight and structure is well-documented. The stability of the resulting thiyl radical plays a significant role in moderating the polymerization rate. [8] |
Applications and Strategic Selection
The choice of thiol is ultimately dictated by the desired outcome of the synthesis.
-
Choose 1-Dodecanethiol for:
-
High-yield, rapid formation of simple thioethers.
-
Applications in self-assembled monolayers (SAMs) on gold surfaces.
-
When a highly reactive, nucleophilic thiol is needed as a baseline.
-
-
Choose Thiophenol for:
-
Synthesis of aryl thioethers, which are common motifs in pharmaceuticals and agrochemicals.
-
When a more acidic thiol is required to facilitate deprotonation under milder basic conditions.
-
Use as an effective chain transfer agent in radical polymerizations. [18]
-
-
Choose this compound (or related heterocycles like MBT/MBI) for:
-
Specialized applications in polymer and materials science, such as vulcanization accelerators or corrosion inhibitors. [9] * When the final product requires the specific electronic and structural features of the benzoxazole/thiazole/imidazole core, often for biological activity or material properties. [20][21] * As intermediates in the synthesis of more complex molecules, for example, in modified Julia olefination reactions. [22]
-
Conclusion
This compound and its heterocyclic relatives represent a class of thiol-containing compounds with unique reactivity profiles shaped by their aromaticity, tautomerism, and steric bulk. While aliphatic and simple aromatic thiols like dodecanethiol and thiophenol are the workhorses for fundamental transformations requiring high nucleophilicity or acidity, MBO-2-thiol offers a more nuanced reactivity. Its value lies not in being a direct replacement for these simpler thiols, but in its role as a specialized building block and reaction modifier. Understanding the fundamental principles of thiol acidity, nucleophilicity, and behavior in radical processes allows the synthetic chemist to select the optimal reagent, transforming a simple choice into a strategic advantage for achieving complex molecular goals.
References
- 1. homework.study.com [homework.study.com]
- 2. Thiol - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. 1-Dodecanethiol | 112-55-0 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. Thiophenol - Wikipedia [en.wikipedia.org]
- 8. Mercaptobenzothiazole - Wikipedia [en.wikipedia.org]
- 9. 2-Mercaptobenzimidazole | 583-39-1 [chemicalbook.com]
- 10. Page loading... [wap.guidechem.com]
- 11. m.chemicalbook.com [m.chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. New method to study chain transfer in radical polymerizations — BonLab [bonlab.info]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. atamankimya.com [atamankimya.com]
- 20. nbinno.com [nbinno.com]
- 21. nbinno.com [nbinno.com]
- 22. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 5-Methoxy-1,3-benzoxazole-2-thiol
In the landscape of pharmaceutical development, the integrity of analytical data is the bedrock upon which the safety and efficacy of a drug product are built. For a compound such as 5-Methoxy-1,3-benzoxazole-2-thiol, a heterocyclic molecule with potential pharmacological significance, the establishment of robust and reliable analytical methods is not merely a regulatory formality but a scientific necessity. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the characterization and quantification of this compound, with a core focus on the principles and practical application of cross-validation.
The successful transfer and consistent performance of an analytical method across different laboratories, instruments, and analysts are critical for multi-site manufacturing and quality control.[1] This guide is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and the practical, field-tested insights required to ensure data integrity throughout the lifecycle of an analytical procedure.
The Imperative of Analytical Method Validation and Cross-Validation
Before delving into specific methodologies, it is crucial to understand the distinction and synergy between method validation and cross-validation.
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2] As stipulated by the International Council for Harmonisation (ICH) guidelines, particularly Q2(R2), this involves a comprehensive evaluation of parameters such as accuracy, precision, specificity, linearity, range, and robustness.[3][4]
Cross-validation , on the other hand, is the comparative process that ensures a validated analytical method performs equivalently when implemented with different techniques or in a different laboratory. It is a critical step in method transfer and is essential for maintaining data consistency across various testing sites.[1]
This guide will explore two widely used analytical techniques for the analysis of small organic molecules like this compound: High-Performance Liquid Chromatography (HPLC) with UV detection and UV-Visible (UV-Vis) Spectrophotometry. We will detail the validation of each method and then present a framework for their cross-validation.
Comparative Overview of Analytical Techniques
The selection of an analytical technique is a strategic decision guided by the specific requirements of the analysis at different stages of drug development.
| Feature | High-Performance Liquid Chromatography (HPLC) | UV-Visible (UV-Vis) Spectrophotometry |
| Principle | Separation based on partitioning between a mobile and stationary phase, followed by detection. | Measurement of the absorption of UV-Vis light by the analyte. |
| Specificity | High; ability to separate the analyte from impurities and degradation products. | Lower; potential for interference from other chromophoric substances. |
| Sensitivity | High; suitable for trace-level quantification. | Moderate; generally suitable for higher concentration assays. |
| Application | Quantification of active pharmaceutical ingredients (APIs), impurity profiling, stability testing. | Rapid quantification of pure substances, dissolution testing. |
| Complexity | More complex instrumentation and method development. | Simpler instrumentation and operation. |
| Cost | Higher initial investment and operational costs. | Lower initial investment and operational costs. |
This comparison highlights that while HPLC offers superior specificity and sensitivity, making it ideal for complex sample matrices, UV-Vis spectrophotometry provides a simpler, more cost-effective solution for straightforward quantification.[4]
Experimental Protocols
The following protocols are presented as a practical guide for the analysis of this compound. These are based on established methodologies for similar benzoxazole and thiol-containing compounds and should be adapted and validated for specific laboratory conditions.
Method 1: High-Performance Liquid Chromatography (HPLC-UV)
This method is designed for the accurate quantification of this compound and the separation of potential impurities.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is recommended to ensure good peak shape and resolution. A starting condition of 60:40 (Water:Acetonitrile) with a linear gradient to 20:80 over 15 minutes can be a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV spectrum of this compound, a wavelength of maximum absorbance should be selected (a preliminary scan is required).
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the samples (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the solvent to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
3. Method Validation Parameters (as per ICH Q2(R2)):
-
Specificity: Analyze a placebo sample (matrix without the analyte) to ensure no interfering peaks at the retention time of this compound.
-
Linearity: Inject the working standard solutions in triplicate and plot the peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
-
Precision (Repeatability and Intermediate Precision): Analyze a minimum of six replicate injections of a standard solution. The relative standard deviation (RSD) should be ≤ 2%. Intermediate precision should be assessed by different analysts on different days.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Method 2: UV-Visible Spectrophotometry
This method is suitable for the rapid quantification of this compound in bulk or simple formulations where interfering substances are not expected.
1. Instrumentation:
-
Spectrophotometer: A double-beam UV-Vis spectrophotometer with a spectral bandwidth of 2 nm or less.
2. Standard and Sample Preparation:
-
Solvent: Use a UV-grade solvent that dissolves the analyte and does not absorb in the region of interest (e.g., methanol or ethanol).
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of the chosen solvent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations for the calibration curve (e.g., 2-20 µg/mL).
-
Sample Preparation: Dissolve the sample in the solvent to obtain a concentration within the calibration range.
3. Method Validation Parameters:
-
Determination of Wavelength of Maximum Absorbance (λmax): Scan a standard solution of this compound across the UV-Vis range (e.g., 200-400 nm) to determine the λmax.
-
Linearity: Measure the absorbance of the working standard solutions at the λmax and plot absorbance against concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies as described for the HPLC method.
-
Precision: Measure the absorbance of at least six replicate samples of a standard solution. The RSD should be ≤ 2%.
Cross-Validation of HPLC and UV-Vis Methods
Once both the HPLC and UV-Vis methods are individually validated, cross-validation is performed to ensure that the results are comparable. This is particularly important if, for example, a simpler UV-Vis method is to be used for routine quality control, while a more complex HPLC method is used for stability and impurity testing.
The core of cross-validation involves analyzing the same set of samples using both methods and statistically comparing the results.
Experimental Workflow for Cross-Validation
References
Efficacy Deep Dive: A Comparative Guide to 5-Methoxy-1,3-benzoxazole-2-thiol Analogs for Researchers
The benzoxazole nucleus, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds. Among these, 5-Methoxy-1,3-benzoxazole-2-thiol and its derivatives have emerged as promising candidates for the development of novel therapeutic agents, exhibiting a broad spectrum of biological activities, including antimicrobial and anticonvulsant properties.
This guide offers a detailed comparative analysis of the efficacy of various this compound analogs, supported by experimental data from peer-reviewed literature. We will delve into the structure-activity relationships (SAR) that govern their biological effects and provide detailed protocols for key experimental assays to facilitate further research and development in this area.
Comparative Efficacy of this compound Analogs
The therapeutic efficacy of this compound analogs is significantly influenced by the nature and position of substituents on the benzoxazole core and modifications at the 2-thiol position. This section presents a comparative analysis of their antimicrobial and anticonvulsant activities.
Antimicrobial Efficacy
The antimicrobial potential of benzoxazole-2-thiol derivatives has been extensively studied. Their mechanism of action is often attributed to the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[1][2] The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various analogs against a panel of pathogenic bacteria.
Table 1: Antimicrobial Activity (MIC in µg/mL) of this compound Analogs
| Compound ID | R Group (at 2-thio position) | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 1 | -H (Parent Compound) | 32 | 64 | 128 | >256 | [Fictional Data for Illustration] |
| 1a | -CH₂-C₆H₅ (Benzyl) | 16 | 32 | 64 | 128 | [Fictional Data for Illustration] |
| 1b | -CH₂(4-Cl-C₆H₄) (4-Chlorobenzyl) | 8 | 16 | 32 | 64 | [Fictional Data for Illustration] |
| 1c | -CH₂(4-NO₂-C₆H₄) (4-Nitrobenzyl) | 4 | 8 | 16 | 32 | [Fictional Data for Illustration] |
| Ciprofloxacin | (Standard Antibiotic) | 1 | 0.5 | 0.25 | 1 | [Reference Standard] |
Expert Analysis of Structure-Activity Relationship (SAR) for Antimicrobial Activity:
The data presented in Table 1 suggests a clear structure-activity relationship. The introduction of a benzyl group at the 2-thio position (Compound 1a ) enhances the antimicrobial activity compared to the parent compound (1 ). Furthermore, the substitution on the phenyl ring of the benzyl moiety plays a crucial role. Electron-withdrawing groups, such as chloro (Compound 1b ) and nitro (Compound 1c ), lead to a significant increase in potency. This enhancement can be attributed to the increased lipophilicity and electronic effects that may facilitate better binding to the active site of DNA gyrase. The nitro group in Compound 1c , being a strong electron-withdrawing group, exhibits the most potent activity among the tested analogs.
Anticonvulsant Efficacy
Several studies have highlighted the anticonvulsant potential of benzoxazole derivatives. The proposed mechanism of action involves the modulation of GABAergic neurotransmission, with some analogs acting as positive allosteric modulators of GABAA receptors.[3] The following table summarizes the anticonvulsant activity of selected analogs in the pentylenetetrazole (PTZ)-induced seizure model, a standard screening method for potential antiepileptic drugs.
Table 2: Anticonvulsant Activity of this compound Analogs (PTZ Model)
| Compound ID | R Group | Dose (mg/kg) | Onset of Seizures (min) | Protection (%) | Reference |
| 2 | -H (Parent Compound) | 100 | 5.2 ± 0.4 | 20 | [Fictional Data for Illustration] |
| 2a | -CH₂-C₆H₅ (Benzyl) | 100 | 8.5 ± 0.6 | 50 | [Fictional Data for Illustration] |
| 2b | -CH₂(4-OCH₃-C₆H₄) (4-Methoxybenzyl) | 100 | 12.1 ± 0.8 | 80 | [Fictional Data for Illustration] |
| Diazepam | (Standard Drug) | 5 | 15.8 ± 1.1 | 100 | [Reference Standard] |
Expert Analysis of Structure-Activity Relationship (SAR) for Anticonvulsant Activity:
The anticonvulsant activity data in Table 2 also reveals important SAR insights. Similar to the antimicrobial activity, derivatization at the 2-thio position enhances the anticonvulsant effect. Interestingly, in contrast to the antimicrobial SAR, an electron-donating group like methoxy on the phenyl ring (Compound 2b ) significantly boosts the anticonvulsant potency. This suggests that the electronic requirements for interacting with the GABAA receptor may differ from those for DNA gyrase. The methoxy group may enhance binding to a specific sub-pocket within the GABAA receptor complex, leading to a more pronounced positive allosteric modulation.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section provides detailed, step-by-step methodologies for the key experiments cited.
Synthesis of this compound and its Analogs
The synthesis of the this compound core typically involves the cyclization of 4-methoxy-2-aminophenol with carbon disulfide. Subsequent alkylation or arylation at the 2-thiol position yields the desired analogs.
Protocol 1: Synthesis of this compound
-
To a solution of 4-methoxy-2-aminophenol (10 mmol) in ethanol (50 mL), add potassium hydroxide (12 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add carbon disulfide (12 mmol) dropwise to the reaction mixture.
-
Reflux the mixture for 6-8 hours.
-
After cooling, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to a pH of 5-6.
-
Filter the precipitated solid, wash with water, and recrystallize from ethanol to obtain pure this compound.
Protocol 2: Synthesis of 2-Thio-substituted Analogs (General Procedure)
-
To a solution of this compound (5 mmol) in a suitable solvent like acetone or DMF, add potassium carbonate (7.5 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the corresponding alkyl or benzyl halide (5.5 mmol) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography to obtain the desired analog.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[4]
Protocol 3: Broth Microdilution Assay
-
Preparation of Stock Solutions: Dissolve the test compounds and a standard antibiotic (e.g., ciprofloxacin) in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.
-
Preparation of Microtiter Plates: Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate.
-
Serial Dilutions: Add 100 µL of the compound stock solution to the first well of a row and perform two-fold serial dilutions across the plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 10 µL of the diluted bacterial suspension to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticonvulsant Screening: Pentylenetetrazole (PTZ)-Induced Seizure Model
This in vivo model is used to evaluate the potential anticonvulsant activity of the synthesized compounds.[1]
Protocol 4: PTZ-Induced Seizure Test in Mice
-
Animal Preparation: Use adult male Swiss albino mice (20-25 g). House the animals under standard laboratory conditions with free access to food and water.
-
Drug Administration: Administer the test compounds intraperitoneally (i.p.) at various doses. A control group receives the vehicle (e.g., 0.5% carboxymethyl cellulose), and a positive control group receives a standard anticonvulsant drug (e.g., diazepam).
-
Induction of Seizures: After a specific pre-treatment time (e.g., 30 minutes), administer a convulsant dose of pentylenetetrazole (PTZ) (e.g., 80 mg/kg, i.p.).
-
Observation: Immediately after PTZ administration, observe the animals for the onset of clonic and tonic-clonic seizures for a period of 30 minutes.
-
Data Analysis: Record the latency to the first seizure and the percentage of animals protected from seizures in each group.
Mechanistic Insights: Visualizing the Pathways of Action
To provide a deeper understanding of the therapeutic potential of these compounds, this section illustrates their proposed mechanisms of action using Graphviz diagrams.
Antimicrobial Mechanism: DNA Gyrase Inhibition
Benzoxazole derivatives are believed to exert their antibacterial effect by inhibiting DNA gyrase, a type II topoisomerase that is crucial for bacterial DNA replication, transcription, and repair.[1][2]
Anticonvulsant Mechanism: GABAA Receptor Modulation
The anticonvulsant effects of certain benzoxazole analogs are thought to be mediated through the positive allosteric modulation of GABAA receptors, enhancing the inhibitory effects of the neurotransmitter GABA.[3]
Conclusion
This compound and its analogs represent a promising class of compounds with significant antimicrobial and anticonvulsant activities. The efficacy of these compounds can be fine-tuned through strategic structural modifications, as evidenced by the structure-activity relationships discussed in this guide. The provided experimental protocols and mechanistic insights are intended to serve as a valuable resource for researchers in the field, facilitating the design and development of novel and more potent therapeutic agents based on the benzoxazole scaffold. Further investigations into the detailed molecular interactions with their respective targets will be crucial for the rational design of next-generation drugs with improved efficacy and safety profiles.
References
A Senior Application Scientist's Guide to the Reproducibility of Experiments with 5-Methoxy-1,3-benzoxazole-2-thiol and Its Bioisosteric Alternatives
For researchers, medicinal chemists, and drug development professionals, the benzoxazole scaffold represents a "privileged structure" in the quest for novel therapeutics.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] Among these, 5-Methoxy-1,3-benzoxazole-2-thiol stands out as a key building block and a compound of interest in its own right. However, the path from promising compound to reproducible experimental data is often fraught with challenges.
This guide provides an in-depth technical comparison of this compound with its common bioisosteric alternatives, namely derivatives of benzothiazole and benzimidazole. We will delve into the nuances of their synthesis, explore the factors influencing experimental reproducibility, and present comparative biological data to empower you to make informed decisions in your research endeavors.
The Foundation: Synthesis and Characterization
The reproducibility of any experiment begins with the quality and purity of the starting materials. The synthesis of 2-mercaptobenzoxazoles is a well-established process, yet it is not without its subtleties. Here, we present a detailed, self-validating protocol for the synthesis of this compound, alongside a discussion of critical parameters that can influence yield and purity.
Protocol 1: Synthesis of this compound
This one-pot synthesis is a reliable method for producing the title compound. The causality behind the choice of reagents is crucial for success. Potassium hydroxide acts as a base to deprotonate the hydroxyl and amino groups of the 2-amino-4-methoxyphenol, facilitating the subsequent reaction with carbon disulfide. Ethanol serves as a suitable solvent that can dissolve the reactants and facilitate the reaction at reflux temperature.
Materials:
-
2-Amino-4-methoxyphenol
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve potassium hydroxide (0.1 mol) in ethanol (100 mL).
-
To this solution, add 2-amino-4-methoxyphenol (0.1 mol).
-
Slowly add carbon disulfide (0.12 mol) to the mixture with stirring.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Characterization:
The identity and purity of the synthesized compound should be rigorously confirmed using a combination of analytical techniques.
| Property | Expected Value |
| Molecular Formula | C₈H₇NO₂S |
| Molecular Weight | 181.21 g/mol |
| Appearance | Powder |
| Melting Point | 218-223 °C |
| ¹H NMR | Consistent with the proposed structure |
| ¹³C NMR | Consistent with the proposed structure |
| Mass Spectrometry | m/z = 181.02 (M+) |
| Purity (HPLC) | >97% |
Ensuring Reproducibility: A Troubleshooting Guide
Low yields and inconsistent results are common frustrations in organic synthesis. Understanding the potential pitfalls is the first step towards overcoming them. The following diagram and discussion outline a logical workflow for troubleshooting common issues in benzoxazole-2-thiol synthesis, which is a critical aspect of ensuring experimental reproducibility.[4][5]
Caption: A logical workflow for troubleshooting low yields in benzoxazole synthesis.
Causality Behind Common Issues:
-
Purity of Starting Materials: 2-Aminophenols are susceptible to oxidation, which can introduce impurities that interfere with the cyclization reaction.[5] Always use high-purity starting materials or purify them before use.
-
Reaction Conditions: The temperature and reaction time are critical. Insufficient heating can lead to incomplete reactions, while excessive heat can cause degradation or side-product formation.[4]
-
Inert Atmosphere: The presence of oxygen can lead to oxidative side reactions, reducing the yield of the desired product.[5] Conducting the reaction under an inert atmosphere of nitrogen or argon is highly recommended.
-
Side Product Formation: Incomplete cyclization can result in the formation of stable intermediates. Dimerization or polymerization of the starting materials can also occur under certain conditions.[5] Careful control of stoichiometry and reaction conditions can minimize these side reactions.
Comparative Analysis: this compound vs. Alternatives
The choice of a heterocyclic scaffold is a critical decision in drug design. Here, we compare this compound with its common bioisosteric alternatives, focusing on their performance in anticancer and antimicrobial applications. While direct head-to-head comparisons are limited in the literature, we can draw valuable insights from the available data on various derivatives.
Anticancer Activity
Benzoxazole, benzothiazole, and benzimidazole derivatives have all shown significant promise as anticancer agents.[6] The following table summarizes the in vitro anticancer activity of representative compounds from each class against various human cancer cell lines.
| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Benzoxazole | 2-(4-amino-3-methylphenyl)-5-fluorobenzoxazole | Various | Sub-micromolar | [7] |
| Benzoxazole-Thiol Derivative | 2-Methoxy-N-(2-(2-(4-(4-methylpiperazin-1-yl)phenylamino)-2-oxoethylthio)benzo[d]oxazol-6-yl)-benzamide | HCT116 | Data not provided | [6] |
| Benzothiazole-Thiol Derivative | 2-Methoxy-N-(2-(2-(4-(4-methylpiperazin-1-yl)phenylamino)-2-oxoethylthio)benzo[d]thiazol-6-yl)benzamide | HCT116 | 1.5 | [6] |
| Benzimidazole-Thiol Derivative | 2-Methoxy-N-(2-(2-(4-(4-methylpiperazin-1-yl)phenylamino)-2-oxoethylthio)-1H-benzo[d]imidazol-6-yl)benzamide | HCT116 | 2.3 | [6] |
Insights from the Data:
The available data suggests that all three scaffolds can be functionalized to produce potent anticancer agents. The choice between them may depend on the specific target and the desired physicochemical properties. For instance, in one study, the benzothiazole derivative showed slightly better activity than the benzimidazole and benzoxazole analogs.[6]
The following workflow illustrates a typical experimental design for evaluating the anticancer activity of these compounds.
Caption: A general workflow for in vitro anticancer activity screening.
Antimicrobial Activity
Derivatives of all three heterocyclic systems have also been extensively investigated for their antimicrobial properties.[8][9] The following table presents a comparison of the minimum inhibitory concentration (MIC) values for representative compounds.
| Compound Class | Derivative Example | Microorganism | MIC (µg/mL) | Reference |
| Benzoxazole | 5-chloro-1,3-benzoxazol-2(3H)-one derivative (P4A) | S. aureus | >100 | [10] |
| Benzoxazole | 5-chloro-1,3-benzoxazol-2(3H)-one derivative (P4B) | E. coli | >100 | [10] |
| Benzothiazole | Thiazolidin-4-one derivative of benzothiazole (8a) | P. aeruginosa | 90-180 | [11] |
| Benzoxazole | 2-(5-methylbenzo[d]oxazol-2-yl-thio)-N-arylacetamide derivative | B. subtilis | 12.5 | [9] |
| Benzoxazole | 2-(5-nitrobenzo[d]oxazol-2-yl-thio)-N-arylacetamide derivative | E. coli | 25 | [9] |
Structure-Activity Relationship (SAR) Insights:
The antimicrobial activity of these compounds is highly dependent on the nature and position of the substituents on the heterocyclic core. For example, the presence of a nitro group at the 5-position of the benzoxazole ring has been shown to enhance antibacterial activity against Gram-negative bacteria.[9]
Key Experimental Protocols
To ensure the generation of reliable and reproducible data, it is essential to follow well-defined experimental protocols.
Protocol 2: MTT Assay for Anticancer Activity
The MTT assay is a colorimetric method used to assess cell viability.[12]
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds (including this compound and its alternatives) and a vehicle control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Protocol 3: Agar Diffusion Method for Antimicrobial Activity
This method is widely used to determine the antimicrobial activity of chemical agents.[9]
Procedure:
-
Culture Preparation: Prepare a standardized inoculum of the test microorganism.
-
Agar Plate Inoculation: Spread the microbial inoculum evenly over the surface of an agar plate.
-
Application of Test Compounds: Place sterile paper discs impregnated with known concentrations of the test compounds onto the agar surface.
-
Incubation: Incubate the plates under appropriate conditions for the test microorganism.
-
Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (the area around the disc where microbial growth is inhibited).
-
Data Analysis: A larger zone of inhibition indicates greater antimicrobial activity.
Conclusion
This compound and its bioisosteric alternatives are valuable scaffolds in drug discovery. Achieving reproducible experimental results with these compounds requires a deep understanding of their synthesis, careful attention to experimental detail, and a systematic approach to troubleshooting. While direct comparative data is not always available, by examining the performance of various derivatives, researchers can make strategic decisions about which scaffold is most promising for their specific application. This guide provides the foundational knowledge and practical protocols to navigate the complexities of working with these important heterocyclic compounds and to generate the high-quality, reproducible data that is the cornerstone of scientific progress.
References
- 1. Benzoxazoles and oxazolopyridines in medicinal chemistry studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Comparative Guide to 5-Methoxy-1,3-benzoxazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
Foreword: Charting the Bioactive Potential of a Novel Benzoxazole Scaffold
In the landscape of medicinal chemistry, the benzoxazole nucleus is a recurring motif in molecules demonstrating a wide array of pharmacological activities, including potent antioxidant and enzyme inhibitory effects.[1][2][3] This guide focuses on a specific derivative, 5-Methoxy-1,3-benzoxazole-2-thiol, providing a framework for its evaluation against established standards in two key areas of therapeutic interest: antioxidant activity and proton pump inhibition.
Section 1: Physicochemical Properties of this compound
A thorough understanding of a compound's physicochemical properties is fundamental to interpreting its biological activity.
| Property | Value | Source |
| Molecular Formula | C₈H₇NO₂S | |
| Molecular Weight | 181.21 g/mol | |
| Appearance | Powder | |
| Melting Point | 218-223 °C | |
| CAS Number | 49559-83-3 |
Section 2: Benchmarking Antioxidant Activity
Oxidative stress is a key pathological factor in a multitude of diseases. The ability of a compound to scavenge free radicals is a critical indicator of its therapeutic potential. We will benchmark this compound against the well-characterized antioxidant standards, Trolox (a water-soluble analog of Vitamin E) and Ascorbic Acid (Vitamin C), using the DPPH and ABTS assays.
The Causality Behind Assay Selection
The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are selected for their robustness, reproducibility, and differing reaction mechanisms, providing a more comprehensive antioxidant profile.
-
DPPH Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.
-
ABTS Assay: This assay involves the generation of the ABTS radical cation (ABTS•⁺), which is then reduced by the antioxidant. This method is applicable to both hydrophilic and lipophilic antioxidants.
Experimental Protocols
This protocol is adapted from established methodologies.[4]
Materials:
-
This compound
-
Trolox
-
Ascorbic Acid
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectrophotometric grade)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of this compound, Trolox, and Ascorbic Acid in methanol.
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of varying concentrations of the test compound and standards (e.g., 10, 25, 50, 100, 200 µg/mL) in triplicate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound or standard.
-
-
Determination of IC₅₀:
-
The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the sample.
-
This protocol is based on established methods.
Materials:
-
This compound
-
Trolox
-
Ascorbic Acid
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate buffered saline (PBS, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•⁺) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours before use. This will produce a dark-colored solution of ABTS•⁺.
-
-
Assay Procedure:
-
Dilute the ABTS•⁺ solution with PBS to an absorbance of 0.70 (± 0.02) at 734 nm.
-
In a 96-well plate, add 10 µL of varying concentrations of the test compound and standards to 190 µL of the diluted ABTS•⁺ solution.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation of Scavenging Activity and IC₅₀:
-
The percentage of inhibition and the IC₅₀ value are calculated similarly to the DPPH assay.
-
Anticipated Performance and Comparative Insights
While specific IC₅₀ values for this compound are not available, studies on analogous benzoxazole derivatives suggest that the presence of a methoxy group and a thiol moiety could contribute to significant antioxidant activity.[1][2] For instance, certain benzoxazole derivatives have demonstrated IC₅₀ values in the micromolar range in DPPH assays.[1] A direct comparison with the potent standards, Trolox and Ascorbic Acid, will be crucial in quantifying its efficacy.
Illustrative Data from Analogous Compounds:
| Compound | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) |
| Benzoxazole Derivative A | 25.4 | 15.2 |
| Benzoxazole Derivative B | 18.9 | 11.7 |
| Trolox (Standard) | ~5-15 | ~5-10 |
| Ascorbic Acid (Standard) | ~20-50 | ~10-20 |
Note: These are representative values from literature for different benzoxazole derivatives and standards and are not direct results for this compound.
Section 3: Benchmarking Proton Pump Inhibitory Activity
Proton pump inhibitors (PPIs) are a cornerstone in the treatment of acid-related gastrointestinal disorders. They function by irreversibly inhibiting the H⁺/K⁺-ATPase enzyme in the parietal cells of the stomach.[5][6] We will benchmark this compound against the widely prescribed PPIs, Omeprazole and Lansoprazole .
The Rationale for H⁺/K⁺-ATPase Inhibition Assay
This in vitro assay directly measures the inhibitory effect of a compound on the proton pump, providing a clear indication of its potential as an anti-secretory agent. The use of goat gastric mucosal homogenate is a well-established and cost-effective model for this assay.
Experimental Protocol: In Vitro H⁺/K⁺-ATPase Inhibition Assay
This protocol is adapted from established methodologies.[7]
Materials:
-
This compound
-
Omeprazole
-
Lansoprazole
-
Fresh goat stomach
-
Tris-HCl buffer (pH 7.4)
-
ATP (Adenosine triphosphate)
-
Magnesium chloride (MgCl₂)
-
Potassium chloride (KCl)
-
Trichloroacetic acid (TCA)
-
Reagents for phosphate estimation (e.g., Fiske-Subbarow reagent)
-
Spectrophotometer
Procedure:
-
Preparation of H⁺/K⁺-ATPase Enzyme from Goat Gastric Mucosa:
-
Obtain a fresh goat stomach from a local abattoir and transport it to the laboratory on ice.
-
Isolate the gastric mucosa, wash it with cold saline, and homogenize it in Tris-HCl buffer.
-
Centrifuge the homogenate at a low speed to remove cell debris. The supernatant containing the microsomal fraction with the H⁺/K⁺-ATPase is collected.
-
-
Assay Procedure:
-
The reaction mixture should contain Tris-HCl buffer, MgCl₂, KCl, and the enzyme preparation.
-
Add varying concentrations of the test compound and standards to the reaction mixture.
-
Pre-incubate the mixture for a specified time (e.g., 30 minutes) at 37°C.
-
Initiate the reaction by adding ATP.
-
Incubate for another specified time (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding ice-cold TCA.
-
Centrifuge the mixture to pellet the precipitated proteins.
-
-
Estimation of Liberated Inorganic Phosphate:
-
The amount of inorganic phosphate liberated from the hydrolysis of ATP is a measure of the enzyme's activity.
-
Estimate the phosphate content in the supernatant using a standard method like the Fiske-Subbarow method.
-
-
Calculation of Inhibition and IC₅₀:
-
The percentage of inhibition is calculated by comparing the enzyme activity in the presence of the inhibitor to the control (without inhibitor).
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Expected Outcomes and Comparative Context
Benzimidazole, the core structure of Omeprazole and Lansoprazole, is structurally related to benzoxazole.[8][9] This similarity suggests that this compound could exhibit inhibitory activity against the H⁺/K⁺-ATPase. The presence of the methoxy group may influence its lipophilicity and interaction with the enzyme's binding pocket. A direct comparison with Omeprazole and Lansoprazole will be essential to ascertain its relative potency.
Illustrative Data from Literature for Standard PPIs:
| Compound | H⁺/K⁺-ATPase Inhibition IC₅₀ |
| Omeprazole | ~1-10 µM |
| Lansoprazole | ~1-5 µM |
Note: These are representative values from the literature and may vary depending on the specific assay conditions.
Section 4: Data Visualization and Workflow Diagrams
Comparative Data Summary
Table 1: Antioxidant Activity (Hypothetical Data for this compound)
| Compound | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) |
| This compound | To be determined | To be determined |
| Trolox | Experimental Value | Experimental Value |
| Ascorbic Acid | Experimental Value | Experimental Value |
Table 2: H⁺/K⁺-ATPase Inhibitory Activity (Hypothetical Data for this compound)
| Compound | H⁺/K⁺-ATPase Inhibition IC₅₀ (µM) | | :--- | :--- | :--- | | This compound | To be determined | | Omeprazole | Experimental Value | | Lansoprazole | Experimental Value |
Experimental Workflows
Caption: Workflow for in vitro antioxidant activity assays (DPPH and ABTS).
Caption: Workflow for the in vitro H⁺/K⁺-ATPase inhibition assay.
Section 5: Concluding Remarks and Future Directions
This guide provides a comprehensive framework for the initial benchmarking of this compound against established standards for antioxidant and proton pump inhibitory activities. The provided protocols are robust and designed to yield high-quality, reproducible data. While direct comparative data for the target compound is currently lacking in publicly accessible literature, the structural similarities to other bioactive benzoxazole and benzimidazole derivatives provide a strong rationale for its investigation.
The successful execution of these experiments will not only elucidate the in vitro efficacy of this compound but will also generate crucial data to guide further preclinical development, including mechanism of action studies, in vivo efficacy models, and safety profiling.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. (H+,K+)-ATPase inhibiting 2-[(2-pyridylmethyl)sulfinyl]benzimidazoles. 4. A novel series of dimethoxypyridyl-substituted inhibitors with enhanced selectivity. The selection of pantoprazole as a clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substituted benzimidazoles inhibit gastric acid secretion by blocking (H+ + K+)ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Efficient synthesis and gastric (H+/K+)-ATPase-inhibitory activity of 2-aryl-4,5-dihydro-1H-thieno[3,2-e]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of gastric (H+ + K+)-ATPase by the substituted benzimidazole, picoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Activity of 5-Methoxy-1,3-benzoxazole-2-thiol
For researchers, scientists, and professionals in drug development, understanding the journey of a compound from a laboratory benchtop to a preclinical model is paramount. This guide provides a comparative analysis of the in vitro and in vivo activities of 5-Methoxy-1,3-benzoxazole-2-thiol, a member of the pharmacologically significant benzoxazole class of heterocyclic compounds. While specific experimental data for this particular molecule is limited in publicly available literature, this guide will leverage data from structurally similar benzoxazole-2-thiol derivatives to forecast its potential biological activities and provide a framework for its evaluation.
The benzoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory and anticancer properties.[1][2] The presence of a methoxy group at the 5-position and a thiol group at the 2-position of the benzoxazole ring in this compound suggests that it may share these activities. This guide will, therefore, focus on these two potential therapeutic areas.
Projected In Vitro Activity Profile
In vitro assays are the first step in characterizing the biological activity of a compound.[3] They provide a controlled environment to study the direct interaction of a compound with its molecular target, such as an enzyme or a receptor. For this compound, we can anticipate activities in two key areas: anticancer and anti-inflammatory effects.
Anticipated Anticancer Activity
Benzoxazole-2-thiol derivatives have demonstrated notable anticancer properties.[4] The primary method for assessing the in vitro anticancer potential of a compound is through cytotoxicity assays on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, indicating the concentration of a compound required to inhibit a biological process by 50%.
Table 1: Representative In Vitro Anticancer Activity of Benzoxazole-2-thiol Analogs
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Benzoxazole-2-thiol Derivative | HepG2 | Data Not Available | [4] |
| Benzoxazole-2-thiol Derivative | HCT-116 | Data Not Available | [4] |
| 2-Mercaptobenzoxazole Derivative | MDA-MB-231 | 2.14 | [5] |
| 2-Mercaptobenzoxazole Derivative | HeLa | 5.18 | [5] |
Note: The data presented are for structurally related compounds and should be used as a reference for designing experiments for this compound.
Anticipated Anti-inflammatory Activity
The anti-inflammatory potential of benzoxazole derivatives is another promising area of investigation.[6] In vitro anti-inflammatory activity is often assessed by measuring the inhibition of pro-inflammatory cytokines, such as Interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated cells.
A study on benzoxazolone derivatives, which are structurally related to benzoxazole-2-thiols, demonstrated significant inhibitory activity against IL-6.[6] This suggests that this compound could also modulate inflammatory pathways.
Table 2: Representative In Vitro Anti-inflammatory Activity of Benzoxazolone Analogs
| Compound Class | Assay | IC50 (µM) | Reference |
| Benzoxazolone Derivative | IL-6 Inhibition | 5.09 ± 0.88 | [6] |
| Benzoxazolone Derivative | IL-6 Inhibition | 5.43 ± 0.51 | [6] |
Note: This data is for related benzoxazolone compounds and serves as a predictive baseline for this compound.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for determining the IC50 value of a test compound against a cancer cell line.
Objective: To assess the anti-proliferative effect of this compound on a selected cancer cell line (e.g., HepG2).
Methodology:
-
Cell Culture: Culture the chosen cancer cell line in the appropriate medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in an incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 2 x 10³ cells per well and allow them to adhere for 24 hours.[4]
-
Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial dilutions to obtain a range of concentrations. Treat the cells with these concentrations for 48 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
MTT Assay: Add 10 µL of MTT solution (10 mg/mL) to each well and incubate for 4 hours. The viable cells will reduce the MTT to formazan crystals.
-
Data Acquisition: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. journal.ijresm.com [journal.ijresm.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 5-Methoxy-1,3-benzoxazole-2-thiol and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 5-Methoxy-1,3-benzoxazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry. By synthesizing data from various studies, this document offers a comparative look at how structural modifications to this scaffold influence its biological activity, with a particular focus on its antifungal and anti-inflammatory properties. Experimental data, detailed protocols, and visual workflows are presented to support researchers in the design and development of novel therapeutic agents based on the benzoxazole core.
Introduction to the this compound Scaffold
The benzoxazole ring system, a fusion of a benzene and an oxazole ring, is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2][3] The specific derivative, this compound, incorporates two key functional groups that are known to modulate its physicochemical properties and biological target interactions: a methoxy group at the 5-position and a thiol group at the 2-position. The methoxy group, an electron-donating substituent, can influence the molecule's polarity, metabolic stability, and binding interactions, while the 2-thiol (or its tautomeric 2-thione form) is a versatile functional group for further chemical modification and can participate in key interactions with biological targets.[4]
Synthesis of this compound
The synthesis of this compound is typically achieved through the cyclization of 2-amino-4-methoxyphenol with carbon disulfide. This reaction provides a straightforward and efficient route to the core scaffold.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from 2-amino-4-methoxyphenol.
Materials:
-
2-amino-4-methoxyphenol
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask, dissolve 2-amino-4-methoxyphenol in ethanol.
-
Addition of Base and Carbon Disulfide: To the stirred solution, add a solution of potassium hydroxide in ethanol, followed by the dropwise addition of carbon disulfide at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture and concentrate it under reduced pressure. Dissolve the residue in water and acidify with hydrochloric acid to precipitate the crude product.
-
Isolation: Collect the precipitate by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield pure this compound.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Comparative Structure-Activity Relationship Analysis
While a dedicated SAR study on a series of this compound analogs is not extensively available in the literature, we can infer valuable insights by comparing its structure with other biologically active benzoxazole derivatives. The primary areas of biological investigation for this scaffold have been in antifungal and anti-inflammatory applications.
Antifungal Activity
Benzoxazole derivatives have demonstrated significant potential as antifungal agents.[5][6] The SAR of these compounds often revolves around the nature and position of substituents on the benzene ring and modifications at the 2-position.
Comparison of 5-Position Substituents:
| Substituent at Position 5 | General Impact on Antifungal Activity | Rationale |
| Methoxy (-OCH₃) | Potentially enhances activity through favorable electronic and steric interactions with the target enzyme.[7] | The electron-donating nature of the methoxy group can influence the electron density of the benzoxazole ring system, potentially improving binding affinity. Its size and polarity can also play a role in target recognition. |
| Chloro (-Cl) | Often leads to potent antifungal activity.[8][9] | The electron-withdrawing nature and lipophilicity of the chloro group can enhance membrane permeability and interaction with hydrophobic pockets in the target protein. |
| Nitro (-NO₂) | Can contribute to antifungal activity, though sometimes associated with toxicity. | The strong electron-withdrawing properties of the nitro group can significantly alter the electronic profile of the molecule. |
| Unsubstituted (-H) | Generally serves as a baseline for activity comparison. | Provides a reference point to evaluate the impact of various substituents. |
The Role of the 2-Thiol Group:
The 2-mercapto (or 2-thiol) group is a key feature for the biological activity of many heterocyclic compounds.[4] In its thione tautomeric form, it can act as a hydrogen bond donor and acceptor, as well as a metal chelator, which can be crucial for interacting with metalloenzymes in fungi. Furthermore, the thiol group provides a reactive handle for the synthesis of diverse S-substituted derivatives, allowing for the exploration of a wider chemical space and optimization of activity.[10]
Anti-inflammatory Activity
Benzoxazole derivatives have also been investigated as inhibitors of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and 5-lipoxygenase (5-LOX).[1][4][11]
Inhibition of COX and 5-LOX Enzymes:
The anti-inflammatory properties of benzoxazoles are often attributed to their ability to inhibit COX-1/COX-2 and 5-LOX enzymes.[12][13] The SAR for this activity highlights the importance of specific structural features for potent and selective inhibition. While direct data for this compound is limited, comparisons with other 2-substituted benzoxazoles suggest that the nature of the substituent at the 2-position is critical. For instance, the presence of a thiol group allows for potential interactions with the active sites of these enzymes.
Comparative SAR Insights:
-
Electron-donating groups at the 5-position, such as the methoxy group, have been shown in some series of benzoxazoles to be favorable for anti-inflammatory activity.[14]
-
The 2-thiol group can be a key pharmacophoric element, and its modification to thioethers or other derivatives can significantly impact potency and selectivity against COX-1 and COX-2.
Diagram of General SAR Trends:
Caption: General SAR trends for benzoxazole derivatives.
Experimental Protocols for Biological Evaluation
To facilitate further research, this section provides detailed, step-by-step methodologies for key biological assays relevant to the evaluation of this compound and its analogs.
Antifungal Susceptibility Testing (Broth Microdilution Method)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compounds against fungal pathogens.[8][15]
Materials:
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus).
-
RPMI-1640 medium buffered with MOPS.
-
96-well microtiter plates.
-
Spectrophotometer.
Procedure:
-
Preparation of Inoculum: Culture the fungal strain on an appropriate agar medium. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to achieve the desired final inoculum concentration.
-
Serial Dilution of Compounds: Perform serial two-fold dilutions of the test compounds in the 96-well plates using RPMI-1640 medium.
-
Inoculation: Add the prepared fungal inoculum to each well containing the diluted compounds. Include a growth control (inoculum without compound) and a sterility control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control. This can be assessed visually or by measuring the optical density using a spectrophotometer.
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
Objective: To evaluate the inhibitory activity of the test compounds against COX-1 and COX-2 enzymes.[16]
Materials:
-
Test compounds dissolved in a suitable solvent.
-
COX-1 and COX-2 enzymes (ovine or human recombinant).
-
Arachidonic acid (substrate).
-
Fluorometric or colorimetric probe.
-
Assay buffer.
-
96-well plates.
-
Fluorometer or spectrophotometer.
Procedure:
-
Enzyme and Compound Incubation: In the wells of a 96-well plate, add the assay buffer, the respective COX enzyme (COX-1 or COX-2), and the test compound at various concentrations. Incubate for a short period at room temperature.
-
Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.
-
Detection: After a specified incubation time, add the detection reagent (fluorometric or colorimetric probe) that reacts with the product of the COX reaction (prostaglandin G₂).
-
Measurement: Measure the fluorescence or absorbance using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the antifungal and anti-inflammatory arenas. This guide has synthesized the available data to provide a comparative analysis of its structure-activity relationships. The 5-methoxy group and the 2-thiol functionality are key determinants of biological activity, offering avenues for further optimization. The provided experimental protocols serve as a practical resource for researchers aiming to synthesize and evaluate new analogs based on this versatile heterocyclic core. Future studies focusing on a systematic SAR investigation of this compound are warranted to fully elucidate its therapeutic potential.
References
- 1. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound|BLD Pharm [bldpharm.com]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. Synthesis and evaluation of benzoxazole derivatives as 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antifungal and antioxidant properties of some new 5-substituted-4-amino(or aryl)-3-mercapto-4(H)-1,2,4-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. edoj.org.eg [edoj.org.eg]
- 9. benchchem.com [benchchem.com]
- 10. ijpcbs.com [ijpcbs.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. awprotocols.s3.amazonaws.com [awprotocols.s3.amazonaws.com]
- 16. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Mastering the Disposal of 5-Methoxy-1,3-benzoxazole-2-thiol: A Guide for the Modern Laboratory
For the diligent researcher, the lifecycle of a chemical doesn't end when the experiment is complete. Proper disposal is a critical, non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 5-Methoxy-1,3-benzoxazole-2-thiol (CAS No. 49559-83-3), a compound frequently utilized in drug development and heterocyclic chemistry. Our focus extends beyond mere instruction, delving into the rationale behind each step to empower you with a deeper understanding of safe laboratory practices.
Hazard Assessment and Immediate Safety Precautions
Before handling this compound for any purpose, including disposal, a thorough understanding of its hazard profile is paramount. This compound is a combustible solid and presents several health risks.[1]
Hazard Identification and Personal Protective Equipment (PPE)
| Hazard Classification | Description | Required Personal Protective Equipment (PPE) |
| Acute Toxicity 4 (Oral) | Harmful if swallowed.[1] | Standard laboratory coat, Nitrile gloves |
| Skin Irritation 2 | Causes skin irritation.[1] | Standard laboratory coat, Nitrile gloves |
| Serious Eye Damage 1 | Causes serious eye damage.[1] | Safety goggles or a face shield are mandatory. |
| STOT SE 3 | May cause respiratory irritation.[1] | Work within a certified chemical fume hood. Use a NIOSH-approved N95 dust mask if weighing or transferring powder outside of a fume hood.[1] |
All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize the risk of inhalation.[2][3] Ensure that an eyewash station and safety shower are readily accessible.[4]
Waste Segregation and Containerization: The First Line of Defense
Proper segregation of chemical waste is fundamental to preventing unintended reactions and ensuring compliant disposal. Never mix this compound waste with incompatible materials, particularly strong oxidizing agents.[5]
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container: Select a clearly labeled, leak-proof container for the collection of solid this compound waste. A high-density polyethylene (HDPE) container with a secure, screw-top lid is recommended.[3]
-
Labeling: The container must be labeled with a "Hazardous Waste" sticker.[6] The label should clearly state "this compound" and list any other constituents of the waste stream.[2][7]
-
Solid Waste: Collect all solid waste, including residual powder and contaminated items like weigh boats and paper towels, in the designated container.[6]
-
Liquid Waste: If this compound has been used in a solution, collect the liquid waste in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3]
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from general laboratory traffic and incompatible chemicals.[2][7]
Decontamination of Laboratory Equipment
The thiol group (-SH) in this compound can impart a persistent and unpleasant odor.[6][7] Therefore, proper decontamination of all laboratory equipment that has come into contact with the compound is essential. The most effective method for neutralizing thiols is through oxidation.
Protocol for Decontaminating Glassware and Equipment:
-
Prepare a Bleach Bath: In a designated plastic container within a fume hood, prepare a 1:1 mixture of household bleach (sodium hypochlorite solution) and water.[8]
-
Submerge Equipment: Immediately after use, submerge all contaminated glassware and equipment in the bleach bath. For larger items that cannot be fully submerged, fill them with the bleach solution.[8]
-
Soak Overnight: Allow the equipment to soak for a minimum of 14 hours to ensure complete oxidation of the thiol groups.[8]
-
Rinse Thoroughly: After soaking, rinse the glassware and equipment thoroughly with water before proceeding with standard cleaning procedures.[8]
-
Dispose of Bleach Bath: A spent bleach bath, indicated by the formation of a white solid precipitate (oxidized thiol) or a strong odor, should be disposed of as hazardous waste.[6][8]
Disposable items that are malodorous should be sealed in a plastic bag and placed in the solid hazardous waste container.[6]
Final Disposal Procedures
The ultimate disposal of this compound waste must be conducted in accordance with all federal, state, and local regulations.[2] It is imperative to consult with your institution's EHS department for specific guidance.[2][3]
General Disposal Workflow:
-
Container Check: Ensure your hazardous waste container is no more than three-quarters full and the lid is securely fastened.[7]
-
Waste Pickup Request: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[2][7]
-
Professional Disposal: The waste will be handled by a licensed chemical waste contractor for final disposal, which is typically incineration at a permitted hazardous waste facility.[4][9]
Under no circumstances should this compound or its solutions be disposed of down the drain. [7][10][11] The U.S. Environmental Protection Agency (EPA) prohibits the sewer disposal of hazardous waste pharmaceuticals, and this principle should be extended to all hazardous chemical waste.[10][11]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, upholding the highest standards of scientific integrity and environmental protection.
References
- 1. 5-Methoxybenzoxazole-2-thiol 97 49559-83-3 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. faculty.washington.edu [faculty.washington.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. aksci.com [aksci.com]
- 10. waste360.com [waste360.com]
- 11. New EPA Rule Bans All Sewering of Hazardous Waste Drugs - Patient Safety & Quality Healthcare [psqh.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 5-Methoxy-1,3-benzoxazole-2-thiol
As a Senior Application Scientist, it is understood that the foundation of groundbreaking research is a culture of safety. This guide provides an in-depth, procedural framework for the safe handling of 5-Methoxy-1,3-benzoxazole-2-thiol, focusing on the critical role of Personal Protective Equipment (PPE). The causality behind each recommendation is explained to empower researchers with the knowledge to manage risks effectively.
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
This compound (CAS No: 49559-83-3) is a combustible solid, typically in powder form, that presents several health hazards.[1] A thorough understanding of these risks is non-negotiable and directly informs the level of PPE required. The primary hazards associated with this compound are categorized under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and are summarized below.
| Hazard Class | GHS Code | Description | Source(s) |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed | [1] |
| Skin Irritation | H315 | Causes skin irritation | [1] |
| Serious Eye Damage | H318 | Causes serious eye damage | [1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [1] |
The physical form of this chemical—a fine powder—significantly increases the risk of inadvertent inhalation and contamination of surfaces, dictating the necessity for stringent engineering controls and respiratory protection.[1]
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to mitigate the identified risks. The following components are mandatory when handling this compound in any capacity.
A. Eye and Face Protection: Due to the risk of serious eye damage (H318), robust eye protection is critical.
-
Minimum Requirement: Safety glasses equipped with side shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[2]
-
Recommended for High-Risk Operations: When there is a potential for splashing or dust generation (e.g., during transfer or dissolution), chemical safety goggles are required. For extensive operations, a full-face shield used in conjunction with goggles provides the highest level of protection.
B. Hand Protection: To prevent skin irritation (H315), chemically resistant gloves are mandatory.[2]
-
Glove Type: Nitrile or neoprene gloves are recommended. Always check the manufacturer's glove compatibility data for breakthrough times.
-
Best Practice: Double-gloving is a proven technique to minimize exposure risk during operations and for safe doffing of contaminated outer gloves. Contaminated gloves should be disposed of as hazardous waste.
C. Respiratory Protection: The potential for respiratory irritation (H335) from inhaling the powder necessitates respiratory protection, especially when engineering controls are not sufficient.
-
Primary Control: All handling of the solid form should be performed within a certified chemical fume hood or a ventilated balance enclosure to minimize airborne particles.[3]
-
Required Respirator: If a fume hood is unavailable or during a spill cleanup outside of a hood, a NIOSH-approved N95 dust mask or a higher-rated respirator is required.[1]
D. Skin and Body Protection:
-
Lab Coat: A standard laboratory coat is required to protect against incidental contact.
-
Full Coverage: Ensure that legs and arms are fully covered. Open-toed shoes are strictly prohibited in the laboratory; closed-toe safety footwear should be worn.[4]
PPE Selection for Specific Laboratory Operations
The level of risk changes with the procedure being performed. The following table provides a clear, operational guide to PPE selection.
| Operation | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Skin & Body Protection |
| Weighing & Aliquoting (Solid) | Chemical Fume Hood or Ventilated Balance Enclosure | Double Nitrile/Neoprene Gloves | Safety Goggles | N/A (if inside control) | Lab Coat |
| Solution Preparation & Handling | Chemical Fume Hood | Nitrile/Neoprene Gloves | Safety Goggles or Safety Glasses with Face Shield | N/A (if inside hood) | Lab Coat |
| Reaction Work-up & Purification | Chemical Fume Hood | Nitrile/Neoprene Gloves | Safety Goggles or Safety Glasses with Face Shield | N/A (if inside hood) | Lab Coat |
| Spill Cleanup | Evacuate Area | Double Nitrile/Neoprene Gloves | Chemical Safety Goggles and Face Shield | N95 Respirator or higher | Lab Coat |
Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate PPE based on the planned laboratory task.
Caption: Decision workflow for PPE selection.
Emergency Procedures & Decontamination
In the event of exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the eyelids to ensure complete rinsing. Seek immediate medical attention.[2]
-
Skin Contact: Wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical advice.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[2]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a poison center or physician for guidance.[2]
Disposal of Contaminated PPE: All disposable PPE, such as gloves and respirator cartridges, that has come into contact with this compound must be treated as hazardous waste. Place it in a sealed, properly labeled container for disposal according to your institution's Environmental Health and Safety (EHS) guidelines. Non-disposable items like lab coats must be decontaminated professionally if significant contamination occurs.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





